Glucosamine-15N hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i7+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-FGSAPNRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Glucosamine-15N Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological applications of Glucosamine-15N hydrochloride. This isotopically labeled amino sugar is a powerful tool in metabolic research, enabling precise tracing and quantification in complex biological systems.
Core Chemical Properties
This compound is a stable, isotopically labeled form of glucosamine (B1671600) hydrochloride where the nitrogen atom in the amino group is the heavy isotope ¹⁵N. This substitution provides a distinct mass signature for use in mass spectrometry-based analyses and specific nuclear properties for NMR spectroscopy, without altering the compound's chemical reactivity.
Quantitative Data Summary
The following table summarizes the key quantitative properties of D-Glucosamine-15N hydrochloride.
| Property | Value | References |
| Molecular Formula | C₆H₁₃¹⁵NO₅ · HCl | [1] |
| Molecular Weight | 216.63 g/mol | [1][2] |
| Isotopic Purity | ≥98 atom % ¹⁵N | [1][3] |
| Chemical Purity | ≥98% (CP) | [1] |
| Melting Point | 190-194 °C (decomposes) | [][5] |
| Optical Activity | [α]20/D +72° (c = 1 in H₂O) | [1][3] |
| Form | Solid, crystalline powder | [1][6] |
| Color | White to off-white | [][6] |
Solubility
| Solvent | Solubility | References |
| Water | Highly soluble (>50 g/100 mL) | [6][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [8] |
| DMSO | 100 mg/mL (with sonication) | [9] |
| Ethanol | Insoluble | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for the effective application of this compound in research. Below are representative protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Glucosamine Analysis
This method is suitable for the quantification of glucosamine. For this compound, the retention time will be identical to the unlabeled standard, but this method is often coupled with mass spectrometry for isotopic analysis.
Method: Isocratic HPLC with Evaporative Light Scattering Detection (ELSD)[11]
-
Column: Primesep S mixed-mode stationary phase column (4.6 x 100 mm, 5 µm, 100 Å)[11]
-
Mobile Phase: 50:50 (v/v) Acetonitrile (B52724)/Water with 40 mM ammonium (B1175870) formate, pH 3.0[11]
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 2 µL[11]
-
Detector: ELSD with nebulizer and evaporator temperatures at 40°C and a gas flow rate of 1.6 SLM[11]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 6.7 mg/mL)[11]. For quantification, a calibration curve should be generated using standards of known concentrations[12][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for structural elucidation and can be used to confirm the identity and purity of this compound. ¹H and ¹⁵N NMR are particularly informative.
Method: ¹H and ¹⁵N NMR in Aqueous Solution[14]
-
Sample Preparation: Dissolve 80 mg of the sample in 1200 µL of D₂O. Sonicate for 30 minutes at 50°C. Centrifuge at 13,000 rpm for 20 minutes and transfer 600 µL of the supernatant to an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire standard ¹H spectra. In D₂O, the anomeric proton signals for the α- and β-anomers of glucosamine appear around 5.45 ppm and 4.94 ppm, respectively.
-
¹⁵N NMR: Two-dimensional [¹H, ¹⁵N] HSQC experiments are ideal for observing the ¹⁵N nucleus.
-
Pulse Sequence: Use an echo-antiecho phase-cycled HSQC sequence[14].
-
Parameters: Set the spectral window in the ¹H dimension to approximately 7000 Hz and in the ¹⁵N dimension to around 2500 Hz, centered at approximately 35 ppm. Use a J(HN) coupling constant of 90 Hz and a relaxation delay of 2.0 s[14].
-
Mass Spectrometry (MS) for Isotopic Analysis
Mass spectrometry is essential for verifying the isotopic enrichment and for tracing the metabolic fate of the ¹⁵N label.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: For plasma or urine samples, protein precipitation with acetonitrile is a common first step. Pre-column derivatization with a reagent like o-phthalaldehyde/3-mercaptopropionic acid can improve chromatographic retention and ionization efficiency.
-
Chromatography: Use a C18 reverse-phase column (e.g., Phenomenex ODS, 150 mm x 4.6 mm, 5 µm) with a gradient elution.
-
Mobile Phase A: Methanol
-
Mobile Phase B: Aqueous solution with 0.2% ammonium acetate (B1210297) and 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For Glucosamine-15N, the precursor ion will have a mass shift of +1 compared to the unlabeled compound. The specific fragment ions for monitoring will need to be determined, but a common transition for derivatized glucosamine is m/z 384 → 118. The corresponding transition for the ¹⁵N-labeled analog would be m/z 385 → 118 (assuming the nitrogen is retained in the fragment).
-
Signaling Pathways and Biological Applications
Glucosamine is known to influence several key cellular signaling pathways. The use of this compound allows for detailed investigation into its metabolic fate and mechanism of action within these pathways.
Wnt/β-catenin Signaling Pathway
Glucosamine has been shown to promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway. In this pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Glucosamine can also modulate the MAPK signaling pathway, which is involved in cellular responses to stimuli like stress and cytokines. Specifically, glucosamine has been shown to inhibit the phosphorylation of p38 MAPK, which can reduce the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation[8].
Metabolic Labeling Experimental Workflow
This compound is an excellent tracer for metabolic labeling studies, particularly for investigating the hexosamine biosynthetic pathway (HBP) and the synthesis of glycosaminoglycans (GAGs).
Protocol Outline for Metabolic Labeling:
-
Cell Culture: Culture cells (e.g., chondrocytes) in standard medium to the desired confluency.
-
Labeling: Replace the standard medium with a medium containing a defined concentration of this compound. The concentration and duration of labeling will depend on the experimental goals and the turnover rate of the molecules of interest.
-
Harvesting: After the labeling period, wash the cells with ice-cold PBS and harvest them.
-
Extraction: Perform extraction of the target molecules. For GAGs, this may involve enzymatic digestion and precipitation. For total cellular metabolites, a solvent extraction (e.g., with methanol/chloroform/water) can be used.
-
Analysis: Analyze the extracts using LC-MS/MS to determine the incorporation of the ¹⁵N label into downstream metabolites and macromolecules. By comparing the peak intensities of the labeled and unlabeled species, the rate of synthesis and metabolic flux can be quantified.
This technical guide provides a foundational understanding of this compound for its effective use in research. The provided data and protocols serve as a starting point for experimental design, and researchers are encouraged to optimize these methods for their specific applications.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of novel 18F-radiolabelled glucosamine derivatives for cancer imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Isotopic Signature of Life: A Technical Guide to the Natural Abundance of ¹⁵N in Glucosamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) in glucosamine (B1671600), a ubiquitous amino sugar that is a fundamental component of chitin (B13524) and other important biomolecules. Understanding the natural isotopic distribution of ¹⁵N in glucosamine provides valuable insights into biogeochemical nitrogen cycles, food web structures, and the origin of glucosamine-based products. This document outlines the key concepts, presents available quantitative data, details the experimental protocols for ¹⁵N analysis in glucosamine, and provides visual workflows to facilitate comprehension.
Introduction to ¹⁵N Natural Abundance
Nitrogen, a vital element in all living organisms, is predominantly composed of two stable isotopes: ¹⁴N (99.634%) and ¹⁵N (0.366%). The ratio of these isotopes in a given sample is not constant and varies depending on the nitrogen sources and the biochemical and physical processes the nitrogen has undergone. This variation is expressed using the delta (δ) notation in parts per thousand (‰) relative to a standard (atmospheric N₂):
δ¹⁵N (‰) = [ (¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard – 1 ] × 1000
Positive δ¹⁵N values indicate an enrichment of ¹⁵N relative to the standard, while negative values signify depletion. These subtle variations serve as powerful natural tracers in various scientific disciplines.
Natural Abundance of ¹⁵N in Glucosamine and its Precursor, Chitin
Glucosamine is the monomeric unit of chitin, a structural polysaccharide found in the exoskeletons of arthropods, the cell walls of fungi, and the radulae of mollusks. The δ¹⁵N value of glucosamine is therefore intrinsically linked to the δ¹⁵N of the chitin from which it is derived. The isotopic composition of chitin is influenced by the organism's diet, its trophic level in the food web, and the primary nitrogen sources at the base of the ecosystem.[1]
Quantitative Data Summary
The following table summarizes the reported δ¹⁵N values for chitin from various sources. As glucosamine is the primary nitrogen-containing component of chitin, these values are a direct proxy for the δ¹⁵N of glucosamine.
| Source Organism/Environment | Organism Type | δ¹⁵N Value (‰) | Reference |
| Marine Crustaceans | Invertebrate | +13.3 (mean) | [1] |
| Marine Invertebrates (general) | Invertebrate | -1.1 ± 2.8 (mean) | [1] |
| Terrestrial/Freshwater Invertebrates | Invertebrate | -1.7 ± 2.7 (mean) | [1] |
| Aspergillus niger (C3 substrate) | Fungus | > +2.7 | [2][3] |
| Aspergillus niger (KNO₃ source) | Fungus | Negative Δ¹⁵N (mycelium vs. diet) | [4] |
| Aspergillus niger (NH₄Cl source) | Fungus | Positive Δ¹⁵N (mycelium vs. diet) | [4] |
| Termites (xylophagous) | Terrestrial Invertebrate | 0.79 ± 0.14 to 1.50 ± 0.34 | [5] |
Note: Δ¹⁵N refers to the difference between the δ¹⁵N of the organism and its dietary source.
Factors Influencing ¹⁵N Abundance in Glucosamine
The δ¹⁵N value of glucosamine is a reflection of a complex interplay of physiological and environmental factors. A conceptual overview of these influences is presented below.
Caption: Factors influencing the δ¹⁵N of glucosamine.
Experimental Protocols
The determination of the natural abundance of ¹⁵N in glucosamine involves a multi-step process encompassing sample preparation, chitin extraction, hydrolysis to glucosamine, and finally, isotopic analysis.
Sample Preparation
-
Initial Cleaning: Thoroughly clean the raw material (e.g., crustacean shells, fungal biomass) to remove any adhering debris or foreign organic matter.
-
Drying: Dry the cleaned material to a constant weight, typically in an oven at 60-70°C.
-
Grinding: Homogenize the dried sample by grinding it into a fine powder.
Chitin Extraction and Purification
This protocol is adapted from methodologies for extracting chitin from crustacean shells.[6][7]
-
Demineralization:
-
Suspend the powdered sample in a dilute acid solution (e.g., 1 M HCl) at room temperature. The solid-to-liquid ratio and reaction time may need optimization depending on the sample.
-
Stir the suspension for a specified period (e.g., 2 hours) to dissolve the calcium carbonate.
-
Filter the mixture and wash the solid residue with deionized water until the pH is neutral.
-
-
Deproteinization:
-
Resuspend the demineralized solid in a dilute alkaline solution (e.g., 1 M NaOH).
-
Heat the suspension (e.g., at 70-100°C) for a defined time (e.g., 1-2 hours) to hydrolyze and remove proteins.
-
Filter the hot mixture and wash the resulting chitin with deionized water until the pH is neutral.
-
-
Decolorization (Optional): If the chitin is pigmented, it can be bleached using a suitable agent like sodium hypochlorite (B82951) or potassium permanganate, followed by thorough washing.
-
Final Drying: Dry the purified chitin in an oven at a moderate temperature (e.g., 60°C).
Hydrolysis of Chitin to Glucosamine Hydrochloride
-
Place the purified chitin in a reaction vessel with concentrated hydrochloric acid (e.g., 6 M HCl).[6][8]
-
Heat the mixture at a controlled temperature (e.g., 90-100°C) for a specific duration (e.g., 4-8 hours) to achieve complete hydrolysis of the chitin into D-glucosamine.[6]
-
After hydrolysis, the resulting solution contains glucosamine hydrochloride (GlcN-HCl). The solution may be filtered to remove any insoluble residues.
-
The GlcN-HCl can be crystallized by concentrating the solution and then washing the crystals with ethanol.[6]
Isotopic Analysis
The ¹⁵N/¹⁴N ratio of the purified glucosamine (or chitin) is determined using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
A small, precisely weighed amount of the dried sample is placed in a tin capsule.
-
The sample is combusted at a high temperature (typically >1000°C) in the presence of an oxidant. This process quantitatively converts all the nitrogen in the sample to N₂ gas.
-
The N₂ gas is then carried by a helium stream through a chromatographic column to separate it from other combustion products.
-
The purified N₂ gas is introduced into the ion source of the mass spectrometer, where it is ionized.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z 28 for ¹⁴N¹⁴N, m/z 29 for ¹⁴N¹⁵N, and m/z 30 for ¹⁵N¹⁵N) and measures their respective abundances.
-
The δ¹⁵N value is then calculated relative to a calibrated reference standard.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to the final determination of the δ¹⁵N value of glucosamine.
Caption: Workflow for δ¹⁵N analysis of glucosamine.
Conclusion
The natural abundance of ¹⁵N in glucosamine is a powerful tool for researchers in various fields. By understanding the factors that influence its isotopic signature and employing rigorous analytical protocols, scientists can trace nitrogen flow through ecosystems, authenticate the origin of glucosamine-containing products, and gain deeper insights into the metabolic pathways of diverse organisms. This guide provides the foundational knowledge and methodologies necessary to embark on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Diet and Growth Conditions on the Carbon and Nitrogen Stable Isotopic Composition of Aspergillus niger Mycelium: Insights for Fungal Chitosan Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Technology Approach Based on Stable Isotope Ratio Analysis, Fourier Transform Infrared Spectrometry and Thermogravimetric Analysis to Ensure the Fungal Origin of the Chitosan [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Chitin and Chitosan Preparation from Marine Sources. Structure, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
Unveiling the Physicochemical Landscape of Glucosamine-15N Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of Glucosamine-15N hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes key biological and analytical pathways to facilitate a deeper understanding and application of this isotopically labeled compound.
Core Physicochemical Properties
This compound is a stable, isotopically labeled form of glucosamine (B1671600) hydrochloride, a naturally occurring amino sugar and a fundamental building block for the biosynthesis of glycosylated proteins and lipids. The incorporation of the heavy isotope ¹⁵N in the amino group makes it an invaluable tool for a range of scientific applications, including metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based assays.
Summary of Physicochemical Data
The following tables summarize the key quantitative physicochemical parameters for both Glucosamine hydrochloride and its ¹⁵N-labeled counterpart. While many properties are nearly identical, the key differentiator is the molecular weight, a direct consequence of the isotopic labeling.
| Property | Value | Reference |
| Chemical Name | 2-Amino-2-deoxy-D-glucose hydrochloride | [1] |
| CAS Number | 66-84-2 | [2] |
| Molecular Formula | C₆H₁₃NO₅·HCl | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 190-194 °C (with decomposition) | [4] |
| Solubility | Soluble in water | |
| Specific Rotation | +70.0° to +73.0° (c=2.5, H₂O, after 3h) | [3] |
| pKa | 7.58 |
Table 1: Physicochemical Properties of Glucosamine Hydrochloride (Unlabeled)
| Property | Value | Reference |
| Chemical Name | 2-[¹⁵N]amino-2-deoxy-D-glucose hydrochloride | [5] |
| CAS Number | 42927-60-6 | [2] |
| Molecular Formula | C₆H₁₃¹⁵NO₅·HCl | [6] |
| Molecular Weight | 216.63 g/mol | [6] |
| Isotopic Purity | ≥98 atom % ¹⁵N | [6] |
| Chemical Purity | ≥98% (CP) | [6] |
| Appearance | Solid | [6] |
| Optical Activity | [α]20/D +72°, c = 1 in H₂O | [6] |
Table 2: Physicochemical Properties of this compound
Biological Significance and Signaling Pathways
Glucosamine plays a crucial role in cellular metabolism, primarily through the Hexosamine Biosynthetic Pathway (HBP). This pathway is vital for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for the glycosylation of proteins and lipids.[7] The availability of this compound allows for precise tracing of the nitrogen atom through this and other related metabolic routes.
Hexosamine Biosynthetic Pathway (HBP)
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[7] This end-product is essential for post-translational modifications of proteins (O-GlcNAcylation) and the synthesis of glycoproteins and other complex carbohydrates.
References
- 1. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-GLUCOSAMINE:HCL | Eurisotop [eurisotop.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. D-Glucosamine hydrochloride | 66-84-2 [chemicalbook.com]
- 5. omicronbio.com [omicronbio.com]
- 6. D-Glucosamine-15N hydrochloride ≥98 atom % 15N, ≥98% (CP) [sigmaaldrich.com]
- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of Glucosamine-15N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Glucosamine-15N hydrochloride, a critical parameter for its application in metabolic research, as a tracer, and as an internal standard in quantitative mass spectrometry. This document outlines the available quantitative data, detailed experimental protocols for determining isotopic purity, and a standardized workflow for quality control.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound and its dual-labeled counterpart is crucial for experimental accuracy. The following table summarizes the typical isotopic enrichment for these compounds.
| Compound | Isotope | Atom % Enrichment |
| D-Glucosamine-15N hydrochloride | 15N | ≥98% |
| D-Glucosamine-13C6,15N hydrochloride | 15N | ≥98% |
| 13C | ≥99% |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic enrichment for 15N-labeled compounds like this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a highly sensitive method for determining the isotopic purity of a labeled compound.[1] The principle lies in the mass difference between the 14N and 15N isotopes.
2.1.1. Sample Preparation
A stock solution of this compound is prepared in a suitable solvent, such as a water/acetonitrile (B52724) mixture. For LC-MS analysis, the concentration is typically in the low µg/mL range. It is critical to use high-purity solvents to avoid interference.
2.1.2. Instrumentation and Parameters
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.[2]
-
Chromatography: Liquid chromatography (LC) is used to separate the analyte from any impurities before it enters the mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a typical mobile phase.
-
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for glucosamine.
-
Mass Analysis:
-
Scan Mode: Full scan mode is used to acquire the full isotopic distribution of the molecule.
-
Resolution: A high resolution (e.g., >60,000) is necessary to accurately measure the masses of the different isotopologues.[3]
-
2.1.3. Data Analysis and Calculation of Isotopic Purity
-
Extract Ion Chromatograms (EICs): EICs are generated for the monoisotopic peak of the unlabeled (M+0), the singly 15N-labeled (M+1), and any other relevant isotopologues.
-
Peak Integration: The area under the curve for each EIC is integrated.
-
Correction for Natural Isotope Abundance: The contribution of natural 13C abundance to the M+1 peak must be subtracted to isolate the signal from the 15N label. The natural abundance of 13C is approximately 1.1%.
-
Calculate Isotopic Purity: The isotopic purity is calculated as the ratio of the corrected peak area of the 15N-labeled isotopologue to the sum of the peak areas of all isotopologues.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H-15N Heteronuclear Single Quantum Coherence (HSQC), provides valuable information on the incorporation and position of the 15N label.
2.2.1. Sample Preparation
-
Solvent: The this compound sample is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D2O) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Concentration: For small molecules, a concentration of 10-20 mg/mL is typically sufficient.[5]
-
NMR Tube: A standard 5 mm NMR tube is used.
2.2.2. Instrumentation and Parameters
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe will provide the best sensitivity and resolution.
-
Experiment: A 2D 1H-15N HSQC experiment is performed. This experiment correlates the chemical shifts of protons directly attached to 15N atoms.
-
Pulse Program: A standard HSQC pulse sequence with gradient selection is used.
-
Acquisition Parameters:
-
1H Spectral Width: Typically 10-12 ppm.
-
15N Spectral Width: A wider spectral width is needed to encompass the chemical shift of the amino group.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
2.2.3. Data Analysis
The presence of a cross-peak in the 1H-15N HSQC spectrum confirms the presence of the 15N label at the amino group of glucosamine. While direct quantification of isotopic enrichment from a standard HSQC can be challenging, the signal intensity of the 15N-coupled proton relative to an internal standard can be used to estimate the enrichment level. For high-precision quantitative measurements, specialized quantitative NMR (qNMR) methods would be employed.[6]
Visualized Workflow for Isotopic Purity Quality Control
The following diagram illustrates a typical workflow for the quality control and determination of isotopic purity for this compound.
Caption: Workflow for Isotopic Purity Determination of Glucosamine-15N HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Advancing quantitative NMR for high-precision isotopic analysis with rnmrfit 2.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Glucosamine-15N Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for researchers utilizing Glucosamine-15N hydrochloride in metabolic labeling, structural biology, and drug development. This compound is a stable isotope-labeled amino sugar essential for tracing the Hexosamine Biosynthesis Pathway (HBP) and for detailed structural analysis of glycoproteins and other macromolecules via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a comparative overview of commercial suppliers, detailed experimental protocols, and visual guides to relevant biochemical pathways and workflows.
Commercial Suppliers and Product Specifications
The selection of a suitable commercial supplier for this compound is critical for experimental success, contingent on factors like isotopic enrichment, chemical purity, and available documentation. Below is a comparative table summarizing the product specifications from prominent suppliers.
| Feature | Sigma-Aldrich | Cambridge Isotope Laboratories | Pharmaffiliates | Omicron Biochemicals | Alfa Chemistry |
| Product Name | D-Glucosamine-15N hydrochloride | D-GLUCOSAMINE:HCL (15N, 98%) | D-Glucosamine-15N Hydrochloride | D-[15N]glucosamine hydrochloride | This compound |
| Catalog Number | 609285 | NLM-11018-PK | PA STI 044670 | GLC-008 | ACM42927606-3 |
| CAS Number | 42927-60-6 | 42927-60-6 | 42927-60-6 | 42927-60-6 | 42927-60-6 |
| Molecular Formula | C₆H₁₃¹⁵NO₅ · HCl | C₆H₁₃¹⁵NO₅HCl | C₆H₁₄Cl¹⁵NO₅ | C₆H₁₃¹⁵NO₅ · HCl | C₆H₁₄Cl¹⁵NO₅ |
| Molecular Weight | 216.63 g/mol | 216.64 g/mol | 216.64 g/mol | 216.64 g/mol | 216.63 g/mol |
| Isotopic Purity | ≥98 atom % ¹⁵N | 98 atom % ¹⁵N | Not Specified | Not Specified | Not Specified |
| Chemical Purity | ≥98% (CP) | ≥98% | Not Specified | Not Specified | Not Specified |
| Physical Form | Solid | Not Specified | Not Specified | Not Specified | Not Specified |
| Storage | Room Temperature | Not Specified | 2-8°C Refrigerator | Not Specified | Recommended Conditions |
Core Applications & Signaling Pathways
This compound is primarily utilized as a metabolic tracer to investigate the Hexosamine Biosynthesis Pathway (HBP). This pathway is crucial as it produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation. By supplementing cell culture media with ¹⁵N-labeled glucosamine (B1671600), researchers can track the incorporation of the nitrogen-15 (B135050) isotope into various biomolecules, elucidating metabolic flux and the dynamics of glycosylation in response to various stimuli or disease states.
Below is a diagram illustrating the entry of glucosamine into the salvage portion of the Hexosamine Biosynthesis Pathway.
Experimental Protocols & Methodologies
The successful use of this compound requires robust experimental protocols. The following sections detail generalized methodologies for metabolic labeling experiments followed by analysis with NMR spectroscopy or mass spectrometry.
General Workflow for Metabolic Labeling
A typical experiment involves several key stages, from initial cell culture to final data analysis. The logical flow ensures reproducibility and high-quality data.
Protocol 1: Metabolic Labeling for NMR Analysis
This protocol outlines the steps for labeling cells with this compound to analyze the incorporation into glycosaminoglycans (GAGs) or other nitrogen-containing metabolites using 2D ¹H-¹⁵N HSQC NMR.
1. Cell Culture and Labeling:
- Culture mammalian cells (e.g., CHO cells) in their standard growth medium to ~70-80% confluency.
- Prepare the labeling medium by supplementing standard glucose-free RPMI-1640 with 10% dialyzed fetal bovine serum and the desired concentration of this compound (e.g., 0.1-1 mM).
- Remove the standard medium, wash cells once with sterile PBS, and add the labeling medium.
- Incubate the cells for a specified duration (e.g., 24-72 hours) to allow for the incorporation of the ¹⁵N label into cellular metabolites.
2. Sample Preparation:
- Harvest the cells and wash them twice with ice-cold PBS.
- Perform metabolite extraction using a suitable method, such as a cold methanol-water-chloroform extraction, to separate polar metabolites from lipids and proteins.
- Lyophilize the polar metabolite extract to a dry powder.
- Reconstitute the dried sample in an appropriate NMR buffer (e.g., 50 mM phosphate (B84403) buffer in 90% H₂O/10% D₂O, pH 7.2) containing a chemical shift reference standard (e.g., DSS).
3. NMR Spectroscopy:
- Acquire 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra on a high-field NMR spectrometer (e.g., 600-800 MHz) equipped with a cryoprobe.
- Typical acquisition parameters include a spectral width appropriate for amide protons and nitrogens, with sufficient scans to achieve a good signal-to-noise ratio.
- Use water suppression techniques (e.g., presaturation or WATERGATE) to minimize the large water signal.
4. Data Analysis:
- Process the NMR data using software such as TopSpin, NMRPipe, or MestReNova.
- Identify and assign the cross-peaks in the ¹H-¹⁵N HSQC spectrum corresponding to the ¹⁵N-labeled amide groups in GlcNAc residues of glycans or other relevant metabolites.
- Quantify the peak intensities to determine the relative incorporation of the ¹⁵N label.
Protocol 2: Metabolic Labeling for Mass Spectrometry Analysis
This protocol details the procedure for labeling cellular proteins for quantitative proteomics, tracking the incorporation of ¹⁵N from glucosamine into the glycan moieties of glycoproteins.
1. Cell Culture and Labeling:
- Follow the same cell culture and labeling procedure as described in the NMR protocol. A typical starting cell count would be 1-5 million cells per condition.
- For quantitative proteomics, parallel cultures are grown with unlabeled (natural abundance) glucosamine to serve as a control.
2. Sample Preparation (Proteomics):
- Harvest and wash cells as previously described.
- Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors.
- Quantify the protein concentration using a standard assay (e.g., BCA assay).
- Take equal amounts of protein from the ¹⁵N-labeled and unlabeled samples.
- Perform in-solution or in-gel tryptic digestion to generate peptides.
- (Optional) Enrich for glycopeptides using specific enrichment techniques like HILIC (Hydrophilic Interaction Liquid Chromatography).
3. LC-MS/MS Analysis:
- Analyze the resulting peptide or glycopeptide mixtures using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled with a nano-liquid chromatography system.
- Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
- For DDA, MS1 survey scans are acquired at high resolution (e.g., 70,000), followed by MS2 fragmentation (e.g., HCD) of the top N most abundant precursor ions.
4. Data Analysis:
- Process the raw MS data using proteomics software (e.g., MaxQuant, Proteome Discoverer, or similar).
- Search the data against a relevant protein database, specifying the variable modification of ¹⁵N-labeling on asparagine-linked glycans.
- The software will identify peptides and quantify the relative abundance of the ¹⁵N-labeled species compared to their unlabeled counterparts by comparing the areas of their respective extracted ion chromatograms.
- Perform statistical analysis to identify significant changes in glycosylation patterns between different experimental conditions.
Supplier Selection Guide
Choosing the right supplier is a critical first step. The decision often involves a trade-off between cost, quality, and availability. The following diagram outlines a logical workflow for selecting a supplier.
Technical Guide: Glucosamine-15N Hydrochloride Molecular Weight and Analysis
This technical guide provides a comprehensive overview of the molecular weight of Glucosamine-15N hydrochloride, including comparative data with its unlabeled counterpart. It details the standard experimental protocol for molecular weight determination and explores a key biological pathway influenced by glucosamine (B1671600), offering valuable information for researchers, scientists, and professionals in drug development.
Molecular Weight Data
The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the glucosamine molecule results in a predictable mass shift. This isotopic labeling is a critical tool in various analytical and research applications, including metabolic tracing and quantitative mass spectrometry. The molecular weights of both the labeled and unlabeled forms of glucosamine hydrochloride are summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| D-Glucosamine hydrochloride | C₆H₁₄ClNO₅ | 215.63[1][2][3][4] |
| D-Glucosamine-¹⁵N hydrochloride | C₆H₁₃¹⁵NO₅·HCl | 216.63[5][6] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is the standard and definitive method for determining the molecular weight of compounds like Glucosamine-¹⁵N hydrochloride and confirming isotopic incorporation.
Objective: To accurately determine the molecular mass of the analyte and verify the mass shift due to ¹⁵N labeling.
Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-5 mg) of D-Glucosamine-¹⁵N hydrochloride.
-
Dissolve the sample in a suitable solvent system, such as a mixture of ultrapure water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the same solvent system. The final solution may be acidified with a small amount of formic acid (0.1%) to promote ionization.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known calibration standard appropriate for the mass range of the analyte. This ensures high mass accuracy.
-
-
Infusion and Ionization:
-
Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
In the ESI source, a high voltage is applied to the sample, causing it to form a fine spray of charged droplets.
-
A heated desolvation gas (typically nitrogen) aids in the evaporation of the solvent, leading to the formation of gas-phase protonated molecular ions, [M+H]⁺.
-
-
Mass Analysis:
-
The generated ions are guided into the time-of-flight (TOF) mass analyzer.
-
The TOF analyzer measures the mass-to-charge ratio (m/z) of the ions by determining the time it takes for them to travel a fixed distance to the detector. Lighter ions travel faster than heavier ions.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For Glucosamine-¹⁵N, the theoretical m/z for the [M+H]⁺ ion (of the free base) is approximately 181.08.
-
Compare the experimentally measured mass to the calculated theoretical mass to confirm the identity and isotopic enrichment of the compound. The observed mass should be approximately 1 Da higher than that of the unlabeled glucosamine.
-
Relevant Signaling Pathway: Glucosamine and MAPK Inhibition
Glucosamine has been shown to exert anti-inflammatory effects by modulating intracellular signaling cascades. One of the key mechanisms involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often activated by pro-inflammatory cytokines like Interleukin-1β (IL-1β) in conditions such as osteoarthritis.
In chondrocytes, IL-1β stimulation typically leads to the phosphorylation and activation of several MAPK members, including c-Jun N-terminal kinase (JNK) and p38.[7] This activation cascade results in the expression of matrix metalloproteinases (MMPs), enzymes that degrade cartilage.[7] Studies have demonstrated that pretreatment with glucosamine can inhibit the IL-1β-induced phosphorylation of JNK and p38, thereby downregulating the expression of degradative enzymes and protecting cartilage.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. D-Glucosamine hydrochloride | 66-84-2 [chemicalbook.com]
- 3. nanorh.com [nanorh.com]
- 4. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. D-Glucosamine-15N hydrochloride Aldrich [sigmaaldrich.com]
- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Glucosamine-15N Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Glucosamine-15N hydrochloride. The information presented is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and pharmaceutical development. The stability data and methodologies are primarily based on studies of unlabeled glucosamine (B1671600) hydrochloride, with the reasonable scientific assumption that the heavy isotope substitution at the nitrogen position does not significantly alter the chemical stability of the molecule under typical storage and handling conditions.
Physicochemical Properties
This compound is a crystalline solid, typically white or off-white in appearance. It is soluble in water. The molecular formula for the unlabeled compound is C6H13NO5·HCl, with a molecular weight of 215.64 g/mol [1][2][3]. The incorporation of the 15N isotope will result in a slight increase in its molecular weight.
Recommended Storage and Handling
To maintain the integrity of this compound, it is essential to adhere to proper storage and handling protocols.
General Storage Recommendations:
-
Temperature: Store in a cool, dry place. Long-term stability studies recommend storage at 4-8°C[4][5][6][7].
-
Container: Keep the container tightly closed to prevent moisture absorption[1][8]. Store in the original receptacle unless otherwise specified on the Certificate of Analysis[9].
-
Light: Protect from direct sunlight and light exposure, as it can cause degradation and discoloration[5]. Light-resistant containers are essential[5].
-
Ventilation: Store in a well-ventilated area[8].
Handling Precautions:
-
Avoid contact with skin and eyes[8].
-
Minimize dust generation and accumulation[8].
-
Handle in accordance with good industrial hygiene and safety practices[1].
-
Use in areas with adequate ventilation.
Stability Data
The stability of glucosamine hydrochloride has been evaluated under both long-term and short-term (accelerated) conditions.
Long-Term Stability
A long-term stability study demonstrated that glucosamine hydrochloride is stable for up to 144 months (12 years) when stored at the recommended temperature of 4-8°C[4][5][6][7].
Table 1: Long-Term Stability of Glucosamine Hydrochloride at 4-8°C
| Time (months) | Stability Assessment | Result |
| 0 (Control) | Initial Assay | Baseline |
| 72 | HPLC Assay | Stable |
| 144 | HPLC Assay | Stable[4][5][6][7] |
Short-Term (Accelerated) Stability
Short-term stability studies were conducted to simulate various transportation and handling conditions.
Table 2: Short-Term Stability of Glucosamine Hydrochloride at 25°C and 60°C
| Temperature (°C) | Time (hours) | Stability Assessment | Result |
| 25 | 72 | HPLC Assay | Stable |
| 120 | HPLC Assay | Stable | |
| 168 | HPLC Assay | Stable | |
| 240 | HPLC Assay | Stable[5][6][7] | |
| 60 | 72 | HPLC Assay | Stable |
| 120 | HPLC Assay | Stable | |
| 168 | HPLC Assay | Stable | |
| 240 | HPLC Assay | Stable[5][6][7] |
Solution Stability
The stability of glucosamine hydrochloride in solution is also a critical factor for many experimental applications.
Table 3: Stability of Glucosamine Hydrochloride in Aqueous Solution
| Storage Condition | Duration | Concentration | Stability |
| Room Temperature | 48 hours | 200 µg/mL | Stable[10][11] |
| 4°C | 48 hours | 200 µg/mL | Stable[10][11] |
| Room Temperature | 1 week | 1.88 to 5.62 mg/mL | Stable[12] |
Degradation Pathways
Under forcing conditions such as high temperature and varying pH, glucosamine can undergo degradation. Understanding these pathways is crucial for preventing the formation of impurities.
Thermal Degradation in Aqueous Solution
Heating an aqueous solution of glucosamine hydrochloride to 150°C for 5 minutes leads to the formation of various degradation products, with the profile being pH-dependent[13][14][15].
-
At pH 4 and 7 , the major degradation products are furfurals[13][14][15].
-
At pH 8.5 , a more complex mixture of compounds is generated, including pyrazines, 3-hydroxypyridines, pyrrole-2-carboxaldehyde, and furans[13][14][15].
A proposed mechanism involves a retro-aldol condensation, leading to intermediates that form pyrazines. Furfurals, formed from the sugar moiety, can react with ammonia (B1221849) liberated from glucosamine to form 3-hydroxypyridines and pyrrole-2-carboxaldehyde[13][14].
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. lgcstandards.com [lgcstandards.com]
- 10. journals.plos.org [journals.plos.org]
- 11. Item - Stability of glucosamine stored at 4°C and room temperature up to 48 hours. - Public Library of Science - Figshare [plos.figshare.com]
- 12. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. Degradation products formed from glucosamine in water [agris.fao.org]
- 15. Degradation Products Formed from Glucosamine in Water | Semantic Scholar [semanticscholar.org]
The Central Role of Glucosamine in the Hexosamine Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hexosamine Biosynthetic Pathway (HBP) is a critical cellular nutrient-sensing pathway that plays a significant role in post-translational modifications and cell signaling. Glucosamine (B1671600), an amino sugar, serves as a key substrate that can directly fuel this pathway, bypassing its main rate-limiting step. This direct entry mechanism makes glucosamine a potent modulator of HBP flux, leading to significant downstream effects, most notably the regulation of protein O-GlcNAcylation. Understanding the intricate role of glucosamine within the HBP is paramount for elucidating its physiological functions and exploring its therapeutic potential in a variety of disease contexts, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides an in-depth examination of glucosamine's function in the HBP, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular processes.
Introduction: The Hexosamine Biosynthetic Pathway as a Nutrient Sensor
The Hexosamine Biosynthetic Pathway (HBP) is a branch of glycolysis that utilizes a small fraction (approximately 2-5%) of incoming glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc)[1]. This pathway integrates nutrients from glucose, amino acid, fatty acid, and nucleotide metabolism, positioning UDP-GlcNAc as a crucial indicator of the cell's metabolic state[1][2]. The end-product, UDP-GlcNAc, is the essential substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins—a dynamic and reversible post-translational modification known as O-GlcNAcylation[3][4]. This modification plays a regulatory role analogous to phosphorylation, influencing protein stability, localization, and activity[3].
Glucosamine's Entry into the Hexosamine Biosynthetic Pathway
Under normal physiological conditions, the HBP is primarily regulated by the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which converts fructose-6-phosphate to glucosamine-6-phosphate[1]. However, exogenous glucosamine can bypass this rate-limiting step. Glucosamine is transported into the cell and is subsequently phosphorylated by hexokinase to form glucosamine-6-phosphate, directly entering the HBP[2]. This circumvention of GFAT-mediated regulation leads to a significant increase in the intracellular pool of UDP-GlcNAc.
Enzyme Kinetics
While hexokinase can phosphorylate glucosamine, its affinity for glucosamine is lower than for glucose. The Michaelis constant (Km) of hexokinase for glucose is approximately 0.1 mM, indicating a high affinity[5]. In contrast, the kinetics for glucosamine are less favorable, meaning higher concentrations of glucosamine are required to achieve a similar rate of phosphorylation as glucose. Glucokinase, the hexokinase isoform predominantly found in the liver and pancreatic beta-cells, has a much higher Km for glucose (around 10 mM) and is less efficiently inhibited by glucose-6-phosphate[5][6].
Quantitative Impact of Glucosamine on HBP Metabolites and O-GlcNAcylation
The administration of glucosamine leads to a dose-dependent increase in both the concentration of UDP-GlcNAc and the overall levels of protein O-GlcNAcylation.
Table 1: Effect of Glucosamine on UDP-GlcNAc Levels in COS-1 Cells
| Glucosamine Concentration (mM) | Fold Increase in UDP-GlcNAc (Mean ± S.E.) |
| 0 | 1.00 ± 0.00 |
| 0.25 | 4.1 ± 0.5 |
| 0.5 | 6.5 ± 0.8 |
| 1.0 | 8.9 ± 1.1 |
| 2.0 | 11.2 ± 1.5 |
Data adapted from a study on COS-1 cells treated for 6 hours.
Table 2: Effect of Glucosamine on UDP-GlcNAc and Total Protein O-GlcNAcylation in Isolated Perfused Mouse Hearts
| Glucosamine Concentration (mM) | Relative UDP-GlcNAc Levels (Normalized to Control) | Relative Total O-GlcNAc Levels (Normalized to Control) |
| 0 | 1.00 | 1.00 |
| 0.05 | ~1.5 | ~1.8 |
| 0.1 | ~1.8 | ~2.5 |
| 1.0 | ~2.0 | ~3.0 |
| 5.0 | ~2.0 | ~3.2 |
| 10.0 | ~2.0 | ~3.5 |
Data synthesized from studies on isolated perfused mouse hearts.
Downstream Signaling Consequences: The NF-κB Pathway
One of the most well-characterized downstream targets of HBP-mediated O-GlcNAcylation is the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a pivotal role in inflammation, immunity, and cell survival. The p65/RelA subunit of NF-κB is subject to O-GlcNAcylation, which can modulate its transcriptional activity. Increased O-GlcNAcylation of p65 has been shown to enhance its interaction with co-activators and influence its phosphorylation status, ultimately leading to altered expression of NF-κB target genes.
Experimental Protocols
Quantification of UDP-GlcNAc by HPLC
This protocol outlines a method for the extraction and quantification of UDP-GlcNAc from cultured cells.
-
Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat with varying concentrations of glucosamine for the desired time period.
-
Metabolite Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 60% methanol (B129727) per 10 cm dish.
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried metabolites in 100 µL of HPLC-grade water.
-
Inject 20 µL onto a suitable anion-exchange column.
-
Use a gradient of a low concentration phosphate (B84403) buffer (e.g., 5 mM KH2PO4, pH 3.5) and a high concentration phosphate buffer (e.g., 250 mM KH2PO4, 500 mM KCl, pH 4.5) to elute the nucleotide sugars.
-
Monitor the absorbance at 262 nm.
-
Quantify the UDP-GlcNAc peak by comparing its area to a standard curve generated with known concentrations of UDP-GlcNAc.
-
Detection of Protein O-GlcNAcylation by Immunoprecipitation and Western Blot
This protocol is for the enrichment and detection of O-GlcNAcylated proteins.
-
Cell Lysis:
-
Wash cells treated with or without glucosamine with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and an O-GlcNAcase inhibitor (e.g., 10 µM Thiamet-G) to preserve O-GlcNAcylation.
-
Incubate on ice for 30 minutes and then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Implications for Drug Development
The central role of glucosamine in modulating the HBP has significant implications for drug development. While glucosamine itself is widely used as a dietary supplement for osteoarthritis, its precise mechanisms of action are still under investigation, with modulation of HBP and O-GlcNAcylation in chondrocytes being a plausible contributor to its effects[7].
Beyond osteoarthritis, the ability to manipulate HBP flux has therapeutic potential in other areas. For instance, in cancer, where altered glucose metabolism and increased HBP flux are common, targeting this pathway could be a viable anti-neoplastic strategy. Conversely, in conditions such as neuronal injury or cardiac ischemia-reperfusion injury, enhancing O-GlcNAcylation through glucosamine administration has shown protective effects, suggesting a role for HBP activation in promoting cell survival under stress. The development of more specific modulators of OGT and O-GlcNAcase will provide more refined tools to dissect and therapeutically target the downstream consequences of HBP flux.
Conclusion
Glucosamine acts as a direct and potent activator of the hexosamine biosynthetic pathway by bypassing its primary regulatory checkpoint. This leads to a significant elevation in UDP-GlcNAc levels and a subsequent increase in protein O-GlcNAcylation, a key post-translational modification that fine-tunes a vast array of cellular processes. The ability to modulate this critical nutrient-sensing pathway with a readily available small molecule like glucosamine provides researchers and drug developers with a powerful tool to investigate fundamental cellular biology and to explore novel therapeutic strategies for a range of diseases. Further research into the specific protein targets of glucosamine-induced O-GlcNAcylation will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of O-GlcNAc modifications derived from streptozotocin and glucosamine induced beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. youtube.com [youtube.com]
- 6. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
Glucosamine Metabolism in Mammalian Cells: A Core Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glucosamine (B1671600) is a fundamental amino sugar that plays a critical role in cellular metabolism and signaling in mammalian cells. As a key substrate for the Hexosamine Biosynthetic Pathway (HBP), glucosamine metabolism culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital precursor for various glycosylation events. This technical guide provides an in-depth exploration of the core aspects of glucosamine metabolism, focusing on the enzymatic reactions, regulatory mechanisms, and downstream signaling implications. Particular emphasis is placed on the HBP and the dynamic post-translational modification, O-GlcNAcylation, which modulates the function of a vast array of intracellular proteins. This document also presents a compilation of quantitative data, detailed experimental protocols for studying glucosamine metabolism, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the field.
Introduction to Glucosamine and the Hexosamine Biosynthetic Pathway (HBP)
Glucosamine, an amino sugar derived from glucose, is a central molecule in the metabolic landscape of mammalian cells. Its primary metabolic fate is its entry into the Hexosamine Biosynthetic Pathway (HBP), a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] The end-product of the HBP is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a high-energy nucleotide sugar that serves as the donor substrate for all N-linked and O-linked glycosylation reactions.[3][4]
The HBP is a highly regulated pathway that is exquisitely sensitive to the nutrient status of the cell, acting as a cellular nutrient sensor.[5][6] Approximately 2-5% of glucose that enters a non-cancerous cell is shunted into the HBP.[7] This flux can be significantly altered in pathological states such as cancer, where metabolic reprogramming often leads to an upregulation of the HBP to support rapid cell proliferation and survival.[7][8]
Exogenously supplied glucosamine can also enter the HBP, bypassing the initial rate-limiting step and directly influencing the intracellular pool of UDP-GlcNAc.[9] This has made glucosamine a valuable tool for studying the downstream effects of increased HBP flux.
The Hexosamine Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The HBP consists of a series of four enzymatic reactions that convert fructose-6-phosphate (B1210287) to UDP-GlcNAc.
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[2] It catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate (GlcN-6-P) and glutamate.[2] GFAT is subject to feedback inhibition by the downstream product UDP-GlcNAc, ensuring tight regulation of the pathway.[2]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1): GNA1, also known as glucosamine-phosphate N-acetyltransferase, catalyzes the acetylation of GlcN-6-P using acetyl-CoA as the acetyl donor, producing N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[10]
-
N-acetylglucosamine-phosphate mutase (AGM1): AGM1, also known as phosphoacetylglucosamine mutase, catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[11]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1): In the final step of the HBP, UAP1 catalyzes the formation of UDP-GlcNAc from GlcNAc-1-P and UTP.[12]
Diagram of the Hexosamine Biosynthetic Pathway
Caption: The Hexosamine Biosynthetic Pathway (HBP) in mammalian cells.
O-GlcNAcylation: A Dynamic Post-Translational Modification
One of the most significant downstream fates of UDP-GlcNAc is its utilization in O-GlcNAcylation. This is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][13] Unlike canonical N-linked glycosylation that occurs in the endoplasmic reticulum and Golgi apparatus, O-GlcNAcylation is a nucleocytoplasmic process.[13]
The cycling of O-GlcNAc is tightly regulated by two highly conserved enzymes:
-
O-GlcNAc Transferase (OGT): OGT catalyzes the addition of GlcNAc from UDP-GlcNAc to target proteins.[14][15]
-
O-GlcNAcase (OGA): OGA is responsible for the removal of the GlcNAc moiety.[14]
This dynamic interplay between OGT and OGA allows for rapid changes in the O-GlcNAcylation status of proteins in response to cellular signals and nutrient availability. O-GlcNAcylation has been shown to reciprocally regulate and compete with phosphorylation for the same or adjacent serine/threonine residues, adding another layer of complexity to cellular signaling networks.[16]
Diagram of the O-GlcNAcylation Cycle
Caption: The dynamic cycling of O-GlcNAcylation on proteins.
Quantitative Data on Glucosamine Metabolism
The following tables summarize key quantitative data related to glucosamine metabolism in mammalian cells, including enzyme kinetics and metabolite concentrations.
Table 1: Kinetic Parameters of Human Hexosamine Biosynthetic Pathway Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |
| GFAT1 | Fructose-6-Phosphate | ~7 µM | - | [17] |
| Glutamine | - | - | ||
| GNA1 | Glucosamine-6-Phosphate | ~330 µM (Aedes aegypti) | - | [18] |
| Acetyl-CoA | ~500 µM (Aedes aegypti) | - | [18] | |
| AGM1 | N-Acetylglucosamine-6-Phosphate | 38.72 ± 2.41 µM (Helicoverpa armigera) | - | [19] |
| UAP1 | N-Acetylglucosamine-1-Phosphate | 3.66 ± 0.13 µM (Helicoverpa armigera) | - | [19] |
| UTP | - | - |
Table 2: Kinetic Parameters of Human O-GlcNAc Cycling Enzymes
| Enzyme | Substrate(s) | Km | Ki | Vmax/kcat | Reference(s) |
| OGT | UDP-GlcNAc | 0.5-20 µM | - | - | [20][21] |
| Peptide Substrate (e.g., Nup62) | 0.3-5.8 µM | - | - | [22] | |
| OGA | pNP-GlcNAc | 0.26 mM | - | 3.51 x 10³ s⁻¹ | |
| PUGNAc (inhibitor) | - | ~50 nM | - | [23] | |
| GlcNAcstatin B (inhibitor) | - | 0.4 nM | - | [16] |
Table 3: Intracellular UDP-GlcNAc Concentrations in Cultured Mammalian Cells
| Cell Line | UDP-GlcNAc Concentration (pmol/10⁶ cells) | Reference(s) |
| 293T | ~60-100 | [5][24] |
| NIH/3T3 | ~100 | [5][24] |
| HCT116 | ~150 | [5][24] |
| AML12 | ~200-300 | [5][24] |
| Hepa1-6 | ~300-400 | [5][24] |
| HeLa | ~520 | [5][24] |
| Primary Mouse Fibroblasts | ~100 | [5][24] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study glucosamine metabolism and O-GlcNAcylation.
Quantification of UDP-GlcNAc by HPLC
Objective: To quantify the intracellular concentration of UDP-GlcNAc.
Principle: This protocol utilizes hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) for the separation and quantification of UDP-GlcNAc and its epimer UDP-GalNAc.[10][13]
Materials:
-
Cultured mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Amide column for HILIC
-
LC-MS system
Procedure:
-
Cell Lysis and Metabolite Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells with a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile, methanol, and water).
-
Incubate on ice to precipitate proteins.
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
-
HILIC-MS Analysis:
-
Inject the metabolite extract onto an amide HILIC column.
-
Use a gradient of acetonitrile and an aqueous buffer containing ammonium hydroxide for separation.
-
Couple the HPLC to a mass spectrometer operating in negative ion mode for detection and quantification of UDP-GlcNAc.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Diagram of UDP-GlcNAc Quantification Workflow
Caption: Workflow for the quantification of UDP-GlcNAc by HILIC-MS.
Detection of Protein O-GlcNAcylation by Western Blot
Objective: To detect the overall level of protein O-GlcNAcylation in a cell lysate.
Principle: This protocol uses a specific monoclonal antibody that recognizes the O-GlcNAc modification on a wide range of proteins, allowing for their detection by standard Western blotting techniques.[25][26]
Materials:
-
Cultured mammalian cells
-
RIPA lysis buffer supplemented with protease and OGA inhibitors (e.g., Thiamet-G)
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease and OGA inhibitors.
-
Determine protein concentration using a standard assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer.
-
Incubate with the primary anti-O-GlcNAc antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
In Vitro OGT Enzyme Activity Assay
Objective: To measure the enzymatic activity of OGT in vitro.
Principle: This assay measures the transfer of radiolabeled GlcNAc from UDP-[³H]GlcNAc to a synthetic peptide substrate by OGT.[1][2]
Materials:
-
Recombinant OGT enzyme
-
Synthetic peptide substrate (e.g., CKII-derived peptide)
-
UDP-[³H]GlcNAc
-
Reaction buffer (e.g., sodium cacodylate, MnCl₂)
-
5'-AMP (to inhibit contaminating phosphatases)
-
BSA
-
Formic acid (to stop the reaction)
-
SP-Sephadex or C18 cartridge for peptide purification
-
Scintillation counter
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, peptide substrate, UDP-[³H]GlcNAc, 5'-AMP, and BSA.
-
Initiate the reaction by adding the OGT enzyme.
-
Incubate at the optimal temperature for a defined period.
-
-
Reaction Termination and Peptide Purification:
-
Stop the reaction by adding formic acid.
-
Separate the radiolabeled peptide from unincorporated UDP-[³H]GlcNAc using an SP-Sephadex or C18 cartridge.
-
-
Quantification:
-
Measure the radioactivity of the purified peptide using a scintillation counter to determine OGT activity.
-
In Vitro OGA Enzyme Activity Assay
Objective: To measure the enzymatic activity of OGA in vitro.
Principle: This colorimetric assay measures the cleavage of the artificial substrate p-nitrophenyl-β-N-acetyl-glucosaminide (pNP-GlcNAc) by OGA, which releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically.[14][27]
Materials:
-
Recombinant OGA enzyme or cell lysate
-
pNP-GlcNAc substrate
-
Assay buffer (e.g., sodium acetate, pH 4.5)
-
Sodium carbonate (to stop the reaction and develop color)
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer and pNP-GlcNAc substrate.
-
Initiate the reaction by adding the OGA enzyme source.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Color Development:
-
Stop the reaction and develop the color by adding sodium carbonate.
-
-
Quantification:
-
Measure the absorbance at 405-415 nm using a microplate reader to determine OGA activity.
-
Conclusion
The study of glucosamine metabolism and its downstream effects, particularly through the HBP and O-GlcNAcylation, is a rapidly evolving field with significant implications for understanding cellular physiology and disease. The intricate regulation of these pathways highlights their central role as nutrient-sensing mechanisms that influence a vast array of cellular processes. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers, facilitating further investigation into the complex world of glucosamine metabolism and its impact on human health and disease. As our understanding of these pathways deepens, so too will the potential for developing novel therapeutic strategies targeting metabolic and signaling dysregulation in various pathologies.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human O-GlcNAc transferase and its complex with a peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fueling the fire: emerging role of the hexosamine biosynthetic pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Evidence for substrate-assisted catalysis in N-acetylphosphoglucosamine mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosamine activates intestinal P-glycoprotein inhibiting drug absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OGT O-linked N-acetylglucosamine (GlcNAc) transferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Crystal structures of N-acetylglucosamine-phosphate mutase, a member of the alpha-D-phosphohexomutase superfamily, and its substrate and product complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. benchchem.com [benchchem.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. bmrservice.com [bmrservice.com]
Methodological & Application
Application Notes and Protocols for Glucosamine-15N Hydrochloride in Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living cells. By introducing molecules containing stable isotopes, researchers can trace their incorporation into macromolecules, enabling the analysis of biosynthesis, turnover, and post-translational modifications. Glucosamine-15N hydrochloride is a stable isotope-labeled monosaccharide used for the metabolic labeling of glycoproteins. As a direct precursor in the Hexosamine Biosynthesis Pathway (HBP), it provides a specific and efficient means to introduce a 15N label into the glycan moieties of glycoproteins. This allows for their sensitive detection and quantification by mass spectrometry (MS), facilitating a deeper understanding of glycosylation in various biological processes and disease states. Aberrant glycosylation is a hallmark of many diseases, including cancer, making this technique particularly valuable for biomarker discovery and drug development.[1][2]
Principle of the Method
This compound is transported into the cell and enters the Hexosamine Biosynthesis Pathway (HBP). Inside the cell, it is phosphorylated and eventually converted to UDP-N-acetylglucosamine-15N (UDP-GlcNAc-15N). This isotopically labeled nucleotide sugar is then utilized by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus to build N-linked and O-linked glycans on proteins. The incorporation of the 15N isotope results in a predictable mass shift in the resulting glycopeptides, which can be readily detected and quantified by mass spectrometry. This enables the relative or absolute quantification of glycoprotein (B1211001) abundance and glycosylation site occupancy between different experimental conditions.
Applications
-
Quantitative Glycoproteomics: Metabolic labeling with this compound allows for the relative quantification of glycoproteins between different cell populations (e.g., treated vs. untreated, diseased vs. healthy). This is achieved by comparing the mass spectrometry signal intensities of the 15N-labeled peptides with their unlabeled (14N) counterparts.
-
Glycan Turnover Studies: By performing pulse-chase experiments, researchers can track the rate of synthesis and degradation of specific glycoproteins, providing insights into their stability and regulation.
-
Biomarker Discovery: Changes in the glycosylation patterns of proteins are often associated with disease. This technique can be used to identify and quantify these changes, leading to the discovery of novel biomarkers for diagnosis, prognosis, and therapeutic monitoring.[1][2]
-
Drug Development: The effect of drug candidates on glycoprotein synthesis and processing can be assessed. This is particularly relevant for drugs targeting pathways that influence glycosylation.
Experimental Protocols
I. Cell Culture and Metabolic Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293, HeLa, CHO)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking normal glucosamine (B1671600)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Media Preparation:
-
Prepare the "heavy" labeling medium by supplementing the glucosamine-free base medium with this compound. The optimal concentration should be determined empirically but a starting point of 10-25 mg/L is recommended.
-
Add dialyzed FBS to the desired final concentration (e.g., 10%). Dialyzed serum is used to minimize the concentration of unlabeled amino sugars and other small molecules.[3]
-
Prepare a "light" control medium using the same base medium and dFBS, but with unlabeled glucosamine at the same concentration.
-
-
Cell Adaptation (Optional but Recommended):
-
If the cells are sensitive to the new medium, gradually adapt them by mixing increasing proportions of the labeling medium with their standard growth medium over several passages.
-
-
Metabolic Labeling:
-
Seed the cells in parallel cultures for "light" and "heavy" labeling.
-
Allow the cells to attach and begin to proliferate.
-
Replace the standard medium with the respective "light" or "heavy" labeling medium.
-
Culture the cells for a sufficient duration to allow for efficient incorporation of the 15N label. This is typically 4-6 cell doublings to achieve >95% labeling efficiency.
-
Monitor the cells for any changes in morphology or growth rate.
-
-
Cell Harvest:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
For quantitative experiments, mix the "light" and "heavy" cell populations at a 1:1 ratio (or other desired ratio) based on cell count or total protein concentration.
-
Store the cell pellets at -80°C until further processing.
-
II. Protein Extraction and Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
III. Glycopeptide Enrichment (Optional)
For complex samples, enrichment of glycopeptides can improve their detection by mass spectrometry. Common methods include hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography using lectins.[4]
IV. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a high-resolution mass spectrometer for accurate mass measurements.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.
-
Configure the software to search for the 15N-labeled amino sugars in the glycan modifications. The mass shift will depend on the number of nitrogen atoms in the amino sugar (e.g., +1 Da for each 15N in GlcNAc).
-
Calculate the ratios of heavy to light peptides to determine the relative abundance of glycoproteins.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.
Table 1: Example of Relative Quantification of Glycoproteins
| Protein ID | Gene Name | Peptide Sequence | Ratio H/L | p-value | Regulation |
| P02768 | ALB | LVNEVTEFAK | 1.05 | 0.85 | Unchanged |
| P01876 | IGHA1 | TPLTATLSK | 2.54 | 0.02 | Upregulated |
| Q9Y6R7 | LGALS3BP | VVSLSQLPSGR | 0.45 | 0.01 | Downregulated |
This table shows example data. H/L represents the ratio of the heavy (15N-labeled) to light (14N-unlabeled) peptide intensity.
Table 2: Labeling Efficiency of Glycopeptides
| Glycoform Subclass | Mean Labeling Efficiency (%) | Standard Deviation (%) |
| High Mannose | 96 | ± 5 |
| Fuco-sialylated | 97 | ± 5 |
| Complex | 81 | ± 5 |
Data presented here is representative of 15N metabolic labeling efficiency and is adapted from a study using 15N-glutamine.[5] Similar analysis should be performed to validate the efficiency of this compound labeling.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometry Based Glycoproteomics—From a Proteomics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucosamine-15N Hydrochloride Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Glucosamine (B1671600), as a key precursor in the hexosamine biosynthesis pathway (HBP), is integral to the synthesis of a wide array of biomolecules, most notably the amino sugar N-acetylglucosamine (GlcNAc), a fundamental component of glycoproteins. By using Glucosamine-15N hydrochloride (¹⁵N-Glucosamine HCl), researchers can introduce a stable heavy isotope into the glycan moieties of glycoproteins. This enables the detailed study of glycoprotein (B1211001) synthesis, turnover, and localization, as well as the overall flux through the HBP under various physiological and pathological conditions. Subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the precise quantification and identification of ¹⁵N-labeled glycoproteins and related metabolites. These application notes provide a comprehensive protocol for the metabolic labeling of mammalian cells with ¹⁵N-Glucosamine HCl, including cell culture, sample preparation, and downstream analysis considerations.
Signaling Pathways and Experimental Workflows
Hexosamine Biosynthesis Pathway (HBP)
The HBP is a crucial metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions. Exogenous glucosamine can enter this pathway directly, bypassing the initial rate-limiting step.
Caption: Hexosamine Biosynthesis Pathway.
Experimental Workflow for ¹⁵N-Glucosamine Labeling and Analysis
This workflow outlines the major steps from cell culture to mass spectrometry-based analysis of ¹⁵N-labeled glycoproteins.
Caption: Experimental Workflow.
Quantitative Data Summary
The optimal concentration and labeling time for ¹⁵N-Glucosamine HCl can vary depending on the cell line and experimental goals. The following table provides a general guideline. It is highly recommended to perform pilot experiments to determine the optimal conditions for your specific system.
| Parameter | Recommended Range | Considerations |
| ¹⁵N-Glucosamine HCl Concentration | 1 - 10 mM | Higher concentrations may be necessary for robust labeling but could also induce metabolic stress. A concentration of 2-5 mM is a good starting point. |
| Incubation Time | 24 - 72 hours | Shorter times (e.g., 24 hours) can be used to study rapid glycoprotein turnover, while longer times (e.g., 48-72 hours) are recommended to achieve steady-state labeling of the majority of the glycoproteome. |
| Cell Confluency at Labeling Start | 50 - 70% | Starting with a lower confluency allows for cell proliferation during the labeling period, which can enhance the incorporation of the stable isotope. |
| Expected Labeling Efficiency | > 95% | With sufficient incubation time and an appropriate concentration of the tracer, near-complete labeling of the glucosamine-derived portion of glycans can be achieved. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with ¹⁵N-Glucosamine HCl
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove unlabeled amino sugars
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (¹⁵N-Glucosamine HCl)
-
Sterile, cell culture-grade water
-
0.22 µm syringe filter
Procedure:
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 10 cm dishes) at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare the base medium (e.g., DMEM) supplemented with FBS and antibiotics.
-
Prepare a sterile stock solution of ¹⁵N-Glucosamine HCl in cell culture-grade water (e.g., 100 mM).
-
Add the ¹⁵N-Glucosamine HCl stock solution to the base medium to achieve the desired final concentration (e.g., 2 mM).
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared ¹⁵N-Glucosamine HCl labeling medium to the cells.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS or by using a cell lysis buffer (see Protocol 2).
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
The cell pellets can be stored at -80°C until further processing.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of ¹⁵N-Labeled Glycoproteins
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate
-
Trypsin, sequencing grade
-
PNGase F
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
Reduction, Alkylation, and Digestion:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Glycopeptide Analysis (Optional):
-
Desalt the peptide mixture using a C18 SPE cartridge.
-
Glycopeptides can be enriched using specific methods like HILIC chromatography.
-
Analyze the enriched glycopeptides directly by LC-MS/MS.
-
-
N-glycan Release and Analysis:
-
Desalt the tryptic digest using a C18 SPE cartridge.
-
Elute the peptides and resuspend them in a buffer compatible with PNGase F (e.g., 50 mM ammonium bicarbonate).
-
Add PNGase F and incubate at 37°C for 12-16 hours to release N-linked glycans.
-
Separate the released glycans from the peptides using a C18 SPE cartridge (glycans will be in the flow-through).
-
Analyze the released glycans by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Resuspend the final peptide or glycan samples in an appropriate solvent (e.g., 0.1% formic acid in water).
-
Analyze the samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Byonic, or similar) to identify and quantify the ¹⁵N-labeled peptides and glycans.
-
The software should be configured to search for the mass shift corresponding to the incorporation of one ¹⁵N atom per glucosamine-derived moiety in the glycans.
-
Conclusion
The protocol described provides a robust framework for the metabolic labeling of mammalian cells with ¹⁵N-Glucosamine HCl to study the dynamics of the glycoproteome. The successful implementation of this technique will provide valuable insights into the role of the hexosamine biosynthesis pathway and protein glycosylation in various biological processes and disease states. As with any metabolic labeling experiment, optimization of labeling conditions and careful sample preparation are key to obtaining high-quality, reproducible data.
Application Note: Quantification of Glucosamine-¹⁵N Incorporation by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation is a critical post-translational modification that impacts protein folding, stability, and function.[1] The hexosamine biosynthetic pathway (HBP) is a key cellular nutrient-sensing pathway that produces the essential metabolite uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc).[2] UDP-GlcNAc serves as the donor substrate for N-linked and O-linked glycosylation of proteins.[3][4] Dysregulation of the HBP and subsequent changes in protein glycosylation are implicated in numerous diseases, including cancer and diabetes.[5]
This application note details a robust method for quantifying the incorporation of ¹⁵N-labeled glucosamine (B1671600) (GlcN) into the glycosylation machinery of cells using mass spectrometry (MS). By metabolically labeling cells with ¹⁵N-GlcN, researchers can trace its flux through the HBP and its incorporation into glycoproteins. This stable isotope labeling approach allows for the accurate relative quantification of glycosylation dynamics in response to various stimuli or disease states, providing valuable insights into cellular metabolism and signaling.[6]
Principle of the Method
The method is based on metabolic labeling, where ¹⁵N-Glucosamine is supplied to cells in culture. The labeled glucosamine is transported into the cell and phosphorylated by hexokinase to form ¹⁵N-Glucosamine-6-Phosphate, which enters the HBP.[2][7] Subsequent enzymatic steps convert it into ¹⁵N-labeled UDP-GlcNAc. This labeled sugar nucleotide is then used by glycosyltransferases to attach ¹⁵N-containing GlcNAc moieties to proteins.
By mixing the proteome of ¹⁵N-labeled cells ("heavy") with an unlabeled control proteome ("light"), a direct comparison of glycopeptide abundance can be made.[8] The mass difference imparted by the ¹⁵N isotope allows for the differentiation and relative quantification of heavy and light glycopeptides by LC-MS/MS.[9] The ratio of the signal intensities of the heavy and light isotopic peaks for a given glycopeptide corresponds to the relative change in its abundance between the two conditions.
Signaling Pathway and Experimental Workflow Visualization
Hexosamine Biosynthetic Pathway (HBP)
The diagram below illustrates how both glucose (via glycolysis) and exogenously supplied ¹⁵N-Glucosamine feed into the hexosamine biosynthetic pathway to produce ¹⁵N-labeled UDP-GlcNAc, the critical donor for protein glycosylation.
Caption: The Hexosamine Biosynthetic Pathway incorporating ¹⁵N-Glucosamine.
General Experimental Workflow
The overall process, from cell culture to data analysis, involves several key stages as depicted in the workflow diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the hexosamine biosynthetic pathway in human tumor cells by multitargeted tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Analysis of Glucosamine-15N Hydrochloride using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600), an amino sugar that is a fundamental component of glycosaminoglycans, proteoglycans, and glycoproteins, plays a crucial role in various biological processes. Its hydrochloride salt, Glucosamine-15N hydrochloride, is of significant interest in structural biology and drug development due to the ability to leverage the magnetic properties of the 15N isotope. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural characterization of molecules in solution. This application note provides detailed protocols and data for the structural analysis of this compound using 15N NMR spectroscopy, with a focus on providing researchers with the necessary information to conduct their own analyses. In aqueous solution, glucosamine exists as an equilibrium mixture of α- and β-anomers, and NMR is capable of distinguishing between these two forms.[1]
Data Presentation
The following table summarizes the reported 1H and 15N chemical shifts for the amine groups of the α- and β-anomers of glucosamine. These values are critical for the identification and characterization of the different anomeric forms in solution. The data was acquired at -14.5 °C in a solution of 85% H2O/15% acetone-d6 (B32918) at a pH of 3.6.[1]
| Anomer | 1H Chemical Shift (ppm) | 15N Chemical Shift (ppm) |
| α-Glucosamine | 8.35 | 34.4 |
| β-Glucosamine | 8.15 | 32.9 |
Table 1: ¹H and ¹⁵N Chemical Shifts of the Amine Moieties of α- and β-Anomers of Glucosamine.[1]
Signaling Pathway: Hexosamine Biosynthesis
Glucosamine is a key molecule in the hexosamine biosynthesis pathway (HBP), which is a critical route for the production of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is an essential precursor for the biosynthesis of glycoproteins, proteoglycans, and other complex carbohydrates. Understanding this pathway is crucial for contextualizing the biological role of glucosamine.
Caption: The Hexosamine Biosynthesis Pathway.
Experimental Protocols
Protocol 1: NMR Sample Preparation for this compound
This protocol outlines the steps for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated acetone (B3395972) (acetone-d6)
-
pH meter
-
NMR tubes (5 mm)
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Dissolve the Sample: Weigh approximately 5-25 mg of this compound and dissolve it in a solvent mixture of 85% H₂O and 15% acetone-d6. The final volume should be around 0.6 mL for a standard 5 mm NMR tube.[1][2]
-
Adjust pH: Measure the pH of the solution using a calibrated pH meter. For optimal detection of the amine protons, adjust the pH to approximately 3.6 using dilute HCl or NaOH.[1]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[2]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature before starting the NMR experiment. For observing the amine protons, a low temperature of -14.5 °C has been shown to be effective.[1]
Protocol 2: 1H-15N HSQC NMR Data Acquisition and Processing
This protocol describes the acquisition and processing of a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment.
Instrumentation:
-
High-field NMR spectrometer equipped with a cryoprobe.
Acquisition Parameters:
-
Experiment Setup: Load a standard sensitivity-enhanced 1H-15N HSQC pulse program (e.g., hsqcetf3gpsi).
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Spectral Widths: Set the ¹H spectral width to cover the expected range of proton resonances (e.g., 12 ppm centered around the water resonance). Set the ¹⁵N spectral width to encompass the expected glucosamine amine resonances (e.g., 40 ppm centered around 35 ppm).
-
Number of Scans: Set the number of scans (e.g., 16 to 64) and the number of increments in the indirect dimension (e.g., 128 to 256) to achieve the desired signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1.5 to 2.0 seconds.
-
Temperature: Set the sample temperature to -14.5 °C.[1]
-
Data Acquisition: Start the acquisition.
Processing Parameters:
-
Fourier Transformation: Apply a squared sine-bell window function in both dimensions followed by Fourier transformation.
-
Phasing: Phase the spectrum manually in both dimensions.
-
Referencing: Reference the ¹H dimension to an internal standard (e.g., DSS) or the residual solvent peak. The ¹⁵N dimension can be referenced indirectly.
-
Analysis: Analyze the resulting 2D spectrum to identify the cross-peaks corresponding to the one-bond ¹H-¹⁵N correlations for the α- and β-anomers of glucosamine.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the structural analysis of this compound by NMR.
Caption: Experimental Workflow for NMR Analysis.
Conclusion
This application note provides a comprehensive guide for the structural analysis of this compound using 15N NMR spectroscopy. The provided data, protocols, and diagrams offer a solid foundation for researchers to utilize this powerful technique for their own studies. The ability to distinguish and characterize the α- and β-anomers in solution is a key advantage of this method, providing valuable insights for drug development and biochemical research. The direct observation of the amine protons and their corresponding 15N chemical shifts via HSQC experiments is a sensitive method for structural elucidation.[1]
References
Unraveling Cellular Metabolism: Metabolic Flux Analysis Using Glucosamine-¹⁵N Hydrochloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis is a powerful technique used to quantify the rate of metabolic reactions within a biological system. By tracing the path of isotopically labeled molecules, researchers can gain a dynamic understanding of cellular metabolism, which is often dysregulated in diseases such as cancer, diabetes, and neurodegenerative disorders. Glucosamine (B1671600), as a key substrate for the Hexosamine Biosynthesis Pathway (HBP), plays a critical role in the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation. This document provides a detailed guide to employing Glucosamine-¹⁵N hydrochloride as a tracer for metabolic flux analysis of the HBP, offering insights into cellular nutrient sensing, signaling, and stress responses. The use of the stable isotope ¹⁵N allows for the sensitive and specific tracking of glucosamine's nitrogen atom as it is incorporated into various downstream metabolites.
Core Applications
-
Quantifying Hexosamine Biosynthesis Pathway (HBP) Flux: Directly measure the rate of UDP-GlcNAc synthesis from exogenous glucosamine, providing insights into the capacity and regulation of this crucial pathway.
-
Investigating Nutrient Metabolism: Elucidate how cells utilize glucosamine in the context of other nutrients like glucose and glutamine, revealing metabolic reprogramming in response to changing environments.
-
Drug Discovery and Development: Assess the impact of therapeutic compounds on HBP flux and glycosylation, identifying potential drug targets and evaluating off-target metabolic effects.
-
Understanding Disease Pathophysiology: Explore the role of altered HBP metabolism in various diseases, including cancer cell proliferation, insulin (B600854) resistance, and inflammatory conditions.
Signaling Pathway: The Hexosamine Biosynthesis Pathway (HBP)
Exogenous glucosamine enters the cell and is rapidly phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P). This intermediate is then acetylated, isomerized, and activated with UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc). The nitrogen atom from Glucosamine-¹⁵N is retained throughout this process, allowing for its incorporation into UDP-GlcNAc to be traced.
Application Notes: Glucosamine-15N Labeling for Glycoprotein and Proteoglycan Studies
Introduction
Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of biomolecules. For the study of glycoproteins and proteoglycans, 15N-glucosamine labeling offers a specific and effective method to introduce a mass tag directly into the glycan structures. This is typically achieved by supplying cells in culture with a 15N-labeled precursor, such as 15N-glutamine, which is a key nitrogen source for the hexosamine biosynthetic pathway (HBP).[1][2] Through this pathway, the 15N isotope is incorporated into amino sugars like N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and sialic acids (NeuAc), which are fundamental building blocks of glycoproteins and proteoglycans.[1]
The mass difference between the labeled ("heavy") and unlabeled ("light") glycans allows for their differentiation and relative quantification using mass spectrometry (MS).[3] This approach enables researchers to study glycan biosynthesis, turnover, and the relative abundance of specific glycoforms under different experimental conditions.[1][4]
Principle of the Method
The core of this technique lies in the metabolic machinery of the cell. The amide side chain of glutamine serves as the nitrogen donor for the synthesis of glucosamine-6-phosphate from fructose-6-phosphate. This is the first and rate-limiting step of the Hexosamine Biosynthetic Pathway. Subsequent enzymatic steps convert glucosamine-6-phosphate into UDP-GlcNAc, the central precursor for the synthesis of all amino sugars. By growing cells in a medium where standard glutamine is replaced with L-glutamine (amide-15N), the 15N isotope is efficiently incorporated into the glycan structures of newly synthesized glycoproteins and proteoglycans.[2][5]
Applications
-
Quantitative Glycoproteomics: Compare changes in glycoprotein (B1211001) abundance and site-specific glycosylation between different cell populations (e.g., diseased vs. healthy cells).[1][4]
-
Glycan Biosynthesis and Turnover: Trace the metabolic fate of glucosamine (B1671600) and measure the rates of synthesis and degradation of specific glycans.
-
Biomarker Discovery: Identify changes in glycosylation patterns associated with disease states or drug treatments.[6]
-
Drug Development: Evaluate the effect of therapeutic agents on glycosylation pathways.
Advantages
-
Metabolic Incorporation: The label is introduced during the natural biosynthetic process, providing a more accurate representation of cellular dynamics compared to chemical labeling methods.
-
Reduced Sample Variation: Light and heavy samples can be mixed at an early stage (e.g., before cell lysis), minimizing variability introduced during sample preparation and analysis.[1]
-
Versatility: The technique can be combined with other quantitative proteomics strategies, such as Tandem Mass Tag (TMT) labeling, for multiplexed analysis.[1]
Limitations
-
Applicability: Primarily suited for in-vitro cell culture models and not directly applicable to tissues or biological fluids.[1]
-
Incomplete Labeling: Achieving 100% labeling can be challenging, which may complicate data analysis. It is crucial to determine the labeling efficiency.[3][5]
-
Metabolic Scrambling: There is a potential for the 15N label to be incorporated into other molecules, although it is primarily directed through the hexosamine pathway.[7]
Data Presentation
Quantitative data from 15N-labeling experiments are typically derived from the mass spectra, where the relative intensities of the isotopic peaks for light (14N) and heavy (15N) glycopeptides are compared.
Table 1: Expected Mass Increase for 15N-Labeled Amino Sugars
| Amino Sugar Component | Number of Nitrogen Atoms | Expected Mass Increase (Da) per Component |
| N-acetylglucosamine (GlcNAc) | 1 | ~1 |
| N-acetylgalactosamine (GalNAc) | 1 | ~1 |
| Sialic Acid (e.g., Neu5Ac) | 1 | ~1 |
| Core GlcNAc2 (in N-glycans) | 2 | ~2 |
| Complex Glycan (e.g., containing 4 HexNAc and 2 NeuAc) | 6 | ~6 |
Note: The precise mass shift depends on the number of nitrogen atoms incorporated. For example, a glycan containing two GlcNAc residues will show a mass shift of approximately 2 Da upon full labeling.[5]
Table 2: Example of Quantitative Glycosylation Site Analysis
This table illustrates how results comparing glycosylation site occupancy between two states (e.g., Control vs. Treated) might be presented. The ratios are determined by comparing the MS signal intensities of the 15N-labeled (Treated) and 14N-unlabeled (Control) peptides.
| Protein | Glycosylation Site | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| Integrin alpha-5 | N504 | VSN#GTDLQMR | 2.5 | 0.005 |
| EGFR | N599 | TQN#SSVLENR | 0.8 | 0.041 |
| Fibronectin | N1006 | AQN#GSVISQY | 1.2 | 0.350 |
| E-Cadherin | N633 | FVN#DTEGEVQ | 3.1 | 0.001 |
Data are hypothetical but representative of quantitative glycoproteomic outputs.
Mandatory Visualizations
Caption: The Hexosamine Biosynthetic Pathway showing 15N incorporation.
Caption: Workflow for quantitative glycoproteomics using 15N metabolic labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with 15N-Glutamine
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cell line of interest
-
Standard cell culture medium (glutamine-free formulation)
-
Fetal Bovine Serum (FBS), dialyzed
-
L-Glutamine (14N, standard)
-
L-Glutamine (amide-15N, >98% purity)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Media Preparation:
-
Light Medium (14N): Prepare the glutamine-free base medium supplemented with dialyzed FBS (typically 10%), Penicillin-Streptomycin, and 2 mM standard L-Glutamine.
-
Heavy Medium (15N): Prepare the glutamine-free base medium supplemented with dialyzed FBS, Penicillin-Streptomycin, and 2 mM L-Glutamine (amide-15N).[5]
-
Note: Using dialyzed FBS is crucial to minimize the concentration of unlabeled amino acids.
-
-
Cell Seeding and Growth:
-
Seed cells in parallel plates or flasks for both "light" and "heavy" conditions.
-
Grow cells in standard (light) medium until they reach approximately 70-80% confluency.
-
-
Labeling Phase:
-
For the "heavy" plates, aspirate the light medium, wash the cells once with sterile PBS, and replace it with the pre-warmed heavy medium.
-
For the "light" (control) plates, perform a mock medium change with fresh, pre-warmed light medium.
-
Incubate the cells for a duration sufficient to allow for protein turnover and incorporation of the label. This typically ranges from 24 to 72 hours, depending on the cell division rate.[5]
-
-
Cell Harvesting:
-
Aspirate the medium from all plates.
-
Wash the cells twice with ice-cold PBS.
-
For downstream proteomics, cells can be lysed directly on the plate. Alternatively, detach cells using a cell scraper in ice-cold PBS.
-
Combine the light and heavy cell populations at a 1:1 ratio based on cell count or total protein concentration.
-
Centrifuge the combined cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until ready for protein extraction.
-
Protocol 2: Glycoprotein Extraction, Digestion, and N-Glycan Release
This protocol describes the preparation of labeled glycoproteins for mass spectrometry analysis.
Materials:
-
Lysis Buffer (e.g., 8 M Urea (B33335) in 50 mM Ammonium (B1175870) Bicarbonate with protease/phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
TPCK-treated Trypsin
-
PNGase F
-
C18 Sep-Pak cartridges
-
Ammonium Bicarbonate
-
5% Acetic Acid
-
Acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Protein Extraction and Quantification:
-
Resuspend the combined cell pellet in Lysis Buffer.
-
Sonicate the sample on ice to ensure complete cell lysis and shear DNA.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Quantify the total protein concentration using a compatible assay (e.g., Bradford or BCA).
-
-
Reduction and Alkylation:
-
Proteolytic Digestion:
-
Desalting:
-
Condition a C18 Sep-Pak cartridge according to the manufacturer's instructions.
-
Load the digested peptide mixture onto the column.
-
Wash the column with 5% acetic acid to remove salts.
-
Elute the peptides with a solution of 50% acetonitrile in 5% acetic acid.
-
Lyophilize the eluted peptides.
-
-
N-Glycan Release (for site-specific analysis):
-
This step is performed to identify formerly glycosylated peptides. The enzyme PNGase F cleaves N-glycans and converts the asparagine (N) attachment site to aspartic acid (D), resulting in a 1 Da mass shift.
-
Resuspend the lyophilized peptides in 50 mM ammonium bicarbonate.
-
Add PNGase F and incubate at 37°C for 4-16 hours.[8]
-
To differentially label the glycosylation site, this reaction can be performed in H218O, which incorporates an 18O atom, resulting in a +3 Da shift instead of +1 Da.[9][10]
-
Stop the reaction with acetic acid and desalt the sample again using a C18 cartridge before LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Data Acquisition and Analysis
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the final peptide or glycopeptide sample in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) method to acquire high-resolution MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer, Byonic) capable of handling metabolic labeling data.[1]
-
Configure the search parameters to include:
-
Variable modifications: Oxidation (M), Deamidation (N/Q), and for deglycosylated samples, Asparagine to Aspartic Acid conversion.
-
Fixed modifications: Carbamidomethyl (C).
-
Isotope labels: Specify 15N as the heavy label.
-
-
The software will identify peptide pairs with identical sequences but different masses corresponding to the 14N and 15N versions.
-
The relative quantification is performed by calculating the ratio of the extracted ion chromatogram (XIC) peak areas for the heavy and light peptide pairs.
-
References
- 1. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ukisotope.com [ukisotope.com]
- 6. Stable Isotope Labeling of N-Glycosylated Peptides by Enzymatic Deglycosylation for Mass Spectrometry-Based Glycoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 9. Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tandem 18O stable isotope labeling for quantification of N-glycoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Glucosamine-15N in Cancer Cell Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. The Hexosamine Biosynthetic Pathway (HBP) has emerged as a critical node in cancer cell metabolism. It integrates glucose, glutamine, acetyl-CoA, and UTP to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[1] UDP-GlcNAc is the essential substrate for N-linked and O-linked glycosylation (O-GlcNAcylation), post-translational modifications that regulate the function of numerous proteins involved in signal transduction, nutrient sensing, and stress responses.[1] Dysregulation of the HBP and aberrant glycosylation are frequently observed in various cancers and are associated with tumor progression and therapy resistance.
Stable isotope tracing using molecules like Glucosamine-15N (¹⁵N-Glucosamine) is a powerful technique to delineate the metabolic flux through the HBP and understand its contribution to cancer cell pathophysiology. By introducing a "heavy" isotope of nitrogen into the glucosamine (B1671600) molecule, researchers can track its incorporation into downstream metabolites of the HBP, providing a dynamic view of pathway activity that cannot be obtained from steady-state metabolite measurements alone.[2][3][4] This document provides detailed application notes and protocols for the use of Glucosamine-¹⁵N in cancer cell metabolism research.
Principle of Glucosamine-¹⁵N Tracing
Glucosamine can enter the HBP downstream of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[5] Once transported into the cell, glucosamine is phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P), which then proceeds through the HBP to be converted into UDP-GlcNAc. By using ¹⁵N-labeled glucosamine, the nitrogen atom in the amine group of glucosamine and its downstream metabolites will have a higher mass. This mass shift can be detected and quantified using mass spectrometry, allowing for the precise measurement of the contribution of exogenous glucosamine to the HBP.
Key Applications in Cancer Research
-
Measuring Hexosamine Biosynthetic Pathway (HBP) Flux: Quantifying the rate of UDP-GlcNAc synthesis from exogenous glucosamine to understand how cancer cells utilize this salvage pathway.
-
Investigating the Interplay between HBP and Other Metabolic Pathways: Assessing how perturbations in other pathways (e.g., glycolysis, glutaminolysis) affect the utilization of glucosamine.
-
Elucidating the Role of HBP in Glycosylation: Tracing the incorporation of ¹⁵N into glycoproteins to study the dynamics of N-linked and O-linked glycosylation.
-
Identifying Therapeutic Targets: Evaluating the efficacy of drugs that target the HBP by measuring changes in ¹⁵N-glucosamine flux.
-
Understanding Mechanisms of Drug Resistance: Investigating the role of the HBP in conferring resistance to chemotherapy and targeted therapies.
Quantitative Data Presentation
Stable isotope tracing experiments generate large datasets. Summarizing the quantitative data in clearly structured tables is crucial for interpretation and comparison across different experimental conditions. The following tables provide examples of how to present data from a Glucosamine-¹⁵N tracing experiment.
Table 1: Isotope Enrichment of HBP Metabolites after ¹⁵N-Glucosamine Labeling
| Metabolite | Isotopologue | Mass Shift (m/z) | Fractional Enrichment (%) - Control Cells | Fractional Enrichment (%) - Treated Cells | p-value |
| Glucosamine-6-phosphate | M+1 | +1 | 85.2 ± 3.1 | 65.7 ± 4.5 | <0.01 |
| N-acetylglucosamine-6-phosphate | M+1 | +1 | 78.9 ± 2.8 | 58.1 ± 3.9 | <0.01 |
| N-acetylglucosamine-1-phosphate | M+1 | +1 | 75.4 ± 3.5 | 55.3 ± 4.1 | <0.01 |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | M+1 | +1 | 60.1 ± 4.2 | 42.6 ± 3.7 | <0.01 |
This table shows the percentage of each metabolite pool that contains the ¹⁵N label after a defined period of labeling with ¹⁵N-Glucosamine. A decrease in fractional enrichment in treated cells could indicate an inhibition of glucosamine uptake or its conversion within the HBP.
Table 2: Relative Abundance of UDP-GlcNAc Isotopologues
| Isotopologue | Relative Abundance (%) - Control Cells | Relative Abundance (%) - Treated Cells |
| M+0 (Unlabeled) | 39.9 | 57.4 |
| M+1 (¹⁵N-labeled) | 60.1 | 42.6 |
This table focuses on the primary product of the HBP, UDP-GlcNAc, and shows the distribution of labeled and unlabeled species. This provides a clear view of the contribution of exogenous ¹⁵N-Glucosamine to the total UDP-GlcNAc pool.
Experimental Protocols
The following are detailed protocols for a typical Glucosamine-¹⁵N tracing experiment in cultured cancer cells.
Protocol 1: Cell Culture and ¹⁵N-Glucosamine Labeling
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
¹⁵N-Glucosamine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cancer cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of metabolite extraction.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of ¹⁵N-Glucosamine. A typical starting concentration is 1 mM. The medium should be prepared using dialyzed FBS to minimize the concentration of unlabeled glucosamine.
-
Labeling: When cells reach the desired confluency, remove the standard culture medium, wash the cells once with PBS, and replace it with the ¹⁵N-Glucosamine labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The labeling duration depends on the specific metabolic pathway and the turnover rate of the metabolites of interest. For HBP metabolites, a time course of 1, 6, and 24 hours is often informative to capture both initial labeling and approach to isotopic steady state.[3][6]
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Liquid nitrogen
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucosamine.
-
Metabolite Extraction:
-
Option A (Direct Methanol Extraction): Add 1 mL of ice-cold 80% methanol to each 10 cm plate.[7] Scrape the cells on ice and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Option B (Snap Freezing): Add a small amount of liquid nitrogen directly to the plate to flash-freeze the cells.[4] This is the most effective way to instantly halt metabolic activity. Add ice-cold 80% methanol to the frozen cells and scrape the resulting lysate into a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tubes vigorously for 30 seconds.
-
Protein and Debris Precipitation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.[8]
Protocol 3: LC-MS/MS Analysis of ¹⁵N-Labeled HBP Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions (HILIC for Polar Metabolites):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating the polar HBP metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to a lower percentage to elute the polar compounds.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Negative ion mode is often optimal for detecting phosphorylated sugars and nucleotide sugars like UDP-GlcNAc.
-
Scan Mode: Full scan mode with a high resolution (>60,000) to accurately determine the mass of the isotopologues.[8]
-
Mass Range: A scan range of m/z 75-1000 is typically sufficient.
-
Data-Dependent MS/MS: For metabolite identification, data-dependent MS/MS can be performed on the most abundant ions to obtain fragmentation patterns.
Protocol 4: Data Analysis
-
Peak Integration: Use software provided with the mass spectrometer or third-party software (e.g., Thermo Xcalibur, Agilent MassHunter, Waters MassLynx, or open-source tools like MZmine or XCMS) to integrate the peak areas for all detected isotopologues of the HBP metabolites.
-
Natural Abundance Correction: Correct the raw peak intensities for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) using established algorithms or software packages.
-
Calculation of Fractional Enrichment: Calculate the fractional enrichment (FE) for each metabolite using the following formula: FE (%) = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues) * 100
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine significant differences in fractional enrichment between different experimental groups.
Visualizations
Hexosamine Biosynthetic Pathway and ¹⁵N-Glucosamine Entry
Caption: The Hexosamine Biosynthetic Pathway and entry of ¹⁵N-Glucosamine.
Experimental Workflow for ¹⁵N-Glucosamine Tracing
Caption: Workflow for ¹⁵N-Glucosamine stable isotope tracing experiments.
Logical Relationship of HBP and Cancer Phenotypes
Caption: The role of the HBP in promoting cancer phenotypes.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Dynamics of N-linked Glycosylation: A Guide to Using Glucosamine-15N
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of N-linked glycosylation, a critical post-translational modification, is paramount to understanding a vast array of biological processes, from protein folding and stability to cell signaling and disease pathogenesis. Metabolic labeling with stable isotopes, such as Glucosamine-15N, coupled with mass spectrometry, offers a powerful approach to quantitatively analyze the dynamics of glycan biosynthesis and turnover. This document provides detailed application notes and experimental protocols for utilizing Glucosamine-15N to investigate N-linked glycosylation, tailored for researchers, scientists, and professionals in drug development.
Introduction to Glucosamine-15N Labeling
Glucosamine (B1671600) is a fundamental building block for the biosynthesis of all amino sugars, which are essential components of N-linked glycans. By providing cells with Glucosamine labeled with the heavy isotope of nitrogen (¹⁵N), researchers can trace the incorporation of this precursor into the hexosamine biosynthesis pathway and subsequently into newly synthesized glycoproteins. This enables the differentiation and relative quantification of "old" versus "new" glycan populations using mass spectrometry.
The Isotopic Detection of Amino Sugars with Glutamine (IDAWG) is a related technique that uses amide-¹⁵N-glutamine as the metabolic precursor.[1] Glutamine serves as the nitrogen donor for the biosynthesis of glucosamine-6-phosphate, a key intermediate in the hexosamine pathway.[2] While both methods are effective, direct labeling with Glucosamine-15N offers a more immediate entry point into the pathway.
Key Applications
-
Monitoring Glycan Biosynthesis and Turnover: Quantify the rate of new glycan synthesis under different experimental conditions.
-
Investigating Disease-Associated Glycosylation Changes: Analyze alterations in glycosylation patterns in cancer, metabolic disorders, and other diseases.[3]
-
Drug Discovery and Development: Assess the impact of therapeutic agents on N-linked glycosylation pathways.
-
Elucidating Signaling Pathways: Investigate the role of N-linked glycosylation in regulating signaling cascades, such as the EGFR and insulin (B600854) signaling pathways.[4][5]
Experimental Workflow
The overall experimental workflow for a Glucosamine-15N labeling experiment involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Glucosamine-15N
This protocol outlines the steps for metabolically labeling cultured mammalian cells with Glucosamine-15N.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed Fetal Bovine Serum (FBS)
-
Glucosamine-15N (¹⁵NH₄Cl)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells in their standard complete medium until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dialyzed FBS and Glucosamine-15N. The final concentration of Glucosamine-15N may need to be optimized for your specific cell line and experimental goals, but a starting point of 1-2 mM is common.[6]
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed Glucosamine-15N labeling medium to the cells.
-
Incubate the cells for a desired period. The labeling time will depend on the turnover rate of the glycoproteins of interest and can range from a few hours to several days. For studies on glycan turnover, a time-course experiment is recommended.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once more with ice-cold PBS.
-
The cell pellet can be stored at -80°C until further processing.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of glycoproteins from labeled cells for mass spectrometry analysis.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Lyophilizer
Procedure:
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellet in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Reduction and Alkylation:
-
Add DTT to the protein extract to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting of Peptides:
-
Acidify the peptide solution with formic acid.
-
Condition a C18 SPE cartridge with ACN followed by equilibration with 0.1% FA in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% FA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50% ACN and 0.1% FA.
-
-
Lyophilization:
-
Lyophilize the eluted peptides to dryness. The dried peptides can be stored at -80°C until LC-MS/MS analysis.
-
Data Presentation: Quantitative Analysis
Mass spectrometry analysis of the labeled and unlabeled samples will reveal a mass shift in the peptides corresponding to the number of incorporated ¹⁵N atoms. The relative abundance of the light (¹⁴N) and heavy (¹⁵N) isotopic peaks can be used to calculate the fractional turnover of the glycoproteins.
Table 1: Example Quantitative Data for a Glycopeptide from EGFR
| Glycopeptide Sequence | Charge State | Monoisotopic m/z (Light, ¹⁴N) | Monoisotopic m/z (Heavy, ¹⁵N) | Isotopic Ratio (Heavy/Light) |
| N-X-S/T containing peptide | 2+ | 1234.56 | 1236.56 | 0.85 |
| Another N-X-S/T peptide | 3+ | 987.65 | 989.32 | 1.20 |
Note: The mass shift will depend on the number of nitrogen atoms in the glycan and the peptide backbone.
Visualization of Signaling Pathways
N-linked glycosylation plays a crucial role in the proper folding, stability, and function of many cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.[4][5]
EGFR Signaling Pathway
Proper N-linked glycosylation of EGFR is essential for its correct folding, trafficking to the cell surface, and ligand binding, which are prerequisites for the activation of downstream signaling pathways that regulate cell proliferation.[4]
Insulin Signaling Pathway
N-linked glycosylation of the insulin receptor is critical for its proper function. Alterations in glycosylation can lead to insulin resistance, a key feature of type 2 diabetes.[5] The hexosamine pathway, which is fueled by glucosamine, has been implicated in the development of insulin resistance.[7]
Conclusion
Metabolic labeling with Glucosamine-15N is a robust and versatile technique for the quantitative analysis of N-linked glycosylation. The protocols and information provided in this document offer a comprehensive guide for researchers to design and execute experiments aimed at unraveling the complex roles of N-linked glycans in health and disease. By combining this powerful labeling strategy with modern mass spectrometry and data analysis workflows, scientists can gain deeper insights into the dynamic nature of the glycoproteome, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the hexosamine pathway by glucosamine in vivo induces insulin resistance of early postreceptor insulin signaling events in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. Role of the glucosamine pathway in fat-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Methods for Detecting ¹⁵N-Labeled Glucosamine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600) is an essential amino sugar that serves as a precursor for the biosynthesis of glycosylated proteins and lipids through the hexosamine biosynthetic pathway (HBP). The end product of this pathway, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is a critical substrate for N-linked and O-linked glycosylation, post-translational modifications that play vital roles in cell signaling, protein function, and cellular homeostasis. Dysregulation of the HBP has been implicated in various diseases, including cancer and diabetes.
Stable isotope tracing using ¹⁵N-labeled glucosamine is a powerful technique to elucidate the metabolic flux through the HBP and understand its contribution to cellular processes under various physiological and pathological conditions. This application note provides detailed protocols for the detection and quantification of ¹⁵N-labeled glucosamine and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway
The hexosamine biosynthetic pathway (HBP) integrates glucose, amino acid, fatty acid, and nucleotide metabolism. When cells are supplied with ¹⁵N-glucosamine, it enters the HBP and is converted into several key metabolites. The nitrogen atom from glucosamine is incorporated into these downstream molecules, allowing for their specific detection and quantification by mass spectrometry.
Experimental Workflow
A typical workflow for analyzing ¹⁵N-labeled glucosamine metabolites involves several key steps, from cell culture and metabolite extraction to LC-MS/MS analysis and data processing.
Application Notes and Protocols for In Vivo Labeling with Glucosamine-15N Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-15N hydrochloride is a stable isotope-labeled monosaccharide used as a tracer in metabolic research to investigate the in vivo dynamics of the Hexosamine Biosynthetic Pathway (HBP). This pathway is a critical route for the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for the glycosylation of proteins and lipids. By tracing the incorporation of the 15N label, researchers can quantitatively assess the flux through the HBP and its contribution to the synthesis of glycoproteins and other glycoconjugates under various physiological and pathological conditions. Dysregulation of the HBP has been implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making this compound a valuable tool for understanding disease mechanisms and for the development of novel therapeutic strategies.
Applications
-
Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway: Quantifying the rate of UDP-GlcNAc synthesis from exogenous glucosamine (B1671600) in various tissues. This allows for the assessment of how different physiological states (e.g., diet, exercise) or disease models affect the activity of this pathway.
-
Glycoprotein (B1211001) and Glycoconjugate Synthesis: Tracing the incorporation of 15N into the glycan moieties of specific glycoproteins. This can elucidate the dynamics of protein glycosylation and the turnover of glycoproteins in different cellular compartments and tissues.
-
Investigating Disease Pathophysiology: Studying the role of altered HBP flux in animal models of diseases such as insulin (B600854) resistance, cancer, and cardiovascular disease.[1][2]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the uptake, distribution, and metabolic fate of glucosamine-based therapeutics.
Data Presentation
The following table summarizes representative quantitative data from a study investigating metabolic flux through the Hexosamine Biosynthetic Pathway in an ex vivo mouse heart model using a 13C-labeled tracer. While this study did not use this compound, the data illustrates the type of quantitative flux measurements that can be obtained.
| Animal Model | Tissue | Tracer Used | Perfusion Conditions | Calculated HBP Flux Rate | Reference |
| Mouse | Heart | [U-13C6]glucose (5.5 mM) | Ex vivo working heart | ~2.5 nmol/g of heart protein/min | [3] |
| Mouse | Heart | [U-13C6]glucose (25 mM) | Ex vivo working heart | ~2.5 nmol/g of heart protein/min | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving in vivo labeling with this compound. These protocols are adapted from established methods for in vivo stable isotope tracing with other labeled compounds, such as amino acids.
Protocol 1: In Vivo Administration of this compound in Mice
Objective: To label tissues in a mouse model with 15N via administration of this compound for subsequent analysis of HBP flux and glycoprotein synthesis.
Materials:
-
This compound (commercially available from suppliers such as Isotope Science / Alfa Chemistry)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Animal model (e.g., C57BL/6 mice)
-
Administration equipment (e.g., oral gavage needles, insulin syringes for injection)
-
Anesthesia (e.g., isoflurane)
-
Tissue harvesting tools
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile PBS to the desired concentration. A typical starting dose for related compounds can range from 100 to 500 mg/kg body weight. The final concentration should be optimized based on the specific research question and the analytical sensitivity.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Animal Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
-
Administration of this compound:
-
Oral Gavage: Administer the prepared solution directly into the stomach using an appropriate-sized gavage needle. This route is suitable for studying dietary uptake and first-pass metabolism.
-
Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity. This route allows for rapid absorption into the circulation.
-
Intravenous (IV) Injection: For precise control over the circulating concentration, administer the solution via tail vein injection. This may involve a bolus injection followed by a continuous infusion to achieve a steady-state labeling.
-
-
Labeling Period:
-
The duration of labeling can range from a few hours to several days, depending on the turnover rate of the metabolites and proteins of interest. For rapid flux measurements, a shorter time point (e.g., 1-4 hours) may be appropriate. For studying protein turnover, longer labeling periods may be necessary.
-
-
Tissue Collection:
-
At the end of the labeling period, anesthetize the animal.
-
Collect blood via cardiac puncture.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, muscle, heart, brain) and immediately snap-freeze them in liquid nitrogen.
-
Store tissues at -80°C until further processing.
-
Protocol 2: Analysis of 15N Incorporation into Glycoproteins by Mass Spectrometry
Objective: To quantify the enrichment of 15N from this compound in the glycan moieties of glycoproteins isolated from animal tissues.
Materials:
-
15N-labeled tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Enrichment kits for glycoproteins (e.g., lectin affinity chromatography)
-
PNGase F (for releasing N-linked glycans)
-
Reagents for glycan derivatization (optional, e.g., permethylation)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration.
-
-
Glycoprotein Enrichment (Optional but Recommended):
-
Use lectin affinity chromatography or other methods to enrich for glycoproteins from the total protein lysate. This will increase the sensitivity of detection for glycan analysis.
-
-
Release of N-linked Glycans:
-
Denature the glycoprotein fraction.
-
Treat with PNGase F to release the N-linked glycans.
-
-
Glycan Purification and Derivatization:
-
Purify the released glycans using a solid-phase extraction method.
-
For improved ionization and fragmentation in the mass spectrometer, derivatize the glycans (e.g., permethylation).
-
-
LC-MS/MS Analysis:
-
Analyze the purified (and derivatized) glycans using an LC-MS/MS system.
-
The mass spectrometer will detect the mass shift corresponding to the incorporation of 15N into the glycan structures (e.g., in N-acetylglucosamine and N-acetylgalactosamine residues).
-
Use tandem mass spectrometry (MS/MS) to fragment the glycans and confirm the location of the 15N label.
-
-
Data Analysis:
-
Calculate the 15N enrichment by determining the ratio of the peak intensities of the 15N-labeled and unlabeled (14N) versions of each glycan.
-
Software tools for metabolomics and proteomics can be used to analyze the complex spectral data and quantify the isotopic enrichment.
-
Mandatory Visualizations
Caption: The Hexosamine Biosynthetic Pathway showing the entry of Glucosamine-15N.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucosamine-15N as a Tracer for Studying Amino Sugar Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600), an amino sugar, is a central metabolite in the hexosamine biosynthetic pathway (HBP), which is crucial for the synthesis of glycoproteins, glycolipids, and other macromolecules. The end-product of the HBP, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is a vital substrate for post-translational modifications such as N-linked and O-linked glycosylation, which play critical roles in cell signaling, protein function, and cellular regulation. Dysregulation of the HBP has been implicated in various diseases, including cancer and metabolic disorders.
Stable isotope tracers, such as Glucosamine-15N (¹⁵N-Glucosamine), offer a powerful tool to quantitatively trace the metabolic fate of glucosamine and investigate the dynamics of the HBP in various biological systems. By introducing ¹⁵N-labeled glucosamine into cell cultures or animal models, researchers can track the incorporation of the nitrogen atom into downstream metabolites, providing insights into pathway flux, enzyme activity, and the regulation of amino sugar metabolism under different physiological and pathological conditions. These studies are instrumental in understanding disease mechanisms and for the development of novel therapeutic strategies targeting this pathway.
Signaling and Metabolic Pathways
The primary pathway for glucosamine metabolism is the salvage pathway of the Hexosamine Biosynthetic Pathway (HBP). Exogenously supplied glucosamine is transported into the cell and enters the HBP, bypassing the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).
Experimental Workflows
A typical experimental workflow for a ¹⁵N-Glucosamine tracer study involves several key steps, from cell culture and labeling to sample preparation and mass spectrometry analysis.
Quantitative Data Summary
The following tables summarize quantitative data from tracer studies investigating the HBP flux. While some of the data presented is from studies using ¹³C-labeled glucosamine, the principles of metabolic flux and the expected trends in UDP-GlcNAc enrichment are directly applicable to studies using ¹⁵N-glucosamine.
Table 1: UDP-GlcNAc Concentration and Enrichment in Response to Labeled Glucosamine in an ex vivo Mouse Heart Model [1]
| [¹³C₆]-Glucosamine Concentration (µM) | UDP-GlcNAc Concentration (nmol/g protein) | UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) |
| 1 | 2.6 ± 0.2 | 10.2 ± 1.5 |
| 10 | 3.1 ± 0.3 | 28.5 ± 2.1 |
| 50 | 4.5 ± 0.4 | 51.8 ± 3.2 |
| 100 | 5.8 ± 0.5 | 56.3 ± 2.9 |
Data are presented as mean ± SEM. MPE represents the percentage of the UDP-GlcNAc pool that is fully labeled with ¹³C₆.
Table 2: Calculated HBP Flux in ex vivo Mouse Heart Perfused with Labeled Glucose [1]
| [U-¹³C₆]-Glucose Concentration (mM) | Glycolytic Efflux (nmol/g protein/min) | Calculated HBP Flux (nmol/g protein/min) | HBP Flux as % of Glycolysis |
| 5.5 | 41,600 | ~2.5 | ~0.006% |
| 25 | 83,200 | ~2.5 | ~0.003% |
This table illustrates that while glycolytic flux can change significantly with glucose availability, the absolute flux through the HBP remains relatively stable.
Experimental Protocols
Protocol 1: ¹⁵N-Glucosamine Metabolic Labeling in Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with ¹⁵N-Glucosamine to trace its incorporation into downstream metabolites of the HBP.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
¹⁵N-Glucosamine (e.g., D-Glucosamine-¹⁵N hydrochloride)
-
Labeling medium: Glucose- and glutamine-free medium supplemented with dialyzed FBS, glucose, glutamine, and ¹⁵N-Glucosamine at the desired concentration.
-
Trypsin-EDTA (for adherent cells)
-
Cell scrapers (for adherent cells)
-
Centrifuge tubes (15 mL and 1.5 mL)
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow in complete culture medium until they reach the desired confluency (typically 70-80%).
-
Preparation for Labeling:
-
For adherent cells, aspirate the complete medium and wash the cells once with pre-warmed PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in pre-warmed PBS. Repeat the wash step.
-
-
Metabolic Labeling:
-
Aspirate the PBS and add the pre-warmed ¹⁵N-Glucosamine labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours). The optimal labeling time will depend on the cell type and the specific metabolic question being addressed.
-
-
Cell Harvesting:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells: Add a small volume of ice-cold PBS and scrape the cells.
-
For suspension cells: Pellet the cells by centrifugation.
-
Transfer the cell suspension or resuspended pellet to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 1-2 minutes at 4°C to pellet the cells.
-
Carefully remove all supernatant.
-
Snap-freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction from Labeled Cells
This protocol describes a common method for extracting polar metabolites, including amino sugars and nucleotide sugars, from cell pellets for subsequent LC-MS/MS analysis.
Materials:
-
Frozen cell pellets from Protocol 1
-
Extraction Solvent: 80% methanol (B129727) in water, pre-chilled to -80°C
-
Microcentrifuge (refrigerated at 4°C)
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Metabolite Extraction:
-
Remove the frozen cell pellets from the -80°C freezer.
-
Add a pre-determined volume of ice-cold 80% methanol to each cell pellet (e.g., 500 µL for a pellet from a well of a 6-well plate). The volume should be sufficient to fully submerge the pellet.
-
Vortex the tubes vigorously for 1 minute to resuspend the pellet and lyse the cells.
-
Incubate the samples on a shaker at 4°C for 15 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris and proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL tube.
-
For some applications, it may be beneficial to filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Sample Storage:
-
Store the metabolite extracts at -80°C until analysis by LC-MS/MS. For long-term storage, it is advisable to dry the extracts under a stream of nitrogen or using a vacuum concentrator and store the dried pellet at -80°C.
-
Protocol 3: LC-MS/MS Analysis of ¹⁵N-Labeled UDP-GlcNAc
This protocol provides a general framework for the analysis of ¹⁵N-labeled UDP-GlcNAc by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.
Instrumentation and Columns:
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable chromatography column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
Reagents:
-
Mobile Phase A: Water with a suitable additive (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile (B52724) with the same additive as Mobile Phase A.
-
UDP-GlcNAc and UDP-GlcNAc-¹⁵N standards for instrument tuning and calibration.
Procedure:
-
Sample Preparation for Injection:
-
If the metabolite extracts were dried, reconstitute them in a suitable solvent (e.g., 50:50 acetonitrile:water) immediately before analysis.
-
Centrifuge the reconstituted samples to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials.
-
-
LC Separation:
-
Equilibrate the HILIC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Separate the metabolites using a gradient elution, for example, starting with a high percentage of acetonitrile and gradually increasing the percentage of the aqueous mobile phase.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode for the detection of UDP-GlcNAc.
-
Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument to specifically detect the transition from the precursor ion to a specific product ion for both unlabeled (¹⁴N) and labeled (¹⁵N) UDP-GlcNAc.
-
Precursor ion for UDP-GlcNAc-¹⁴N: m/z 606.1
-
Precursor ion for UDP-GlcNAc-¹⁵N: m/z 607.1
-
Product ions: Common product ions for UDP-GlcNAc include those corresponding to the UDP moiety and fragments of the sugar.
-
-
On a high-resolution instrument, extract the ion chromatograms for the accurate masses of the M+0 and M+1 isotopologues of UDP-GlcNAc.
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled and ¹⁵N-labeled UDP-GlcNAc.
-
Calculate the isotopic enrichment as the ratio of the labeled peak area to the total peak area (labeled + unlabeled).
-
Quantify the absolute concentrations of UDP-GlcNAc by comparing the peak areas to a standard curve generated from known concentrations of unlabeled UDP-GlcNAc.
-
References
Troubleshooting & Optimization
Technical Support Center: 15N Metabolic Labeling
This guide provides troubleshooting for common issues encountered during 15N metabolic labeling experiments, designed for researchers, scientists, and drug development professionals.
FAQs & Troubleshooting Guides
Section 1: Low or Incomplete Isotope Incorporation
Question: My mass spectrometry results show low (<95%) 15N incorporation efficiency. What are the potential causes and how can I fix this?
Answer:
Low incorporation of 15N is a frequent issue that can compromise quantitative accuracy. The primary causes are insufficient labeling time, presence of unlabeled nitrogen sources, and slow protein turnover.
Potential Causes & Troubleshooting Steps:
-
Insufficient Labeling Duration: Cells require multiple doublings to fully incorporate the 15N label and dilute the existing 14N proteome. For rapidly dividing cells like E. coli, this is less of an issue, but for mammalian cells with longer doubling times, this is critical.
-
Contamination with 14N Sources: Standard culture media and supplements are rich in unlabeled amino acids and other nitrogen-containing compounds.
-
Solution 1: Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.
-
Solution 2: Prepare custom amino acid-free media and supplement it with your specific 15N-labeled amino acids. Ensure all supplements are free of contaminating 14N sources.
-
Solution 3: For bacteria, ensure the sole nitrogen source is a 15N salt, like 15NH4Cl.[3]
-
-
Slow Protein Turnover: Some tissues, like the brain and muscle, have very slow protein turnover rates, making high levels of enrichment challenging.[1][2]
-
Solution: For animal studies, a generational labeling approach is often required. This involves feeding a female a 15N diet through mating, pregnancy, and nursing, and then maintaining the pups on the 15N diet until the desired age.[2] This method can achieve >95% enrichment even in slow-turnover tissues.[1][2]
-
-
Suboptimal Cell Health: Unhealthy cells may have altered metabolism, leading to poor uptake and incorporation of labeled precursors.
-
Solution: Monitor cell viability and growth rates. Ensure the labeling medium is not toxic and supports healthy proliferation. Some cell lines may require adaptation to the new medium.
-
A troubleshooting workflow for low incorporation is outlined below.
Section 2: Amino Acid Conversion Artifacts
Question: I'm performing SILAC with 15N-Arginine and my quantification is inaccurate for proline-containing peptides. What is happening?
Answer:
This is a well-documented metabolic artifact where cells convert the labeled arginine into labeled proline.[4][5][6] This conversion leads to an underestimation of "heavy" peptides that contain proline, skewing quantification results.[4][7]
Cause:
Cells possess the metabolic machinery to convert arginine to proline, especially when proline is limiting in the culture medium.[4] The isotopic label from arginine is carried over to the newly synthesized proline, creating a mixed heavy-labeled peptide population that complicates data analysis.
Solution:
The most effective solution is to suppress this metabolic pathway by providing an excess of unlabeled ("light") proline in the culture medium.
-
Protocol: Supplement your SILAC medium with L-proline to a final concentration of at least 200 mg/L.[6] This concentration has been shown to completely prevent detectable arginine-to-proline conversion without affecting the incorporation of labeled arginine.[6]
The diagram below illustrates the metabolic conversion pathway.
Section 3: Cell Growth and Viability Issues
Question: My cells grow poorly or die after switching to the 15N labeling medium. How can I improve their health?
Answer:
Cell stress in labeling media can arise from impurities in the isotopic precursors, nutrient depletion, or the general shock of a new environment.
Potential Causes & Troubleshooting Steps:
-
Toxicity of Labeled Media: Some batches of labeled amino acids or media may contain impurities toxic to cells.
-
Solution: Test different lots or suppliers of 15N-labeled reagents. If possible, perform a quality control check on the media before committing to a large-scale experiment.
-
-
Nutrient Limitation: Custom-made media might lack essential components found in standard media, or dialyzed serum might be depleted of critical growth factors.
-
Solution: Ensure your custom medium formulation is complete. If using dialyzed serum, you may need to supplement it with specific growth factors or slightly increase its concentration.
-
-
Adaptation Period: Some cell lines, particularly sensitive ones like embryonic stem cells, require a gradual adaptation to the heavy medium.[6]
-
Solution: Gradually introduce the labeling medium by mixing it with the regular medium in increasing proportions (e.g., 25%, 50%, 75%, 100%) over several passages.
-
Section 4: Data Analysis and Quantification
Question: The isotopic clusters for my 15N-labeled peptides are broad and difficult to identify, leading to poor quantification. How can this be addressed?
Answer:
In 15N labeling, every nitrogen atom in a peptide is labeled, causing a variable mass shift depending on the amino acid composition. This, combined with incomplete labeling, can create broad and complex isotopic envelopes that challenge identification and quantification algorithms.[8][9]
Solutions:
-
Account for Incomplete Labeling: The labeling efficiency is often not 100%. This needs to be calculated and corrected for during data analysis.[8]
-
Protocol: Determine the labeling efficiency by examining several high-abundance peptides with a good signal-to-noise ratio. The ratio of the M-1 to the M peak (monoisotopic peak) is inversely correlated with labeling efficiency and can be used for calculation.[8][9] This correction factor should then be applied to all peptide ratios.
-
-
Use High-Resolution Mass Spectrometry: High-resolution instruments (like Orbitrap or FT-ICR) are crucial for resolving the complex isotopic patterns generated by 15N labeling.[9] This helps to accurately assign the monoisotopic peak and distinguish it from noise or co-eluting peptides.
-
Utilize Appropriate Software: Use data analysis software specifically designed to handle 15N labeling data. These programs have algorithms that can model theoretical isotope distributions at different enrichment levels and accurately calculate peptide ratios.[8]
Quantitative Data Summary
Table 1: Typical 15N Incorporation Rates and Labeling Times
| Organism/Cell Type | Labeling Method | Typical Enrichment | Recommended Labeling Time | Reference |
| E. coli | 15NH4Cl in M9 media | >98% | Overnight culture | [3] |
| Mammalian Cells (proliferating) | 15N Amino Acids in DMEM | >95% | 5-7 cell doublings | [10] |
| Arabidopsis thaliana | 15N salts in liquid culture | 93-99% | 14 days | [8] |
| Rat (Liver) | 15N diet (one generation) | ~91% | 44 days | [1] |
| Rat (Brain) | 15N diet (one generation) | ~74% | 44 days | [1] |
| Rat (All Tissues) | 15N diet (two generations) | >95% | 100+ days | [1][2] |
Experimental Protocols
Protocol 1: General 15N Labeling of Adherent Mammalian Cells
-
Media Preparation: Prepare high-glucose DMEM lacking the amino acids you intend to label (e.g., Arginine and Lysine for a SILAC-type experiment). Supplement this medium with the 15N-labeled amino acids at their normal concentrations. Add 10% dialyzed FBS, penicillin/streptomycin, and L-glutamine (or stable equivalent).
-
Cell Culture: Culture cells in standard medium until they reach ~70% confluency.
-
Media Exchange: Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed 15N labeling medium.
-
Incubation: Culture the cells for a minimum of five cell doublings to ensure maximum incorporation. For a cell line with a 24-hour doubling time, this would be at least 5 days. Split the cells as necessary, always maintaining them in the 15N medium.
-
Harvesting: Once labeling is complete, wash the cells with ice-cold PBS and harvest by scraping or trypsinization for downstream protein extraction and analysis.
Protocol 2: Protocol for Preventing Arginine-to-Proline Conversion
-
Media Preparation: Prepare your "heavy" SILAC medium containing 15N-labeled Arginine as usual.
-
Proline Supplementation: Add sterile L-proline (unlabeled) from a stock solution to the medium to a final concentration of 200 mg/L.[6]
-
Filter Sterilization: Filter the final medium through a 0.22 µm filter before use.
-
Cell Culture: Proceed with your standard SILAC protocol for cell culture, labeling, and harvesting. The presence of excess unlabeled proline will saturate the proline synthesis pathway, preventing the conversion of the labeled arginine.[5][6]
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions [agris.fao.org]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glucosamine-15N Hydrochloride for Cell Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucosamine-15N hydrochloride for cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for incorporating 15N from this compound into cellular proteins?
A1: Glucosamine-15N is incorporated into the hexosamine biosynthesis pathway (HBP) via a salvage pathway.[1][2] Exogenous glucosamine (B1671600) is transported into the cell and phosphorylated by hexokinase to form glucosamine-6-phosphate-15N. This bypasses the rate-limiting enzyme of the de novo HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT).[3] Glucosamine-6-phosphate-15N is then converted in a series of steps to uridine (B1682114) diphosphate (B83284) N-acetylglucosamine-15N (UDP-GlcNAc-15N).[1][4] UDP-GlcNAc is the donor substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins and for the synthesis of N-glycans in the endoplasmic reticulum and Golgi apparatus.
Q2: What is a typical starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound can vary significantly between cell lines. However, a common starting point for optimization is in the range of 10 µg/ml to 100 µg/ml.[5] Some studies have used concentrations as low as 0.1 mM to see an increase in UDP-GlcNAc levels.[6] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.
Q3: How stable is this compound in cell culture medium?
A3: Glucosamine hydrochloride is generally stable in aqueous solutions.[7][8] However, pure glucosamine can be hygroscopic and may degrade when exposed to moisture and air.[9] For optimal and reproducible results, it is recommended to prepare fresh cell culture medium containing this compound for each experiment.
Troubleshooting Guide
Issue 1: Low or No Detectable 15N Incorporation
| Possible Cause | Recommended Solution |
| Insufficient Glucosamine-15N Concentration | Gradually increase the concentration of this compound in the culture medium. Monitor both labeling efficiency and cell viability at each concentration. |
| Short Incubation Time | Extend the duration of cell exposure to the labeling medium. The time required to reach isotopic steady-state can vary depending on the cell line's doubling time and metabolic rate. For some metabolites, this can take up to 30 hours or more.[10] |
| Competition from Unlabeled Sources | The de novo hexosamine biosynthesis pathway, which uses glucose and glutamine, will produce unlabeled UDP-GlcNAc. To maximize incorporation of the 15N label, consider using a medium with a lower glucose concentration or using dialyzed fetal bovine serum to reduce the concentration of unlabeled amino acids like glutamine. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Poor cell health can negatively impact metabolic activity and nutrient uptake. |
Issue 2: High Cell Toxicity and Death
| Possible Cause | Recommended Solution |
| Glucosamine Concentration is Too High | High concentrations of glucosamine can be cytotoxic to some cell lines.[11][12] Perform a toxicity assay (e.g., WST-1 or MTT assay) to determine the maximum non-toxic concentration for your specific cell line.[5][13] Concentrations of 10-100 µg/ml have been shown to be non-toxic for some osteosarcoma cell lines.[5] |
| Contamination of Stock Solution | Ensure that the this compound stock solution is sterile. Filter-sterilize the stock solution before adding it to the cell culture medium. |
| ER Stress Induction | Glucosamine can inhibit N-glycosylation of proteins and induce endoplasmic reticulum (ER) stress.[14] If you suspect this is an issue, you can try to lower the glucosamine concentration and/or look for markers of ER stress. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general procedure to determine the optimal balance between labeling efficiency and cell viability.
-
Cell Seeding: Seed your cells of interest in multiple wells of a 6-well or 12-well plate at a density that will allow them to be in the logarithmic growth phase during the experiment.
-
Prepare Labeling Media: Prepare complete cell culture medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/ml).
-
Labeling: After allowing the cells to adhere overnight, replace the standard medium with the prepared labeling media.
-
Incubation: Incubate the cells for a period equivalent to at least one to two cell doubling times to allow for sufficient incorporation of the label.
-
Assess Cell Viability: At the end of the incubation period, assess cell viability in a subset of the wells using a standard method like an MTT or WST-1 assay.[13]
-
Harvest and Analyze Labeling Efficiency: Harvest the remaining cells. Prepare cell lysates for analysis by mass spectrometry or NMR to determine the extent of 15N incorporation at each non-toxic concentration.[15][16]
-
Determine Optimal Concentration: The optimal concentration will be the highest concentration that results in good labeling efficiency without a significant decrease in cell viability.
Protocol 2: General Protocol for Cell Labeling with this compound
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard complete medium.
-
Medium Exchange: Gently aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add Labeling Medium: Add pre-warmed complete medium containing the predetermined optimal concentration of this compound.
-
Incubation: Incubate the cells for the desired labeling period.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in fresh ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet is now ready for downstream applications such as protein extraction and analysis.
-
Data Presentation
Table 1: Example Glucosamine Concentrations and Their Effects on Cell Viability
| Cell Line | Glucosamine Sulfate (B86663) Concentration | Effect on Cell Viability | Reference |
| MG-63 (Osteosarcoma) | 10, 50, 100 µg/ml | No significant effect | [5] |
| Saos-2 (Osteosarcoma) | 10, 50, 100 µg/ml | No significant effect | [5] |
Table 2: Example Glucosamine Concentrations and Effects on UDP-GlcNAc Levels
| Tissue/Cell Type | Glucosamine Concentration | Effect on UDP-GlcNAc Levels | Reference |
| Perfused Heart | 0.1 mM | Significantly augmented | [6] |
| Perfused Heart | 0.05 mM | Trend towards an increase | [6] |
| Cardiomyocytes | 50 µM | Significantly increased | [3] |
Visualizations
Caption: Glucosamine-15N Salvage Pathway Workflow.
Caption: Workflow for Optimizing Labeling Concentration.
Caption: Troubleshooting Low Labeling Efficiency.
References
- 1. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. Protein O-linked ß-N-acetylglucosamine: A novel effector of cardiomyocyte metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucosamine sulfate suppresses the expression of matrix metalloproteinase-3 in osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitooligosaccharides antagonize the cytotoxic effect of glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15N Tracer Incorporation in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of 15N tracers in cell culture experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during 15N labeling experiments.
Issue 1: Low or Incomplete 15N Incorporation Detected by Mass Spectrometry
Symptoms:
-
Mass spectra of peptides show a broad isotopic distribution with significant peaks at masses lower than the fully labeled peptide.[1][2]
-
Calculated labeling efficiency is below the desired level (typically >95%).[3][4]
-
Inconsistent protein/peptide ratios across replicates.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time | Cells require sufficient time to incorporate the 15N label through protein synthesis and turnover. For accurate quantification, a labeling efficiency of at least 97% is recommended, which is typically achieved after at least five cell doublings in the labeling medium.[5] Extend the labeling duration, especially for proteins with slow turnover rates.[2] |
| Contamination with 14N Sources | Standard fetal bovine serum (FBS) is a major source of "light" amino acids. Use dialyzed FBS to minimize the concentration of unlabeled amino acids.[3] Ensure all media components and supplements are free of contaminating natural abundance amino acids. |
| Amino Acid Conversion | Some cell lines can metabolically convert certain amino acids into others (e.g., arginine to proline).[5] This can dilute the "heavy" label if the resulting amino acid is not also supplied in its heavy form. If this is a known issue for your cell line, consider using a labeling strategy that accounts for this conversion or choose an alternative labeled amino acid. |
| High Cell Passage Number | Cells at high passage numbers can exhibit altered morphology, growth rates, and metabolic activity, which can affect nutrient uptake and protein synthesis.[6] It is recommended to use low-passage cells (e.g., <15 passages) for more physiologically relevant and reproducible results. Document the passage number for all experiments. |
| Suboptimal Cell Health | Poor cell viability, slow growth, or other signs of cellular stress can lead to reduced metabolic activity and inefficient incorporation of labeled amino acids. Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment.[4] |
| Incorrect Media Formulation | Double-check the formulation of your 15N labeling medium to ensure it contains the correct concentrations of all necessary nutrients and that the 15N-labeled amino acid is the sole source of that specific amino acid. |
Issue 2: Inconsistent or Unreliable Quantification Results
Symptoms:
-
High variability in protein ratios between biological replicates.
-
Quantification of known non-changing proteins shows significant fold changes.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Protein Concentration Measurement | Errors in determining the protein concentration of the "light" and "heavy" samples before mixing can lead to inaccurate ratios.[5] Use a reliable protein quantification method and perform multiple measurements. |
| Software Misidentification of Monoisotopic Peak | In cases of incomplete labeling, the isotopic cluster of a peptide is broader, which can lead to software incorrectly assigning the monoisotopic peak.[1] Manually inspect the mass spectra for key peptides to ensure correct peak assignment. Utilize software features that assess the quality of the isotopic pattern match.[1] |
| Failure to Correct for Labeling Efficiency | If labeling is not 100%, quantification software that assumes complete labeling will produce inaccurate results.[1] It is crucial to determine the actual 15N incorporation efficiency and use this value to correct the final protein ratios.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended 15N incorporation efficiency for quantitative proteomics?
For accurate quantification, a labeling efficiency of at least 97% is generally recommended.[5] This level of incorporation is typically achieved after a minimum of five cell doublings in the heavy isotope-containing medium.[3][5]
Q2: How can I check the incorporation efficiency of my 15N-labeled amino acids?
To verify the incorporation efficiency, you can perform a small-scale pilot experiment. A fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of 15N incorporation by comparing the experimental isotopic distribution of several abundant peptides to their theoretical distributions at different enrichment levels.[1][7]
Q3: Does the use of 15N-labeled media affect cell growth and morphology?
Stable isotope-labeled amino acids are chemically very similar to their natural counterparts and generally do not interfere with normal cell growth, morphology, or signaling.[8] However, it is good practice to monitor the cells grown in the 15N medium for any changes in doubling time or viability compared to cells grown in standard medium.[9] Some studies have noted minor effects on growth rates and metabolite levels in E. coli, highlighting the importance of consistent experimental conditions.[10]
Q4: Why is it important to use dialyzed fetal bovine serum (FBS) in my labeling medium?
Standard FBS contains endogenous "light" amino acids that will compete with the "heavy" 15N-labeled amino acids in your medium. This competition will lead to incomplete labeling of your cellular proteome. Dialyzed FBS has had these small molecules, including free amino acids, removed, thus ensuring that the 15N-labeled amino acids are the primary source for protein synthesis.[3]
Q5: Can high cell passage number really affect my labeling experiment?
Yes, the passage number can have a significant impact. Continuous subculturing can lead to changes in cell lines, including altered growth rates, gene expression, and metabolic pathways.[6] These alterations can affect the efficiency of nutrient uptake and protein synthesis, leading to variability in 15N incorporation. For reproducible and reliable results, it is crucial to use cells within a consistent and low passage number range and to document the passage number for each experiment.
Experimental Protocols
Protocol 1: General 15N Metabolic Labeling of Mammalian Cells
This protocol describes a general procedure for metabolic labeling of an adherent mammalian cell line with a 15N-labeled amino acid.
Materials:
-
Mammalian cell line of interest
-
"Light" cell culture medium (lacking the amino acid to be labeled)
-
"Heavy" cell culture medium (lacking the amino acid to be labeled)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
14N amino acid (the "light" version)
-
15N amino acid (the "heavy" version)
-
Phosphate-buffered saline (PBS)
-
Standard cell culture flasks or plates
-
Trypsin-EDTA solution
Procedure:
-
Medium Preparation: Prepare the "light" and "heavy" labeling media. Supplement the base medium (lacking the specific amino acid) with dFBS to the desired concentration (e.g., 10%). Add the "light" (14N) amino acid to the "light" medium and the "heavy" (15N) amino acid to the "heavy" medium at the standard physiological concentration. Sterile filter the final media.
-
Cell Culture: Seed two populations of cells from the same parent stock. Culture one population in the "light" medium and the other in the "heavy" medium.
-
Adaptation and Labeling: Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.[3] Passage the cells as needed, always maintaining them in their respective "light" or "heavy" medium.
-
Experimental Treatment: Once labeling is complete, you can proceed with your experimental treatment (e.g., drug addition, stimulation).
-
Cell Harvest: After treatment, aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization.
-
Sample Processing: For quantitative analysis, cell pellets from the "light" and "heavy" conditions are typically combined at a 1:1 protein ratio before cell lysis and downstream processing for mass spectrometry.
Protocol 2: Verifying 15N Incorporation Efficiency by Mass Spectrometry
This protocol outlines the steps to determine the percentage of 15N incorporation.
Procedure:
-
Sample Preparation: Take a small aliquot of cells that have been cultured in the "heavy" 15N medium for at least five doublings. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[1]
-
Data Analysis:
-
Identify several abundant and high-quality peptide spectra from your data.
-
For each selected peptide, examine the isotopic cluster in the MS1 spectrum.
-
Compare the experimentally observed isotopic distribution with the theoretical isotopic patterns for that peptide at different levels of 15N incorporation (e.g., 95%, 98%, 99%, 100%).[1][7]
-
The level of incorporation can be determined by finding the best match between the experimental and theoretical patterns.[11] Pay close attention to the ratio of the M-1 peak to the monoisotopic peak, as a higher M-1 peak indicates lower labeling efficiency.[7]
-
Average the incorporation efficiency calculated from several different peptides to get a reliable estimate for the entire proteome.
-
Visualizations
Caption: Experimental workflow for a typical 15N labeling experiment.
Caption: Troubleshooting workflow for low 15N incorporation.
Caption: Key pathways and potential issues in 15N labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 15N isotope effect in Escherichia coli: a neutron can make the difference [pubmed.ncbi.nlm.nih.gov]
- 11. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
Correcting for Natural ¹⁵N Abundance in Mass Spectrometry Data: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹⁵N in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹⁵N in mass spectrometry experiments?
A1: It is crucial to correct for the natural abundance of stable isotopes like ¹⁵N in mass spectrometric measurements. The naturally occurring isotopes cause mass shifts that can interfere with the detection of the tracer isotope incorporated through metabolic labeling. Omitting or performing an incorrect correction can lead to distorted data and potential misinterpretation of experimental results[1][2]. For instance, without correction, you might make erroneous assumptions about the metabolic pathways of your tracer substrate[1].
Q2: What is the natural abundance of ¹⁵N, and how does it compare to ¹³C?
A2: The natural abundance of ¹⁵N is approximately 0.37%, while the natural abundance of ¹³C is higher at about 1.1%[][4][5]. This lower natural abundance of ¹⁵N can be advantageous in certain applications that require high sensitivity, as it may result in a clearer background in mass spectrometry data compared to ¹³C-labeled molecules[].
| Isotope | Natural Abundance (%) |
| ¹³C | ~1.1 |
| ¹⁵N | ~0.37 |
Q3: How does incomplete ¹⁵N labeling affect data analysis?
A3: Incomplete incorporation of ¹⁵N can significantly complicate data analysis. In ¹⁵N labeling, where every amino acid in a protein is labeled, the effect of incomplete incorporation can be more pronounced. This results in broader isotope clusters for heavy-labeled peptides in the MS1 survey scan, making it more challenging to correctly identify the monoisotopic peak. This difficulty can lead to a significant reduction in the identification of heavy-labeled peptides[6][7]. Labeling efficiency can vary, typically ranging from 93-99%, depending on factors like the chemical used, labeling duration, and nitrogen availability[6][7]. If a sample has 95% labeling enrichment, it means the ¹⁵N labeled peptide contains 95% ¹⁵N and 5% standard ¹⁴N. Failure to correct for this incomplete enrichment will affect the accuracy of quantification[6][7].
Q4: What are some common software tools or methods used for ¹⁵N abundance correction?
A4: Several tools and methods are available to correct for natural isotope abundance. Some commonly used ones include:
-
Protein Prospector: This open-access web-based software has an "MS-Isotope" module that allows for the estimation and correction of labeling efficiency[6][7].
-
IsoCorrectoR: An R-based tool that corrects for natural stable isotope abundance and tracer impurity in MS and MS/MS data. It is applicable to various tracer isotopes[1][2].
-
AccuCor2: An R-based tool specifically designed for correcting dual-isotope tracer experiments, such as those using ¹³C and ¹⁵N[8].
-
Classical Correction Method (Biemann approach): This early method involves measuring the spectral peaks of an unlabeled standard and using that information to deconvolute the contribution of naturally abundant isotopes from the labeled compound's spectrum[9].
Troubleshooting Guide
Problem 1: Low identification rate of ¹⁵N-labeled peptides.
-
Possible Cause: Incomplete metabolic labeling can lead to broader and less intense isotopic distributions for ¹⁵N peptides, making them harder to identify[6][7][10]. This is especially problematic in tissues with slow protein turnover rates[10].
-
Solution:
-
Optimize Labeling Protocol: For organisms with slow protein turnover, consider extending the labeling duration or starting the labeling process earlier in the organism's development to achieve higher enrichment[10].
-
High-Resolution Mass Spectrometry: Employing high-resolution scans in both MS1 and MS2 can help to reduce peak overlap and improve the accuracy of quantification and identification[6].
-
Data Search Strategy: Utilize a data search strategy that accounts for incomplete labeling. Some software allows for specifying the labeling efficiency, which can improve the identification success rate[11].
-
Problem 2: Inaccurate quantification of peptide ratios.
-
Possible Cause: Failure to correct for the actual labeling efficiency will lead to inaccurate peptide ratios. For example, if the labeling efficiency is 95%, simply taking the ratio of the monoisotopic peaks of the heavy and light peptides will not be accurate[6][7].
-
Solution:
-
Determine Labeling Efficiency: Use a tool like Protein Prospector's "MS-Isotope" module to estimate the labeling efficiency from your data[6]. This is often done by examining the relative abundances of the M-1, M, M+1, and M+2 peaks of several well-identified peptides[6].
-
Apply Correction Factor: Once the labeling efficiency is determined, apply a correction to the calculated peptide ratios. Many quantification software packages have options to input the labeling efficiency for automatic ratio adjustment[6][7].
-
Problem 3: Difficulty distinguishing between ¹³C and ¹⁵N incorporation in dual-labeling experiments.
-
Possible Cause: At lower mass resolutions, the mass difference between a ¹³C and a ¹⁵N isotope may not be resolvable, leading to ambiguity in determining the correct labeling pattern[8].
-
Solution:
-
High-Resolution Mass Spectrometry: Utilize a mass spectrometer with high enough resolution to distinguish between the mass-to-charge peaks of ¹³C and ¹⁵N labeled isotopologues[8][9].
-
Specialized Correction Software: Employ software like AccuCor2, which is designed to perform resolution-dependent correction for dual-isotope tracer data[8].
-
Experimental Protocols
Protocol: Determining ¹⁵N Labeling Efficiency using Protein Prospector
-
Data Acquisition: Acquire mass spectrometry data with high resolution for the MS1 survey scan to clearly resolve isotopic clusters.
-
Peptide Identification: Perform a database search using software like Protein Prospector to identify both ¹⁴N (light) and ¹⁵N (heavy) labeled peptides.
-
Select Peptides for Analysis: Choose several high-quality, confidently identified peptides for labeling efficiency determination. Peptides with smaller m/z values are often preferred as the monoisotopic peak (M) is typically the largest and can be set as 100% for calculation[6].
-
Use MS-Isotope Module: In Protein Prospector, navigate to the "MS-Isotope" module.
-
Analyze Isotope Patterns: For each selected peptide, compare the experimental isotope pattern with the theoretical pattern. The relative abundance of the M-1 peak (the peak to the left of the monoisotopic peak) is indicative of lower labeling efficiency[6].
-
Calculate Efficiency: The software can estimate the labeling efficiency based on the isotopic distribution. This is often calculated based on the ratio of the M-1 peak intensity to the M peak intensity[6].
-
Average Results: Calculate the average labeling efficiency from the multiple peptides analyzed to get a robust estimation for the entire experiment.
Visualizations
Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Caption: Troubleshooting logic for ¹⁵N abundance correction issues.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling in 15N Labeling Experiments
Welcome to the technical support center for 15N labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic scrambling, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of 15N labeling experiments?
A1: Isotopic scrambling refers to the undesired redistribution of the 15N stable isotope from the intended labeled molecule (e.g., a specific amino acid) to other molecules within the cell. This occurs through metabolic pathways, primarily transamination reactions, where the 15N-labeled amino group is transferred to other keto-acids, leading to the labeling of unintended amino acids.[1] This complicates data analysis and can lead to inaccurate quantification in proteomics and metabolic studies.
Q2: What are the primary causes of 15N isotopic scrambling?
A2: The main driver of isotopic scrambling is the activity of aminotransferases (also known as transaminases), enzymes that catalyze the transfer of amino groups.[1] Glutamate, in particular, plays a central role in this process, acting as a hub for nitrogen donation and acceptance.[2][3] Factors that contribute to increased scrambling include:
-
High metabolic activity of the expression system: Organisms or cell lines with active amino acid metabolism are more prone to scrambling.
-
Choice of labeled amino acid: Some amino acids are more readily involved in transamination reactions than others.[4]
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Incomplete incorporation of the labeled precursor: If the 15N-labeled nutrient is not efficiently incorporated, the cell may rely more heavily on de novo synthesis and interconversion of amino acids, leading to scrambling.
-
Composition of the culture medium: The presence of unlabeled amino acids can dilute the 15N label and contribute to scrambling pathways.[5]
Q3: How can I detect and quantify the extent of isotopic scrambling in my samples?
A3: Mass spectrometry (MS) is the primary tool for detecting and quantifying isotopic scrambling.[5] By analyzing the isotopic patterns of peptides, you can determine the degree of 15N incorporation and identify unexpected labeling in amino acids that were not supposed to be labeled. High-resolution mass spectrometry is particularly effective in resolving complex isotopic patterns that arise from scrambling.[5] Software tools like Protein Prospector can be used to analyze the mass spectra and calculate labeling efficiency, which helps in assessing the extent of scrambling.[6][7]
Troubleshooting Guide
Issue: High levels of isotopic scrambling are observed in my mass spectrometry data.
This is indicated by the presence of 15N labels on amino acids that were not supplied in the labeled form in the culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolically "Active" Labeled Amino Acid | Some amino acids are more prone to transamination than others. For example, Alanine, Aspartate, Glutamate, Isoleucine, Leucine, and Valine show significant scrambling in HEK293 cells.[4] Solution: Whenever possible, choose to label amino acids that exhibit minimal scrambling, such as Cysteine, Phenylalanine, Histidine, Lysine, Methionine, Asparagine, Arginine, Threonine, Tryptophan, and Tyrosine.[4] |
| Inappropriate Cell Culture Conditions | The composition of the cell culture medium and the duration of labeling can significantly impact scrambling. Solution: Optimize your cell culture protocol. For mammalian cells, tuning the concentration of labeled and unlabeled amino acids in the medium can suppress scrambling for certain amino acids like Valine and Isoleucine.[4] For bacteria, using a minimal medium with the 15N source as the sole nitrogen source can reduce scrambling.[8] |
| High Transaminase Activity in the Expression System | The inherent enzymatic machinery of your expression host (e.g., E. coli, mammalian cells) is a primary driver of scrambling. Solution: If significant scrambling persists, consider using an E. coli auxotrophic strain that is deficient in key transaminase enzymes.[9] This can significantly reduce the unintended transfer of 15N labels. |
Quantitative Data on Isotopic Scrambling
The degree of isotopic scrambling is highly dependent on the amino acid used for labeling and the expression system. The following table summarizes the extent of scrambling observed for different 15N-labeled amino acids when used to express proteins in Human Embryonic Kidney (HEK) 293 cells.
| Labeled Amino Acid | Scrambling Observed in HEK293 Cells | Notes |
| Minimal Scrambling | ||
| Cysteine (C) | Minimal | [4] |
| Phenylalanine (F) | Minimal | [4] |
| Histidine (H) | Minimal | [4] |
| Lysine (K) | Minimal | [4] |
| Methionine (M) | Minimal | [4] |
| Asparagine (N) | Minimal | [4] |
| Arginine (R) | Minimal | [4] |
| Threonine (T) | Minimal | [4] |
| Tryptophan (W) | Minimal | [4] |
| Tyrosine (Y) | Minimal | [4] |
| Interconversion | ||
| Glycine (G) | Interconverts with Serine | [4] |
| Serine (S) | Interconverts with Glycine | [4] |
| Significant Scrambling | ||
| Alanine (A) | Significant | [4] |
| Aspartate (D) | Significant | [4] |
| Glutamate (E) | Significant | [4] |
| Isoleucine (I) | Significant | Can be suppressed by tuning culture conditions.[4] |
| Leucine (L) | Significant | |
| Valine (V) | Significant | Can be suppressed by tuning culture conditions.[4] |
Data adapted from a study on selective 15N-labeling in HEK293 cells.[4]
Experimental Protocols
Protocol 1: Minimizing Scrambling in E. coli using Minimal Medium
This protocol is designed to achieve high-level 15N incorporation with reduced scrambling by growing E. coli in a minimal medium where 15NH4Cl is the sole nitrogen source.
Materials:
-
M9 minimal medium (without NH4Cl)
-
15NH4Cl (1 g/L)
-
Glucose (or other carbon source)
-
Trace elements solution
-
MgSO4 and CaCl2 solutions
-
Appropriate antibiotics
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium (containing natural abundance NH4Cl) with the overnight culture and grow until the OD600 reaches 0.6-0.8.
-
Adaptation to 15N Medium: Pellet the cells from the pre-culture by centrifugation and resuspend them in 1 liter of M9 minimal medium containing 1 g/L of 15NH4Cl as the sole nitrogen source, along with glucose, trace elements, MgSO4, CaCl2, and antibiotics.
-
Growth and Induction: Grow the culture at the optimal temperature for your protein until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG (or other appropriate inducer) and continue to grow for the desired time (typically 4-16 hours).
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Protocol 2: Selective 15N Amino Acid Labeling in Mammalian Cells (HEK293)
This protocol is adapted for selectively labeling proteins with specific 15N amino acids in HEK293 cells while minimizing scrambling.
Materials:
-
HEK293F cells
-
Appropriate culture medium (e.g., FreeStyle™ 293 Expression Medium)
-
Amino acid-free version of the culture medium
-
15N-labeled amino acid(s) of choice
-
Unlabeled amino acid supplement mix (without the amino acid to be labeled)
-
Transfection reagent and expression plasmid
Procedure:
-
Cell Culture Preparation: Culture HEK293F cells in your standard medium to the desired density for transfection.
-
Medium Exchange: On the day of transfection, pellet the cells and resuspend them in the amino acid-free medium supplemented with the desired 15N-labeled amino acid(s) at a concentration of 100 mg/L. Add the unlabeled amino acid mix to the medium. For amino acids prone to scrambling like Valine and Isoleucine, reducing the concentration of the labeled amino acid may help suppress scrambling.[4]
-
Transfection: Transfect the cells with your expression plasmid according to your standard protocol.
-
Protein Expression: Culture the cells for the desired period to allow for protein expression and secretion (if applicable).
-
Harvesting: Harvest the cells or the conditioned medium for protein purification.
Visualizations
Caption: Metabolic pathway of 15N isotopic scrambling.
Caption: Troubleshooting workflow for isotopic scrambling.
References
- 1. Transamination - Wikipedia [en.wikipedia.org]
- 2. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. gmclore.org [gmclore.org]
- 9. A rapid and robust method for selective isotope labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Glucosamine-15N hydrochloride stability in cell culture media over time
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Glucosamine-15N hydrochloride in cell culture media for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments.
Frequently Asked Questions
Q1: How stable is the solid (powdered) form of this compound?
A1: The hydrochloride salt of glucosamine (B1671600) is significantly more stable than the pure form. Pure glucosamine is very hygroscopic and can degrade quickly when exposed to moisture or air.[1][2] Glucosamine hydrochloride is the preferred form for commercial products and laboratory use due to its stability.[1][2] For long-term storage, it is recommended to keep the solid compound at 4-8°C, protected from moisture. A laboratory reference standard of glucosamine hydrochloride has been shown to be stable for up to 144 months under these conditions.[3][4]
Q2: I've prepared a stock solution of this compound in water or PBS. How long is it stable?
A2: Aqueous stock solutions of glucosamine are relatively stable for short periods. It has been reported that a fresh glucosamine reference standard solution is stable for up to 48 hours at both 4°C and room temperature.[5] For best results, it is recommended to prepare fresh stock solutions for each experiment or, if necessary, store aliquots at -20°C or -80°C for longer-term storage and thaw only once before use.
Q3: What is the expected stability of this compound in complete cell culture media at 37°C?
A3: There is limited specific data on the stability of glucosamine in complex cell culture media at 37°C over extended periods. Cell culture media are complex aqueous solutions containing amino acids, vitamins, salts, and glucose, which could potentially interact with glucosamine over time. Furthermore, the presence of cells, and any secreted enzymes or metabolites, could also contribute to its degradation, similar to how glucosamine was observed to be unstable in skin extracts due to enzymatic and bacterial activity.[6]
Given the lack of direct data, we recommend assuming a limited stability window and performing validation studies for experiments running longer than 24-48 hours. For critical long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Q4: Are there any specific components in cell culture media that could degrade this compound?
A4: While direct interaction studies are scarce, potential factors in cell culture media that could influence glucosamine stability include:
-
pH: Glucosamine degradation is pH-dependent, especially at high temperatures.[7][8] Although cell culture media are buffered to physiological pH (typically 7.2-7.4), slight shifts in pH during cell growth could have a minor effect.
-
Reducing Sugars: Media like DMEM contain high concentrations of glucose. Glucosamine, as an amino sugar, could potentially participate in Maillard reactions with other components, although this is more common at higher temperatures.
-
Enzymatic Degradation: If working with primary cells or tissues that secrete enzymes, there is a possibility of enzymatic modification or degradation of glucosamine.[6]
Q5: My experimental results are inconsistent. Could glucosamine instability be the cause?
A5: Yes, inconsistent results, particularly in time-course studies, could be a symptom of compound instability. If you observe diminishing effects over time, it is prudent to evaluate the stability of this compound under your specific experimental conditions. See the experimental protocol below for a method to test this.
Quantitative Stability Data Summary
The following table summarizes available data on the stability of glucosamine hydrochloride from the literature. Note that these studies were not performed in cell culture media but provide a general indication of the compound's stability.
| Compound Form | Storage Condition | Matrix | Duration | Stability | Citation |
| Glucosamine HCl (solid) | 4-8°C | N/A (Solid) | 144 months | Stable | [3][4] |
| Glucosamine HCl (solution) | 4°C & Room Temp. | Water | 48 hours | Stable | [5] |
| Glucosamine HCl (solution) | 60°C | N/A | 240 hours | Stable | [4] |
| Glucosamine HCl (solution) | 37°C (Implied) | Dermal Extract | 6 hours | Complete Degradation | [6] |
| Glucosamine HCl (solution) | 37°C (Implied) | Epidermal Extract | 48 hours | ~50% Degradation | [6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a chosen cell culture medium over a defined time course at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM/F-12, RPMI-1640), complete with serum and supplements
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., Corona Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as glucosamine lacks a strong UV chromophore)[9]
-
Zwitter-ionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column[9]
-
Reagents for mobile phase (e.g., acetonitrile (B52724), ammonium (B1175870) acetate)[9]
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Standard Curve: a. Prepare a 1 mg/mL stock solution of this compound in sterile water. b. Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution in your cell culture medium. These will be used to generate the standard curve at T=0.
-
Sample Preparation: a. Prepare a bulk solution of your complete cell culture medium containing a known concentration of this compound (e.g., 100 µg/mL). b. Aliquot this solution into several sterile tubes, one for each time point (e.g., 0, 4, 8, 24, 48, 72 hours). c. Prepare a "control" tube containing only the cell culture medium without this compound to serve as a blank.
-
Incubation: a. Place the tubes in a 37°C incubator with 5% CO₂. Ensure the tube caps (B75204) are slightly loosened to allow for gas exchange if required for pH maintenance.
-
Time-Point Sampling: a. At each designated time point (T=0, T=4h, etc.), remove one aliquot tube. b. Immediately process the sample by filtering it through a 0.22 µm syringe filter to remove any potential precipitates. c. Transfer the filtered sample to an HPLC vial for analysis. If analysis cannot be performed immediately, store the sample at -80°C.
-
HPLC Analysis: a. Set up the HPLC method. Based on existing literature, a HILIC column with a mobile phase of acetonitrile and ammonium acetate (B1210297) at a flow rate of ~0.3 mL/min can be effective for underivatized glucosamine.[9] b. Inject the prepared standards to generate a standard curve (Peak Area vs. Concentration). c. Inject the samples from each time point.
-
Data Analysis: a. Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve. b. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. c. Plot the percentage remaining versus time to visualize the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in media.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Factors in cell culture media that may affect glucosamine stability.
References
- 1. researchgate.net [researchgate.net]
- 2. rspublication.com [rspublication.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with incomplete labeling in Glucosamine-15N experiments
Welcome to the technical support center for Glucosamine-15N (¹⁵N-GlcN) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to incomplete labeling and other common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is incomplete isotopic labeling and why is it a problem in ¹⁵N-GlcN experiments?
A1: Incomplete isotopic labeling occurs when not all of the target molecules within a sample have successfully incorporated the heavy isotope, in this case, ¹⁵N from Glucosamine-15N. In an ideal experiment, all of the nitrogen atoms in the glucosamine-derivative molecules would be ¹⁵N. However, in practice, a mixture of fully labeled, partially labeled, and unlabeled molecules can exist. This is problematic because it can lead to significant errors in quantitative analysis, such as mass spectrometry, by underestimating the abundance of labeled compounds and complicating data interpretation.[1]
Q2: How can I assess the isotopic enrichment and labeling efficiency of my ¹⁵N-GlcN experiment?
A2: Assessing isotopic enrichment is a critical quality control step. The most common methods are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the mass of unlabeled (¹⁴N) and labeled (¹⁵N) compounds. By analyzing the isotopic distribution of a target molecule, you can calculate the percentage of ¹⁵N incorporation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the isotopic purity of the ¹⁵N-labeled glucosamine (B1671600) starting material and to analyze the labeling pattern in resulting biomolecules.[2][3]
Q3: What are the common causes of incomplete ¹⁵N-GlcN labeling?
A3: Several factors can contribute to incomplete labeling:
-
Insufficient Incubation Time: Cells may not have had enough time to metabolize the ¹⁵N-GlcN and incorporate the ¹⁵N isotope into the target biomolecules.
-
Metabolic Steady State Not Reached: For accurate quantification in metabolic flux analysis, cells must be in a metabolic and isotopic steady state. This means the rate of ¹⁵N incorporation is equal to the rate of turnover of the molecule of interest.[2]
-
Contamination with Unlabeled Glucosamine or other Nitrogen Sources: The cell culture media may contain unlabeled ("light") glucosamine or other nitrogen-containing compounds (e.g., from non-dialyzed serum) that compete with the ¹⁵N-GlcN.[1]
-
Amino Acid Conversion: Some cell lines can metabolically convert amino acids, potentially diluting the ¹⁵N label.[1]
-
Incorrect Media Formulation: The culture medium may not have been prepared correctly, leading to a lower-than-expected concentration of ¹⁵N-GlcN.[1]
Q4: How can I improve the efficiency of my ¹⁵N-GlcN labeling experiment?
A4: To enhance labeling efficiency:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration for achieving maximum isotopic enrichment.
-
Ensure Metabolic Steady State: Analyze metabolite labeling patterns at different time points to confirm that a steady state has been reached before harvesting cells.[2]
-
Use Dialyzed Serum: If using fetal bovine serum (FBS) or other sera, use a dialyzed version to minimize the concentration of unlabeled amino acids and other small molecules.[1]
-
Verify Media Components: Double-check the formulation of your culture medium to ensure it is free of contaminating "light" nitrogen sources.[1]
-
Confirm Isotopic Purity of the Tracer: Before starting your experiment, verify the isotopic purity of the Glucosamine-15N tracer using high-resolution mass spectrometry or NMR.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your ¹⁵N-GlcN labeling experiments.
| Symptom | Possible Cause | Suggested Solution |
| Low percentage of ¹⁵N incorporation detected by Mass Spectrometry. | 1. Insufficient incubation time. 2. Contamination with unlabeled nitrogen sources. 3. Metabolic steady state not achieved. | 1. Perform a time-course experiment to determine the optimal labeling duration. 2. Use dialyzed serum and ensure all media components are free from "light" nitrogen contaminants.[1] 3. Verify that the cells have reached an isotopic steady state by analyzing labeling at multiple time points.[2] |
| High variability in labeling efficiency between replicate experiments. | 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Pipetting errors when preparing media or samples. 3. Biological variability. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Calibrate pipettes regularly and use precise techniques for media and sample preparation. 3. Increase the number of biological replicates to improve statistical power. |
| Mass spectra show complex and difficult-to-interpret isotopic patterns. | 1. Incomplete labeling leading to a mix of labeled and unlabeled species. 2. Presence of multiple nitrogen-containing modifications on the molecule of interest. 3. Overlapping isotopic peaks from co-eluting compounds. | 1. Follow the steps to improve labeling efficiency. 2. Use high-resolution mass spectrometry to resolve different isotopologues. 3. Optimize chromatographic separation to reduce co-elution. |
| Calculated metabolic fluxes have large error margins. | 1. Incomplete labeling data used for flux calculations. 2. Incorrect metabolic network model. 3. Non-steady-state conditions. | 1. Use computational tools to correct for the contribution of naturally occurring isotopes and incomplete labeling.[4] 2. Validate the metabolic network model used for your calculations.[2] 3. Ensure experiments are performed at an isotopic steady state.[2] |
Experimental Protocols
General Protocol for ¹⁵N-Glucosamine Metabolic Labeling in Cell Culture
-
Media Preparation: Prepare the cell culture medium, ensuring to replace standard glucosamine and other nitrogen sources with Glucosamine-15N. If using serum, it is highly recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids and other small nitrogenous compounds.[1]
-
Cell Seeding: Seed the cells in the ¹⁵N-labeling medium at a consistent density. Allow the cells to grow for a predetermined period to achieve the desired level of labeling. This duration should be optimized for the specific cell line and experimental goals.
-
Time-Course for Steady State: To determine if an isotopic steady state has been reached, harvest cells at various time points (e.g., 24, 48, 72 hours) and analyze the ¹⁵N incorporation.[2]
-
Cell Harvesting: After the labeling period, harvest the cells. Wash the cell pellet with a cold phosphate-buffered saline (PBS) to remove any residual labeling medium.
-
Metabolite Extraction: Extract the metabolites using a suitable method, such as a cold methanol-water solution.
-
Sample Analysis: Analyze the extracted metabolites using high-resolution mass spectrometry (LC-MS/MS) or NMR to determine the extent of ¹⁵N incorporation.
Visualizations
Experimental Workflow for Troubleshooting Incomplete Labeling
Caption: Troubleshooting workflow for incomplete ¹⁵N-GlcN labeling.
Signaling Pathway Example: Hexosamine Biosynthesis Pathway
Caption: Entry of ¹⁵N-Glucosamine into the Hexosamine Biosynthesis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing 15N-Labeled Metabolite NMR Signal-to-Noise
Welcome to the technical support center for improving the signal-to-noise ratio (S/N) in NMR studies of 15N-labeled metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for maximum sensitivity.
Troubleshooting Guides
This section addresses common issues encountered during NMR experiments with 15N-labeled metabolites and offers step-by-step solutions.
Issue: Low Signal-to-Noise Ratio
Question: My 15N NMR spectrum has a very low signal-to-noise ratio. What are the potential causes and how can I improve it?
Answer: A low signal-to-noise ratio is a frequent challenge in 15N NMR due to the low gyromagnetic ratio of the 15N nucleus. Several factors can contribute to this issue. The following troubleshooting workflow can help identify and address the root cause.
A troubleshooting workflow for addressing low signal-to-noise in 15N NMR.
Potential Causes and Solutions:
-
Sample Concentration: Insufficient concentration of the 15N-labeled metabolite is a primary cause of low signal.
-
Solution: Increase the sample concentration if possible. Be aware that very high concentrations can lead to increased viscosity and broader lines.
-
-
Sample Quality: The presence of solid particles or paramagnetic impurities can degrade spectral quality.
-
Hardware: The sensitivity of the NMR probe significantly impacts the signal-to-noise ratio.
-
Acquisition Parameters: Suboptimal acquisition parameters can lead to significant signal loss.
-
Solution: Increase the number of scans (NS). The signal-to-noise ratio improves with the square root of the number of scans.[3][4] Optimize the relaxation delay (d1) to ensure full relaxation of the nuclei between scans; a common starting point is 1.3 to 5 times the longest T1 relaxation time.[5][6] Adjust the receiver gain (rg) to maximize the signal without causing receiver overload.[6]
-
-
Pulse Sequence: The choice of pulse sequence is critical for maximizing sensitivity.
-
Solution: Employ sensitivity-enhancement techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT).[7][8] For protonated nitrogens, 2D inverse-detected experiments like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) are significantly more sensitive than direct 15N detection.[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design and data acquisition for 15N NMR metabolomics.
Q1: What are the most effective hardware upgrades to improve S/N for 15N detection?
A1: The single most impactful hardware upgrade is the use of a CryoProbe . By cooling the detection coil and preamplifier, thermal noise is significantly reduced, leading to a substantial increase in sensitivity.
| Hardware | S/N Enhancement Factor (vs. Room Temperature Probe) |
| CryoProbe | Up to 5x[2] |
| CryoProbe Prodigy | 2x to 3x[2] |
Q2: Which pulse sequences offer the best sensitivity for 15N-labeled metabolites?
A2: For metabolites with attached protons, inverse-detected experiments that transfer polarization from the high-gamma proton to the low-gamma nitrogen are superior.
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a fundamental building block for many sensitivity-enhanced experiments. It can provide a theoretical maximum enhancement of γ(1H)/γ(15N) ≈ 10.[10]
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): This is a widely used 2D experiment that provides excellent sensitivity and resolution for protonated nitrogen atoms.[9] Sensitivity-enhanced versions of the HSQC pulse sequence are standard on modern spectrometers.[9]
-
1H-15N TROSY (Transverse Relaxation-Optimized Spectroscopy): While primarily used for large biomolecules, TROSY can be beneficial for metabolites that are part of larger complexes or in viscous solutions, as it helps to narrow line widths.
For non-protonated nitrogens, direct detection is necessary, and maximizing S/N relies heavily on other techniques like using a CryoProbe and optimizing acquisition parameters.
Q3: How can Dynamic Nuclear Polarization (DNP) improve my 15N NMR signal?
A3: Dynamic Nuclear Polarization (DNP) is a powerful technique that can dramatically increase NMR signal intensity by transferring the high polarization of electron spins to the nuclear spins.[11] This is achieved by doping the sample with a stable radical polarizing agent and irradiating with microwaves at low temperatures.[11]
| Technique | Typical Signal Enhancement | Key Requirements |
| Dynamic Nuclear Polarization (DNP) | >10,000-fold for 13C and 15N[12] | Specialized DNP-NMR spectrometer, low temperatures (e.g., 25 K), paramagnetic polarizing agent.[5][11] |
DNP is particularly useful for solid-state NMR and can also be applied to solution-state studies after rapid dissolution of the hyperpolarized sample.[12]
The basic principle of Dynamic Nuclear Polarization (DNP).
Q4: What are the key considerations for sample preparation to maximize S/N?
A4: Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent: Use high-quality deuterated solvents to minimize residual solvent signals.[1] For studying amine groups, lowering the pH and temperature can reduce exchange with water, thereby sharpening the signals.[13][14] Working in a non-aqueous solvent or a mixed solvent system (e.g., with acetone) can allow for experiments at sub-zero temperatures without freezing.[14]
-
Filtering: Always filter your sample into the NMR tube to remove any particulate matter, which can degrade shimming and broaden lines.[1] A small plug of glass wool in a Pasteur pipette is effective.[1]
-
Concentration: As mentioned, use the highest possible concentration that does not lead to viscosity-induced line broadening.
-
Internal Standard: While not directly affecting S/N, the use of an appropriate internal standard is critical for accurate quantification.[15]
Experimental Protocols
Protocol 1: Basic 1H-15N HSQC for a 15N-Labeled Metabolite
This protocol provides a general workflow for setting up a sensitivity-enhanced 1H-15N HSQC experiment.
-
Sample Preparation:
-
Dissolve the 15N-labeled metabolite in a deuterated solvent to the desired concentration.
-
Filter the sample into a clean NMR tube.
-
Add an appropriate internal reference standard if required for chemical shift referencing.
-
-
Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for both the 1H and 15N channels.[3]
-
Perform shimming to optimize the magnetic field homogeneity.
-
-
Parameter Setup:
-
Load a standard, sensitivity-enhanced 1H-15N HSQC pulse program (e.g., hsqcetfpgpsi on Bruker systems).[9]
-
Calibrate the 90° proton pulse width (p1).
-
Set the spectral widths (SW) in both the 1H (F2) and 15N (F1) dimensions to cover all expected signals.
-
Set the transmitter frequency offsets (O1P for 1H and O2P for 15N) to the center of the respective spectral regions.
-
Set the number of scans (NS) and dummy scans (DS). Start with NS=8 or 16 and increase as needed for S/N.
-
Set the relaxation delay (d1) to at least 1.5 seconds.
-
Set the number of increments in the indirect (15N) dimension (TD in F1).
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After the experiment is complete, process the data using appropriate window functions (e.g., squared sine bell), Fourier transformation, and phase correction in both dimensions.
-
Perform baseline correction as needed.
-
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 3. CHAPTER-8 [cis.rit.edu]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SENSITIVITY ENHANCEMENT IN N-15-NMR - POLARIZATION TRANSFER USING THE INEPT PULSE SEQUENCE | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HSQC_15N.nan [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 12. Dynamic nuclear polarization (DNP) NMR | Kovacs Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 13. A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Validation & Comparative
Cross-Validation of ¹⁵N Labeling with Other Isotopic Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of biomolecules is fundamental to unraveling complex biological processes and advancing therapeutic interventions. Stable isotope labeling, in conjunction with mass spectrometry, stands as a cornerstone for quantitative proteomics and metabolomics. Among the various techniques, ¹⁵N metabolic labeling offers a robust method for proteome-wide analysis. However, to ensure the veracity and reproducibility of experimental findings, cross-validation with alternative isotopic labeling strategies is often crucial.
This guide provides an objective comparison of ¹⁵N labeling with other widely used isotopic methods, including Stable Isotope Labeling with Amino acids in Cell culture (SILAC), ¹³C-based metabolic flux analysis, and deuterium (B1214612) (²H) labeling for protein turnover studies. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this guide aims to equip researchers with the knowledge to select appropriate cross-validation strategies for their specific research questions.
Comparative Analysis of Isotopic Labeling Methods
The choice of an isotopic labeling strategy is a critical step in designing quantitative experiments. The following table summarizes key performance metrics for ¹⁵N labeling and its common cross-validation counterparts.
| Feature | ¹⁵N Labeling | SILAC | ¹³C Labeling (MFA) | Deuterium (²H) Labeling |
| Primary Application | Proteome-wide relative and absolute quantification.[1] | Relative and absolute protein quantification.[2] | Metabolic flux analysis.[3][4] | Protein turnover and synthesis rate analysis.[5][6] |
| Labeling Strategy | In vivo metabolic labeling with ¹⁵N-containing salts or nutrients.[1][7] | In vivo metabolic labeling with "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled Arg/Lys).[8][9] | In vivo metabolic labeling with ¹³C-labeled substrates (e.g., glucose, glutamine).[3][10] | In vivo metabolic labeling with deuterated water (D₂O) or deuterated amino acids.[5][11] |
| Sample Type | Whole organisms (mice, flies, plants), microorganisms, and cell cultures.[7] | Adherent or suspension cell cultures.[12] | Microorganisms, cell cultures, and whole organisms.[3][10] | Cell cultures and in vivo animal studies.[5][6][11] |
| Multiplexing Capacity | Typically 2-plex (¹⁴N vs. ¹⁵N). | Up to 3-plex (light, medium, heavy) with standard amino acids; higher with variations.[8] | Not typically used for multiplexed quantification in the same way as SILAC. | Can be combined with other labeling methods like dimethyl labeling for multiplexing.[11] |
| Quantification Level | MS1.[13] | MS1.[8] | MS.[3] | MS1.[14] |
| Key Advantages | Uniform labeling of all proteins; applicable to whole organisms.[7] | High accuracy and reproducibility due to early-stage sample mixing.[15] | Provides quantitative flux rates through metabolic pathways.[3][4][16] | Less costly and more convenient for measuring protein turnover.[5] |
| Key Disadvantages | Label incorporation can be slow and incomplete in some organisms; complex data analysis.[17][13] | Primarily limited to cell cultures; can be expensive.[12] | Requires complex data modeling and analysis.[4][18] | Potential for metabolic scrambling of the label.[19] |
Experimental Protocols
To ensure the reproducibility and effective cross-validation of experimental results, adherence to detailed and standardized protocols is paramount. Below are representative methodologies for each of the discussed isotopic labeling techniques.
¹⁵N Metabolic Labeling Protocol
This protocol is a generalized procedure for labeling microorganisms.
-
Media Preparation: Prepare a defined minimal medium where the sole nitrogen source is a ¹⁵N-labeled salt (e.g., ¹⁵NH₄Cl). For the control "light" sample, use the corresponding ¹⁴N salt.
-
Cell Culture and Labeling: Inoculate the microorganism into the ¹⁵N-containing medium and grow for several generations to ensure maximal incorporation of the heavy isotope. Monitor the labeling efficiency by mass spectrometry.[1]
-
Sample Harvesting and Mixing: Harvest the "heavy" (¹⁵N) and "light" (¹⁴N) cell cultures. Mix the samples in a 1:1 ratio based on cell number or total protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. Digest the proteins into peptides using an appropriate protease, such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Identify peptides and quantify the relative abundance by comparing the signal intensities of the ¹⁴N and ¹⁵N isotopic pairs in the MS1 spectra.[13][20]
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Protocol
This protocol is adapted for labeling mammalian cells in culture.
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) lacking L-arginine and L-lysine. Supplement one batch of medium with "light" (unlabeled) L-arginine and L-lysine, and another with "heavy" isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).[21]
-
Cell Adaptation and Labeling: Culture the cells for at least five passages in the respective "light" and "heavy" media to achieve complete incorporation of the labeled amino acids.[9][22]
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations.
-
Sample Combination and Lysis: Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio. Lyse the combined cell pellet.
-
Protein Digestion: Digest the protein lysate into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.[22]
¹³C Metabolic Flux Analysis (MFA) Protocol
This protocol outlines a general workflow for ¹³C-MFA in microorganisms.
-
Tracer Selection and Experimental Design: Choose a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose) that will provide informative labeling patterns for the pathways of interest.[18]
-
Cell Culture and Labeling: Grow the cells in a medium containing the ¹³C-labeled tracer until an isotopic steady state is reached.[4]
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (often protein-bound amino acids after hydrolysis) using GC-MS or LC-MS/MS.[3][10]
-
Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic network model to estimate intracellular fluxes.[18]
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[10]
Deuterium (²H) Labeling for Protein Turnover
This protocol provides a general approach for measuring protein turnover in cell culture using heavy water (D₂O).
-
Media Preparation: Prepare a cell culture medium containing a low percentage (e.g., 4-8%) of D₂O.
-
Labeling Time Course: Culture the cells in the D₂O-containing medium and harvest samples at multiple time points.[6]
-
Protein Extraction and Digestion: For each time point, extract and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples to measure the rate of deuterium incorporation over time.[11]
-
Data Analysis: Calculate the fractional synthesis rate for each protein based on the increase in deuterium labeling. The protein turnover rate is then determined from these measurements.[14]
Visualizing Experimental Workflows
To visually represent the distinct workflows of each labeling strategy, the following diagrams have been generated using the Graphviz DOT language. These diagrams illustrate the key stages from sample preparation to data analysis, highlighting when samples are combined in each method.
Caption: A simplified workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Caption: The experimental workflow for a typical SILAC experiment.
Caption: Key steps in performing a ¹³C metabolic flux analysis experiment.
Application in Signaling Pathway Analysis
Isotopic labeling is a powerful tool for dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a well-studied pathway that is often investigated using quantitative proteomics to understand its role in cell proliferation, differentiation, and cancer.[21]
Caption: A simplified representation of the EGFR signaling cascade.
By using methods like ¹⁵N labeling or SILAC, researchers can compare the proteome of cells in a basal state versus an EGF-stimulated state. This allows for the quantification of changes in protein expression and post-translational modifications (such as phosphorylation) of key components in the EGFR pathway, providing insights into the dynamic regulation of the signaling network.
Conclusion
References
- 1. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. metsol.com [metsol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 14. Protein turnover [utmb.edu]
- 15. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 17. researchgate.net [researchgate.net]
- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Glucosamine-15N and 13C-Glucosamine Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling using stable isotopes is a cornerstone technique for tracing the fate of molecules in biological systems. For researchers studying glycosylation and the hexosamine biosynthesis pathway (HBP), isotopically labeled glucosamine (B1671600) is an invaluable tool. This guide provides an objective comparison of two common alternatives: Glucosamine-15N (¹⁵N-GlcN) and 13C-Glucosamine (¹³C-GlcN), focusing on their labeling efficiency and experimental considerations.
Introduction to Glucosamine Labeling
Glucosamine is a critical amino sugar that serves as a precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.[1] Exogenously supplied glucosamine is transported into the cell and phosphorylated by hexokinase, entering the HBP.[2][3] This pathway ultimately produces UDP-N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide used in glycosylation reactions.[4][5][6] By using glucosamine labeled with stable isotopes like ¹⁵N or ¹³C, researchers can track its incorporation into various biomolecules, enabling the study of metabolic fluxes, pathway dynamics, and the impact of various conditions on glycosylation.
Quantitative Data Summary
| Feature | Glucosamine-15N (¹⁵N-GlcN) | 13C-Glucosamine (¹³C-GlcN) |
| Typical Isotope Source | Amide-¹⁵N-Glutamine (for labeling amino sugars) or directly as ¹⁵N-Glucosamine. | Uniformly labeled ¹³C-Glucose (metabolized to Glucosamine) or directly as U-¹³C-Glucosamine.[7] |
| Typical Enrichment Efficiency | Can reach 93-99% in controlled cell culture systems, depending on the nitrogen source availability and labeling duration.[8] | High enrichment is achievable, often exceeding 95%, particularly when using uniformly labeled precursors in custom media.[9] |
| Primary Applications | Primarily used in glycoproteomics to quantify glycopeptides and study the glycan portions of molecules.[10][11] | Widely used in metabolic flux analysis (MFA) to trace carbon backbones through central carbon metabolism, including the HBP.[7][12] |
| Detection Method | Mass Spectrometry (MS). The ¹⁵N isotope adds a predictable mass shift to nitrogen-containing fragments. | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). MS detects mass shifts, while NMR can resolve positional information of ¹³C atoms. |
| Key Advantage | Specific for tracking the nitrogen atom, which is key for amino sugars. Less complex mass isotopomer distributions compared to ¹³C labeling. | Traces the entire carbon backbone, providing more extensive information about metabolic rearrangements and pathway convergence.[7] |
| Potential Limitation | Nitrogen can be exchanged in various transamination reactions, potentially complicating interpretation if not carefully controlled. | Can lead to complex mass isotopomer distributions, requiring sophisticated software for data analysis and flux calculations.[12] |
Experimental Protocols
Below are generalized methodologies for metabolic labeling using ¹⁵N and ¹³C precursors to study glycosylation. Researchers should optimize concentrations and incubation times for their specific cell line or model system.
Protocol 1: ¹⁵N Labeling of Glycans using Amide-¹⁵N-Glutamine
This protocol is adapted from methods used for isotopic detection of amino sugars. Glutamine's amide nitrogen is the source for glucosamine synthesis in the HBP.
-
Cell Culture Preparation : Culture mammalian cells (e.g., 231BR cell line) in standard growth medium until they reach approximately 70-80% confluency.
-
Media Formulation : Prepare a custom labeling medium. This is typically a standard medium (e.g., DMEM) lacking glutamine. Supplement this medium with amide-¹⁵N-Glutamine at a standard concentration (e.g., 2-4 mM).
-
Metabolic Labeling :
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove the old medium.
-
Replace the standard medium with the prepared ¹⁵N-labeling medium.
-
Culture the cells for a sufficient duration to allow for protein turnover and incorporation of the label. This can range from 24 hours to several cell passages (e.g., 4 generations for high enrichment).[10] For optimal labeling, refresh the medium daily.[10]
-
-
Cell Harvesting and Lysis :
-
After the labeling period, wash the cells with cold PBS and harvest them (e.g., by scraping or trypsinization).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Extraction and Analysis :
-
Quantify the protein content of the lysate.
-
Proceed with downstream sample preparation for mass spectrometry, such as protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides and glycopeptides.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify ¹⁵N-labeled glycopeptides.
-
Protocol 2: ¹³C Labeling using U-¹³C-Glucose
This protocol is a standard method for tracing glucose metabolism through the HBP.
-
Cell Culture Preparation : Culture cells to 70-80% confluency in their standard growth medium.
-
Media Formulation : Prepare a custom labeling medium using glucose-free DMEM. Supplement this medium with uniformly labeled ¹³C-Glucose (U-¹³C₆-Glucose) at a standard concentration (e.g., 10-25 mM). Ensure all other necessary components (amino acids, serum, etc.) are present.
-
Metabolic Labeling :
-
Remove the standard growth medium and wash the cells twice with PBS.
-
Add the prepared ¹³C-labeling medium to the cells.
-
Incubate the cells for a desired period. For steady-state labeling, this may require 24-48 hours. For dynamic labeling to measure flux rates, shorter time points (minutes to hours) are used.[12]
-
-
Metabolite Extraction :
-
To capture intracellular metabolites, rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and incubate at -20°C or -80°C to precipitate proteins and extract small molecules.
-
-
Sample Analysis :
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the extracted metabolites.
-
Dry the supernatant and resuspend it in a suitable solvent for analysis.
-
Analyze the samples by LC-MS or GC-MS to determine the mass isotopomer distribution of glucosamine-6-phosphate, UDP-GlcNAc, and other pathway intermediates.[7]
-
Visualization of Glucosamine Metabolism
The following diagram illustrates how both endogenous glucose and exogenous glucosamine enter the Hexosamine Biosynthesis Pathway to produce UDP-GlcNAc, the key precursor for glycosylation.
Caption: Flow of ¹³C and ¹⁵N labels into the Hexosamine Biosynthesis Pathway.
References
- 1. Glucosamine - Wikipedia [en.wikipedia.org]
- 2. Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 9. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N metabolic labeling-TMT multiplexing approach to facilitate the quantitation of glycopeptides derived from cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Glucosamine-15N as a Tracer for the Hexosamine Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that utilizes a small fraction of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation of proteins and lipids. Dysregulation of the HBP has been implicated in various diseases, including diabetes and cancer, making it a significant target for research and drug development. Accurate measurement of HBP flux is crucial for understanding its role in disease and for evaluating the efficacy of therapeutic interventions.
This guide provides an objective comparison of Glucosamine-15N (¹⁵N-GlcN) as a tracer for the HBP, alongside other commonly used alternatives. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in selecting the most appropriate tracer for their experimental needs.
Comparison of Tracers for the Hexosamine Pathway
The choice of tracer for monitoring the HBP depends on several factors, including the specific research question, the analytical instrumentation available, and safety considerations. The most common tracers used are stable isotope-labeled glucosamine (B1671600) (e.g., ¹⁵N-GlcN, ¹³C-GlcN) and radiolabeled glucosamine.
| Tracer Type | Principle | Advantages | Disadvantages |
| Glucosamine-15N (¹⁵N-GlcN) | Stable isotope labeling. The nitrogen atom in glucosamine is replaced with its stable isotope, ¹⁵N. The incorporation of ¹⁵N into downstream metabolites of the HBP, such as UDP-GlcNAc, is measured by mass spectrometry. | - Non-radioactive and safe for in vivo studies in humans. - Allows for steady-state labeling experiments. - Provides information on nitrogen metabolism within the pathway. - Can be used in conjunction with ¹³C-labeled tracers for dual-labeling studies.[1] | - Requires sensitive mass spectrometry equipment for detection and quantification. - The natural abundance of ¹⁵N needs to be corrected for accurate quantification.[2] |
| Glucosamine-13C (¹³C-GlcN) | Stable isotope labeling. Carbon atoms in the glucosamine molecule are replaced with ¹³C. The incorporation of ¹³C into HBP metabolites is tracked using mass spectrometry. | - Non-radioactive and safe for human studies. - Provides detailed information on the carbon flux through the pathway. - Well-validated with published quantitative data available.[3] | - Requires mass spectrometry for analysis. - Natural abundance of ¹³C must be accounted for.[2] |
| Radiolabeled Glucosamine (e.g., ³H-GlcN, ¹⁴C-GlcN, ⁹⁹mTc-GS) | Radioactive labeling. A radioactive isotope is incorporated into the glucosamine molecule. The radioactivity of downstream metabolites is measured to determine pathway activity. | - High sensitivity, allowing for the use of low tracer concentrations. - Well-established technique with a long history of use. | - Use of radioactivity poses safety concerns and requires specialized handling and disposal procedures. - Not suitable for in vivo human studies for research purposes. - Provides less detailed metabolic information compared to stable isotope tracers. |
Quantitative Data Summary
The following table summarizes key quantitative data from a study validating the use of [U-¹³C₆]glucosamine as a tracer for the HBP in ex vivo mouse hearts. This data can serve as a benchmark for what can be expected when using stable isotope-labeled glucosamine tracers.
Table 1: UDP-GlcNAc M+6 Enrichment and Concentration with [U-¹³C₆]glucosamine [3]
| [U-¹³C₆]glucosamine Concentration (µM) | Perfusion Duration (min) | UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) | UDP-GlcNAc Concentration (nmol/g protein) |
| 1 | 30 | ~10% | ~20 |
| 10 | 30 | ~25% | ~30 |
| 50 | 30 | ~45% | ~45 |
| 100 | 30 | ~56% | ~55 |
| 1 | 60 | ~20% | Not Reported |
| 10 | 60 | ~50% | Not Reported |
Data adapted from Chatham et al. (2020). MPE values are approximate based on graphical representation in the publication.
Experimental Protocols
Protocol 1: ¹⁵N-Glucosamine Labeling and Sample Preparation
This protocol provides a general framework for labeling cells with ¹⁵N-glucosamine and preparing samples for mass spectrometry analysis. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Culture: Culture cells of interest to the desired confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose- and glutamine-free medium with dialyzed fetal bovine serum, glucose, glutamine, and ¹⁵N-glucosamine. The final concentration of ¹⁵N-glucosamine should be optimized based on the experimental goals and cell type (typically in the range of 1-100 µM).
-
Labeling: Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS). Add the pre-warmed ¹⁵N-glucosamine labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer into the HBP. The incubation time will depend on the turnover rate of the metabolites of interest and can range from minutes to hours.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of ¹⁵N-labeled UDP-GlcNAc
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of ¹⁵N-labeled UDP-GlcNAc.
-
Liquid Chromatography (LC) Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like UDP-GlcNAc. An amide-based column can provide good separation of UDP-GlcNAc and its epimer UDP-GalNAc.[4]
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content should be used to elute the polar metabolites. An example gradient is: 0-2 min, 85% B; 2-12 min, linear gradient to 30% B; 12-15 min, 30% B; 15-16 min, linear gradient to 85% B; 16-20 min, 85% B.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Mode: Negative electrospray ionization (ESI) is typically used for the analysis of UDP-GlcNAc.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode to selectively detect and quantify the unlabeled (¹⁴N) and labeled (¹⁵N) forms of UDP-GlcNAc.
-
Precursor Ion (¹⁴N-UDP-GlcNAc): m/z 606.1
-
Product Ion (¹⁴N-UDP-GlcNAc): m/z 385.1 (fragment corresponding to UDP)
-
Precursor Ion (¹⁵N-UDP-GlcNAc): m/z 607.1
-
Product Ion (¹⁵N-UDP-GlcNAc): m/z 385.1
-
-
Data Analysis: The peak areas of the MRM transitions for both the labeled and unlabeled forms of UDP-GlcNAc are integrated. The fractional enrichment of ¹⁵N in UDP-GlcNAc can be calculated as the ratio of the labeled peak area to the sum of the labeled and unlabeled peak areas.
-
Visualizations
Signaling Pathway Diagram
Caption: The Hexosamine Biosynthesis Pathway and entry of the Glucosamine-15N tracer.
Experimental Workflow Diagram
Caption: Workflow for tracing the hexosamine pathway using Glucosamine-15N.
Logical Relationship Diagram
Caption: Comparison of stable isotope and radioactive tracers for HBP analysis.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Tracing Nitrogen's Path: A Comparative Guide to [15N]Glutamine and Glucosamine-15N
In the intricate landscape of cellular metabolism, tracking the movement of nitrogen is fundamental to understanding the synthesis of essential biomolecules like amino acids, nucleotides, and hexosamines. Stable isotope tracers are indispensable tools in these investigations, with [15N]glutamine being the gold standard for monitoring global nitrogen flux. This guide presents a comparative analysis of [15N]glutamine and a potential, more specialized alternative, Glucosamine-15N. While direct comparative experimental data is scarce, this guide provides a thorough comparison based on their distinct metabolic fates and offers insights into their respective applications.
Metabolic Fates: A Tale of Two Tracers
The utility of a nitrogen tracer is defined by its entry point into and subsequent distribution throughout the metabolic network. [15N]glutamine and Glucosamine-15N exhibit fundamentally different paths, dictating their suitability for different research questions.
[15N]Glutamine serves as a central hub for nitrogen distribution. The amide nitrogen of glutamine is readily donated to a wide array of biosynthetic pathways. This makes it an ideal tracer for assessing broad nitrogen flux and identifying key nitrogen sinks within the cell.
In contrast, Glucosamine-15N is primarily directed into the Hexosamine Biosynthetic Pathway (HBP). Upon entering the cell, it is phosphorylated to Glucosamine-6-Phosphate, and its 15N label is subsequently incorporated into UDP-GlcNAc, the central donor substrate for glycosylation. This makes Glucosamine-15N a highly specific tracer for the HBP and its downstream outputs, such as protein and lipid glycosylation.
Comparative Analysis
The table below summarizes the key characteristics of each tracer, highlighting their distinct advantages and applications.
| Feature | [15N]Glutamine | Glucosamine-15N |
| Primary Metabolic Pathway | Central Carbon & Nitrogen Metabolism | Hexosamine Biosynthetic Pathway (HBP) |
| Nitrogen Distribution | Broad (amino acids, nucleotides, etc.) | Specific (UDP-GlcNAc, glycoproteins) |
| Primary Research Application | General nitrogen flux, de novo synthesis of amino acids and nucleotides. | HBP flux, glycosylation dynamics. |
| Established Use in Literature | Extensive, well-documented. | Limited to non-existent for nitrogen flux studies. |
| Potential for Label Scrambling | Higher, as the 15N can be incorporated into numerous downstream metabolites. | Lower, as the 15N is largely retained within the hexosamine backbone. |
Experimental Protocols
The following sections provide standardized protocols for utilizing these tracers in cell culture experiments. Note that the protocol for Glucosamine-15N is a proposed methodology based on standard tracer practices, due to the lack of specific established protocols in the literature.
Protocol 1: Tracing Nitrogen Flux with [15N]Glutamine
This protocol outlines the steps for labeling cells with [15N]glutamine to measure its incorporation into downstream metabolites.
Methodology:
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Labeling Medium Preparation: Prepare culture medium lacking glutamine. Supplement this medium with [2-15N]glutamine or [5-15N]glutamine to a final concentration typically matching that of standard media (e.g., 2-4 mM).
-
Labeling Procedure:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed [15N]glutamine-containing labeling medium.
-
Incubate the cells for the desired time points.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Analysis by Mass Spectrometry: Analyze the extracted metabolites using a mass spectrometer to measure the mass isotopologue distribution of glutamine, glutamate, other amino acids, and nucleotides. This will reveal the extent of 15N incorporation.
Protocol 2: (Proposed) Tracing HBP Flux with Glucosamine-15N
This hypothetical protocol describes how one might use Glucosamine-15N to specifically trace nitrogen into the HBP and glycosylation pathways.
Methodology:
-
Cell Culture: Culture cells as described in Protocol 1.
-
Labeling Medium Preparation: Prepare standard culture medium, which typically does not contain significant amounts of glucosamine. Supplement this medium with Glucosamine-15N to a final concentration (e.g., 10 µM to 1 mM, requires optimization).
-
Labeling Procedure:
-
Add the Glucosamine-15N-supplemented medium to the cells.
-
Incubate for a time course appropriate for detecting changes in HBP metabolites and glycoproteins (e.g., 0, 2, 8, 24, 48h).
-
-
Metabolite and Protein Extraction:
-
For metabolites: Follow the extraction procedure outlined in Protocol 1 to collect polar metabolites, including UDP-GlcNAc.
-
For proteins: Lyse cells in a suitable buffer containing protease inhibitors.
-
-
Sample Analysis:
-
Metabolites: Analyze the polar extract by LC-MS/MS to determine the fractional enrichment of 15N in UDP-GlcNAc.
-
Proteins: Perform a protein digest (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify and quantify 15N-labeled glycopeptides, providing a direct measure of nitrogen flux into protein glycosylation.
-
Conclusion
[15N]Glutamine and Glucosamine-15N are valuable tools for metabolic research, but they answer different questions. [15N]Glutamine is the undisputed choice for tracing global nitrogen flux, offering a panoramic view of nitrogen allocation within the cell. Glucosamine-15N, while not a conventional tracer for general nitrogen metabolism, holds significant potential as a highly specific probe for interrogating the dynamics of the Hexosamine Biosynthetic Pathway and its role in glycosylation. For researchers in drug development targeting metabolic pathways, the choice of tracer will depend entirely on whether the therapeutic intervention is expected to impact broad nitrogen metabolism or specifically modulate the HBP.
A Researcher's Guide to Quantitative Proteomics: Evaluating the Accuracy of 15N Metabolic Labeling
For researchers in proteomics and drug development, the precise quantification of protein abundance is paramount. Metabolic labeling, a powerful technique for relative protein quantification, introduces stable isotopes into proteins in vivo. This guide provides an objective comparison of 15N metabolic labeling with other common quantitative proteomics strategies, namely Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ). We will delve into the quantitative accuracy of these methods, provide detailed experimental protocols, and visualize key workflows and biological pathways to aid in your experimental design.
Comparing the Methods: A Quantitative Overview
The choice of a quantitative proteomics strategy depends on various factors, including the biological system, experimental goals, and desired level of precision. Below is a summary of key performance metrics for 15N metabolic labeling, SILAC, and label-free methods.
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Label-Free Quantification |
| Principle | Incorporation of 15N-containing nitrogen source into all proteins. | Incorporation of specific stable isotope-labeled amino acids (e.g., Arg, Lys) into proteins. | Comparison of signal intensities or spectral counts of peptides across different runs. |
| Precision (CV%) | High (typically <15%) | Very High (typically <10%) | Moderate (can be >20%) |
| Accuracy | High, but can be affected by incomplete labeling. | Very High, considered the "gold standard" for accuracy. | Moderate, susceptible to variations in sample preparation and instrument performance. |
| Dynamic Range | Wide | Wide | Wider than labeling methods, especially with low protein loading. |
| Proteome Coverage | Good | Good | Potentially higher than labeling methods as it's not limited by labeling efficiency. |
| Applicability | Broad, applicable to a wide range of organisms that can be metabolically labeled. | Primarily limited to cell culture systems. | Universally applicable to any sample type. |
| Cost | Relatively low cost for 15N-enriched media. | High cost for labeled amino acids. | Low reagent cost, but may require more instrument time for replicate analyses. |
| Complexity | Data analysis can be complex due to variable mass shifts. | Data analysis is relatively straightforward with fixed mass shifts. | Data analysis requires sophisticated algorithms for alignment and normalization. |
Visualizing the Workflow: 15N Metabolic Labeling
The following diagram illustrates the general workflow for a quantitative proteomics experiment using 15N metabolic labeling.
Caption: Workflow for 15N metabolic labeling in quantitative proteomics.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of quantitative accuracy. Here, we provide foundational protocols for 15N metabolic labeling, SILAC, and a label-free approach.
15N Metabolic Labeling Protocol
This protocol is adapted for mammalian cells in culture.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the 'light' population, use standard cell culture medium.
-
For the 'heavy' population, use a custom medium where the standard nitrogen sources (e.g., amino acids, glutamine) are replaced with their 15N-labeled counterparts (>98% enrichment).
-
Culture the cells for at least five to six doublings to ensure near-complete incorporation of the 15N label.
-
-
Sample Harvesting and Mixing:
-
Harvest the 'light' and 'heavy' cell populations separately.
-
Determine the protein concentration for each lysate using a standard protein assay (e.g., BCA).
-
Mix equal amounts of protein from the 'light' and 'heavy' lysates.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate the cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of formic acid and acetonitrile.
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw data using software capable of handling 15N metabolic labeling data, such as MaxQuant or Protein Prospector.[1]
-
Identify peptides and proteins against a relevant protein database.
-
Quantify the relative abundance of proteins based on the intensity ratios of the 14N and 15N-labeled peptide pairs.
-
SILAC Protocol
This protocol provides a general workflow for SILAC experiments in mammalian cells.
-
Cell Culture and Labeling:
-
Culture two populations of cells in SILAC-specific DMEM/RPMI medium lacking lysine (B10760008) and arginine.
-
Supplement the 'light' medium with normal lysine and arginine.
-
Supplement the 'heavy' medium with stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6,15N4-Arg).
-
Culture the cells for at least five to six doublings for complete incorporation.
-
-
Sample Harvesting and Mixing:
-
Harvest the 'light' and 'heavy' cell populations and lyse them.
-
Determine the protein concentration of each lysate.
-
Mix the lysates in a 1:1 protein ratio.
-
-
Protein Digestion and Desalting:
-
Follow the same procedures for protein digestion and peptide desalting as described in the 15N metabolic labeling protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant.
-
Identify and quantify proteins based on the intensity ratios of the light and heavy peptide pairs.
-
Label-Free Quantification Protocol
This protocol outlines a typical workflow for intensity-based label-free quantification.
-
Sample Preparation:
-
Prepare individual protein lysates from each sample to be compared.
-
Determine the protein concentration for each sample.
-
Take an equal amount of protein from each sample for separate digestion.
-
-
Protein Digestion and Desalting:
-
Individually digest and desalt each sample following the same procedures as for the labeling methods.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent chromatography and mass spectrometry performance across all runs.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Use a software package like MaxQuant for data processing.[2]
-
Enable the "Label-Free Quantification (LFQ)" option in the software.[2]
-
The software will perform retention time alignment, feature detection, and normalization to calculate the LFQ intensity for each protein across all samples.
-
Perform statistical analysis to identify differentially abundant proteins.
-
Application in Signaling Pathway Analysis: MAP Kinase Cascade
15N metabolic labeling is a powerful tool for studying dynamic cellular processes like signal transduction. For instance, it has been successfully applied to quantify changes in the phosphorylation of Mitogen-Activated Protein (MAP) kinase substrates.[3][4] The following diagram illustrates a simplified MAP kinase signaling pathway that can be investigated using this technique.
Caption: Simplified MAP Kinase signaling cascade.
By using 15N metabolic labeling, researchers can accurately quantify the changes in phosphorylation levels of MPK3/6 substrates upon activation of the pathway by MKK7, providing insights into the downstream cellular responses.[3][4]
Conclusion
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Combined 15N-Labeling and TandemMOAC Quantifies Phosphorylation of MAP Kinase Substrates Downstream of MKK7 in Arabidopsis [frontiersin.org]
- 4. Combined 15N-Labeling and TandemMOAC Quantifies Phosphorylation of MAP Kinase Substrates Downstream of MKK7 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Isotope Dilution Mass Spectrometry Using Glucosamine-¹⁵N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) utilizing Glucosamine-¹⁵N as an internal standard against other established analytical methodologies for the quantification of glucosamine (B1671600). The content is supported by experimental data from various studies to inform the selection of the most appropriate analytical technique for specific research needs.
Introduction to Glucosamine Quantification
Glucosamine is an amino sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids. It is a widely used dietary supplement for osteoarthritis, necessitating accurate and robust quantification methods in various matrices, including raw materials, pharmaceutical formulations, and biological fluids. Analytical techniques for glucosamine have evolved from colorimetric assays to more specific and sensitive chromatographic methods. Due to its lack of a strong chromophore, direct UV detection is challenging, often requiring derivatization. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold-standard technique for its high precision and accuracy, which is achieved by correcting for sample preparation losses and matrix effects using a stable isotope-labeled internal standard.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The analyte and the internal standard are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be determined with high accuracy.
The ideal internal standard for IDMS should have the following characteristics:
-
Chemically identical to the analyte.
-
Does not occur naturally in the sample.
-
Has a distinct mass-to-charge ratio (m/z) from the analyte.
-
Stable and does not exchange isotopes with the analyte or matrix.
Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are commonly used to label internal standards.
Glucosamine-¹⁵N as an Internal Standard: A Superior Choice
While various isotopically labeled forms of glucosamine can be used as internal standards, Glucosamine-¹⁵N offers distinct advantages:
-
Chemical and Chromatographic Equivalence: ¹⁵N is a heavy isotope of nitrogen. Incorporating ¹⁵N into the glucosamine molecule results in an internal standard that is chemically identical to the native analyte. This ensures that it co-elutes perfectly with the analyte during chromatographic separation, providing the most accurate correction for any variations during the analytical process. In contrast, deuterated standards can sometimes exhibit slight chromatographic shifts (isotope effect), which may lead to differential ionization and less accurate quantification.[1]
-
Isotopic Stability: The ¹⁵N label is highly stable and does not undergo back-exchange with unlabeled atoms from the sample or solvent.[1] Deuterated standards, particularly those with labels on exchangeable positions (e.g., -OH, -NH₂), can be susceptible to this phenomenon, compromising the accuracy of the results.
-
Clear Mass Shift: The incorporation of ¹⁵N provides a clear mass shift of +1 Dalton, allowing for easy differentiation from the native glucosamine molecule by the mass spectrometer. This clear separation from the natural isotopic distribution of the analyte minimizes potential spectral overlap and interference.[]
Comparative Analysis of Analytical Methods
The following sections provide a detailed comparison of IDMS using a stable isotope-labeled internal standard with other common methods for glucosamine quantification. While specific performance data for Glucosamine-¹⁵N IDMS is not extensively published in comparative studies, its performance is expected to be similar to or exceed that of ¹³C-labeled standards due to the fundamental principles of IDMS.
The table below summarizes the performance characteristics of various analytical methods for glucosamine quantification based on published literature.
| Analytical Method | Internal Standard | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| HPLC-MS/MS (IDMS) | D-[1-¹³C]glucosamine | 50 - 5000 ng/mL | - | 50 ng/mL | < 15% | 85-115% | [3][4] |
| HPLC-MS/MS (IDMS) | D-[1-¹³C]glucosamine | up to 2000 ng/mL | - | 10 ng/mL | ≤ 14% | -11% to 10% (bias) | [3] |
| HPLC-APCI-MS/MS | D-[1-¹³C]glucosamine | 53.27 - 3409 ng/mL | - | 53.27 ng/mL | < 10% | 93.7 - 102.6% | [5][6] |
| LC-MS/MS with Derivatization (OPA) | Tolterodine Tartrate | 0.012 - 8.27 µg/mL (plasma) | - | 12 ng/mL (plasma) | < 15% | 85-115% | [3] |
| HILIC-ESI-MS | None (External Standard) | 12.5 - 400 µg/mL | 0.25 µg/mL | 1.0 µg/mL | Inter-day: 0.69-2.93%, Intra-day: 0.82-3.05% | 98.85 - 101.36% | [7] |
| HPLC with FMOC-Su Derivatization (UV) | None (External Standard) | 2.0 - 150 µg/mL | 0.3 µg/mL | 1 µg/mL | < 0.9% | 93.5 - 102.8% | [8] |
| HPLC-ELSD | None (External Standard) | 0.4 - 2.5 mg/mL | 20 µg/mL | 80 µg/mL | < 2% | - | [7] |
| FTIR Spectroscopy | None (External Standard) | 2 - 7% w/w | - | - | - | - | [9] |
Note: LOD = Limit of Detection, LOQ = Limit of Quantitation, RSD = Relative Standard Deviation, OPA = o-phthalaldehyde, FMOC-Su = 9-fluorenylmethoxycarbonyloxy succinimide (B58015), HILIC = Hydrophilic Interaction Liquid Chromatography, APCI = Atmospheric Pressure Chemical Ionization, ESI = Electrospray Ionization, ELSD = Evaporative Light Scattering Detector, FTIR = Fourier-Transform Infrared Spectroscopy. The performance of Glucosamine-¹⁵N IDMS is anticipated to be in the same range or better than that of ¹³C-IDMS methods.
Experimental Protocols
This protocol is a generalized procedure based on established methods for IDMS of glucosamine.[3][5]
1. Sample Preparation:
- Accurately weigh the sample (e.g., raw material, ground tablet, or biological fluid).
- Add a known amount of Glucosamine-¹⁵N or Glucosamine-¹³C internal standard solution.
- For solid samples, dissolve in an appropriate solvent (e.g., water or a mild acidic solution).
- For biological fluids (e.g., plasma, synovial fluid), perform protein precipitation by adding a precipitating agent like trichloroacetic acid or acetonitrile (B52724).[3]
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.
2. Chromatographic Separation (HPLC):
- Column: A polymer-based amino column or a HILIC column is typically used.[3][7]
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is commonly employed.[3][7]
- Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.
- Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Detection (MS/MS):
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[3]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
- MRM Transition for Glucosamine: m/z 180 → fragment ion (e.g., m/z 72).[3]
- MRM Transition for Glucosamine-¹⁵N: m/z 181 → corresponding fragment ion.
- MRM Transition for Glucosamine-¹³C: m/z 181 → corresponding fragment ion.[3]
- The instrument parameters (e.g., collision energy, cone voltage) should be optimized for maximum signal intensity.
4. Quantification:
- A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.
- The concentration of glucosamine in the unknown sample is then determined from the calibration curve.
This method is suitable for laboratories without access to a mass spectrometer.[8]
1. Sample and Standard Preparation:
- Prepare a stock solution of glucosamine standard.
- Prepare sample solutions by dissolving the material in an aqueous solution.
- Neutralize the samples with triethylamine (B128534) (TEA).
2. Derivatization:
- To an aliquot of the sample or standard solution, add a solution of N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su) in acetonitrile.
- Incubate the mixture at an elevated temperature (e.g., 50°C) for a specific time (e.g., 30 minutes) to allow the derivatization reaction to complete.[8]
3. Chromatographic Separation (HPLC):
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with 0.05% TFA) and acetonitrile is common.[8]
- Detection: UV detector set at a wavelength appropriate for the FMOC derivative (e.g., 265 nm).
4. Quantification:
- Quantification is performed using an external standard calibration curve, where the peak area of the derivatized glucosamine is plotted against its concentration.
Visualizations
Caption: Workflow for Glucosamine Quantification using IDMS with ¹⁵N-Glucosamine.
Caption: Decision factors for selecting a stable isotope-labeled internal standard.
Conclusion and Recommendations
For the highest level of accuracy and precision in the quantification of glucosamine, Isotope Dilution Mass Spectrometry is the recommended method. The choice of the internal standard is critical to the success of this technique.
-
Glucosamine-¹⁵N as the Gold Standard: Based on the principles of IDMS, Glucosamine-¹⁵N represents an ideal internal standard. Its chemical and chromatographic identity with the analyte, coupled with high isotopic stability, ensures the most reliable correction for analytical variability. The lower natural abundance of ¹⁵N compared to ¹³C can also provide a cleaner background signal, potentially enhancing sensitivity.[]
-
¹³C-Glucosamine as a Proven Alternative: In the absence of extensive, direct comparative studies involving Glucosamine-¹⁵N, ¹³C-labeled glucosamine has been well-validated and is a scientifically sound choice for IDMS, offering significant advantages over deuterated standards.[3][5]
-
Derivatization Methods for High-Throughput Screening: For applications where the utmost precision of IDMS is not required, or for high-throughput screening in quality control settings, HPLC with pre-column derivatization and UV or fluorescence detection offers a robust and cost-effective alternative.[8]
Researchers, scientists, and drug development professionals should consider the specific requirements of their study, including the need for accuracy, precision, sample matrix complexity, and available instrumentation, when selecting the most appropriate method for glucosamine quantification. For definitive quantification and in regulated environments, the adoption of an IDMS method with a ¹⁵N- or ¹³C-labeled internal standard is strongly recommended.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Reproducibility in Glucosamine-15N Labeling Experiments
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative overview of key methodologies for Glucosamine-15N (¹⁵N-GlcN) labeling experiments, with a focus on the analytical reproducibility of quantifying glucosamine (B1671600) incorporation. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing critical workflows, this guide aims to equip researchers with the knowledge to design and execute more robust and reliable labeling studies.
Comparative Analysis of Analytical Methods
The reproducibility of a ¹⁵N-GlcN labeling experiment is fundamentally dependent on the precision and accuracy of the analytical method used to quantify the incorporation of the labeled glucosamine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The following tables summarize the performance characteristics of several validated LC-MS/MS methods for glucosamine quantification in biological matrices, providing a baseline for expected reproducibility.
| Method | Matrix | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| HPLC-MS/MS | Human Plasma | 50 - 5000 | < 10% | < 10% | 93.7% to 102.6% | 50 | [1] |
| HILIC-ESI-MS | Food Supplements | 1 - 100 (µg/mL) | Not Reported | Not Reported | Not Reported | 1000 | [2] |
| Precolumn Derivatization LC-MS/MS | Human Plasma | 12 - 8270 | < 15% | < 15% | -11% to 10% | 12 | [3] |
| HPLC-APCI-MS/MS | Human Plasma | 53.27 - 3409 | < 10% | < 10% | 93.7% to 102.6% | 53.27 | [4] |
| HPLC-ES-MS/MS | Human Synovial Fluid | 10 - 2000 | ≤ 14% | Not Reported | -11% to 10% | 10 | [5] |
Table 1: Comparison of LC-MS/MS Method Performance for Glucosamine Quantification. RSD refers to Relative Standard Deviation.
Detailed Experimental Protocols
Reproducibility is contingent on meticulous adherence to well-defined protocols. Below are summaries of key experimental methodologies cited in the comparative analysis.
Method 1: HPLC-MS/MS for Glucosamine in Human Plasma[1]
-
Sample Preparation: Simple deproteinization of plasma samples. D-[1-¹³C] glucosamine hydrochloride is used as an internal standard.
-
Chromatography: ACE Ciano column with isocratic elution using acetonitrile (B52724) and aqueous 2 mM ammonium (B1175870) acetate (B1210297) containing 0.025% formic acid (80:20).
-
Mass Spectrometry: Selected reaction monitoring (SRM) was performed using the transitions m/z 180.1 → m/z 72.1 for glucosamine and m/z 181.0 → m/z 74.6 for the internal standard.
Method 2: HILIC-ESI-MS for Glucosamine in Food Supplements[2]
-
Sample Preparation: Ultrasonication for 20 minutes for sample extraction.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) with a mobile phase of acetonitrile and 10mM ammonium formate.
-
Mass Spectrometry: The protonated molecular ion [M+H]⁺ at m/z 180.0875 was monitored.
Method 3: Precolumn Derivatization LC-MS/MS for Glucosamine in Human Plasma and Urine[3]
-
Sample Preparation: Protein precipitation with acetonitrile followed by a one-step derivatization with o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA).
-
Chromatography: Phenomenex ODS column with a gradient elution using methanol (B129727) and an aqueous solution of 0.2% ammonium acetate and 0.1% formic acid.
-
Mass Spectrometry: Detection was carried out with positive electrospray ionization and selective reaction monitoring.
Key Workflows and Pathways
Understanding the experimental workflow and the biological context of ¹⁵N-GlcN labeling is crucial for designing reproducible studies. The following diagrams, generated using Graphviz, illustrate these critical aspects.
Figure 1. A generalized experimental workflow for Glucosamine-15N labeling studies.
Figure 2. The Hexosamine Biosynthetic Pathway showing the incorporation of exogenous ¹⁵N-Glucosamine.
Alternative Approaches
While direct labeling with ¹⁵N-GlcN is a common approach, researchers can also utilize glutamine as a precursor for labeling aminosugars. The amide nitrogen from glutamine is a key source for the biosynthesis of aminosugars like GlcNAc, GalNAc, and sialic acid.[6][7] This method, sometimes referred to as Isotopic Detection of Aminosugars with Glutamine (IDAWG), offers an alternative strategy for tracing the flux through the hexosamine biosynthetic pathway.[6]
Factors Influencing Reproducibility
Beyond the analytical method, several factors can impact the reproducibility of ¹⁵N-GlcN labeling experiments:
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can alter cellular metabolism and, consequently, the rate of glucosamine uptake and incorporation.
-
Labeling Duration: The time required to reach isotopic steady state can vary between cell types and experimental conditions. Pilot studies are often necessary to determine the optimal labeling time.
-
Purity of Labeled Compound: The isotopic enrichment of the ¹⁵N-Glucosamine will directly affect the interpretation of mass spectrometry data.
-
Data Analysis: Consistent and well-defined data processing workflows are essential for minimizing variability in the final quantitative results.
References
- 1. Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Glycomics of Cultured Cells Using Isotopic Detection of Aminosugars with Glutamine (IDAWG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control in Stable Isotope Tracing Experiments
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes. The reliability of these powerful techniques, however, hinges on rigorous quality control (QC). This guide provides a comprehensive comparison of key QC metrics, offering detailed experimental protocols and quantitative data to support the robust design and validation of stable isotope tracing experiments.
Verification of Isotopic Enrichment of Tracers
The foundation of any stable isotope tracing experiment is the accurate knowledge of the isotopic enrichment of the tracer compound. This is crucial for accurate downstream analysis and modeling. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Comparison of Analytical Methods for Isotopic Enrichment
| Metric | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of ions based on mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sample Requirement | Low (micrograms to nanograms). | High (milligrams). |
| Throughput | High, especially with chromatographic coupling. | Lower, requires longer acquisition times. |
| Information Provided | Provides the overall isotopic enrichment of the molecule. | Provides positional isotopic enrichment (site-specific).[2] |
| Precision | High precision for overall enrichment. | High precision for site-specific enrichment. |
| Accuracy | High accuracy, but can be affected by matrix effects. | Highly accurate and quantitative.[3][4] |
| Primary Application | Rapid verification of overall tracer enrichment. | Detailed characterization of tracer labeling patterns. |
Experimental Protocol: Determination of Tracer Isotopic Purity by Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic purity of a 13C-labeled tracer using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Isotopically labeled tracer compound
-
Unlabeled standard of the same compound
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
Appropriate LC column
-
High-resolution mass spectrometer
Procedure:
-
Prepare Standards: Prepare a stock solution of the unlabeled compound and a series of dilutions to create a calibration curve. Prepare a stock solution of the 13C-labeled tracer at a known concentration.
-
LC-MS Analysis:
-
Inject the unlabeled standard at different concentrations to establish linearity and determine the natural abundance of isotopes.
-
Inject the 13C-labeled tracer solution.
-
-
Data Analysis:
-
Extract the mass spectra for both the unlabeled and labeled compounds.
-
For the unlabeled compound, determine the relative intensities of the M+0, M+1, M+2, etc. peaks to calculate the natural isotopic distribution.
-
For the 13C-labeled tracer, correct the observed mass isotopologue distribution (MID) for the natural abundance of isotopes to determine the actual enrichment of the 13C isotope.[5][6]
-
The isotopic purity is calculated as the percentage of the tracer that is fully labeled with the desired isotope.
-
Metabolic Flux Analysis (MFA) Model Validation
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions. The validity of the calculated fluxes depends on the quality of the experimental data and the goodness-of-fit of the metabolic model to that data.
Comparison of Software for 13C-Metabolic Flux Analysis
Several software packages are available for 13C-MFA, each with its own set of features and algorithms.
| Software | Key Features | Algorithm Highlights | Scalability | User Interface |
| 13CFLUX2 | High-performance suite for large-scale MFA.[7][8] | Utilizes high-performance computing algorithms.[7] | Excellent, supports multicore CPUs and clusters.[7] | Command-line with XML-based input.[7] |
| OpenFLUX | Open-source software with a graphical user interface.[9] | Integrates with various modeling tools. | Good for moderately sized networks. | Graphical User Interface (GUI). |
| INCA | Capable of isotopically non-stationary MFA (INST-MFA).[9] | Solves ordinary differential equations for transient labeling. | Good for dynamic systems. | MATLAB-based GUI. |
| Metran | Part of a larger metabolic engineering software suite.[10] | Emphasizes statistical analysis of flux results.[10][11] | Good for well-defined microbial systems. | Integrated within a larger software environment. |
Experimental Protocol: Assessing Goodness-of-Fit in 13C-MFA
A critical step in 13C-MFA is to assess how well the computational model fits the experimental data. The chi-square (χ²) statistical test is a common method for this evaluation.[12]
Procedure:
-
Perform 13C Labeling Experiment: Culture cells with a 13C-labeled tracer until an isotopic steady state is reached.[13]
-
Measure Mass Isotopomer Distributions (MIDs): Extract metabolites and measure their MIDs using MS or NMR.[13]
-
Measure External Fluxes: Quantify the rates of substrate uptake and product secretion.[12]
-
Perform Flux Estimation: Use an MFA software package to estimate the intracellular fluxes that best fit the experimental MIDs and external fluxes.[11]
-
Calculate the Sum of Squared Residuals (SSR): The software will calculate the SSR, which is the sum of the squared differences between the measured and simulated MIDs, weighted by the experimental error.[12]
-
Perform Chi-Square (χ²) Test:
-
The χ² value is calculated from the SSR.
-
This value is compared to a χ² distribution with degrees of freedom equal to the number of independent measurements minus the number of estimated fluxes.
-
A p-value is calculated. A p-value greater than 0.05 generally indicates a good fit, meaning there is no statistically significant difference between the measured and simulated data.[12]
-
Visualizing Quality Control Workflows
Clear and logical workflows are essential for ensuring the quality and reproducibility of stable isotope tracing experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate key QC processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle: Mass Spectrometry vs. NMR for 15N-Labeled Metabolite Analysis
For researchers, scientists, and drug development professionals venturing into the world of metabolic studies, the choice of analytical technique is paramount. When it comes to tracing the intricate pathways of nitrogen-containing metabolites, 15N labeling is the gold standard. However, selecting the optimal platform to analyze these labeled molecules—mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy—can be a complex decision. This guide provides an objective comparison of these two powerhouse techniques, supported by experimental data, to help you make an informed choice for your research needs.
At their core, both MS and NMR are capable of detecting and quantifying 15N-labeled metabolites, but they do so through fundamentally different physical principles. Mass spectrometry measures the mass-to-charge ratio of ionized molecules, allowing for the differentiation of isotopes based on their mass difference. In contrast, NMR spectroscopy exploits the magnetic properties of atomic nuclei, and the 15N isotope provides a distinct signal that can be used to identify and quantify molecules, as well as to elucidate their structure.
Quantitative Performance: A Side-by-Side Comparison
The choice between MS and NMR often hinges on the specific requirements of the experiment, such as the need for high sensitivity, precise quantification, or detailed structural information. The following table summarizes the key performance metrics of each technique for the analysis of 15N-labeled metabolites.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomolar to femtomolar range) | Lower (micromolar range) |
| Limit of Detection (LOD) | As low as 17 pg for 15N[1] | Typically in the low micromolar range[2] |
| Resolution | High mass resolution can distinguish between isotopologues | High spectral resolution, excellent for resolving isomers |
| Quantitative Accuracy | Good with appropriate internal standards | Highly quantitative and reproducible[3] |
| Sample Throughput | High | Lower |
| Sample Preparation | More complex, often requires derivatization and chromatography | Simpler, often requires only dissolution in a suitable solvent[4] |
| Structural Information | Limited to fragmentation patterns | Provides detailed structural and connectivity information |
| Destructive/Non-destructive | Destructive | Non-destructive |
Delving into the Details: Experimental Protocols
To provide a clearer understanding of the practical aspects of each technique, detailed experimental protocols for the analysis of 15N-labeled metabolites are outlined below.
Mass Spectrometry (LC-MS) Protocol for 15N-Labeled Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for metabolomics due to its high sensitivity and throughput.[5]
1. Sample Preparation:
-
Cell Culture and Labeling: Culture cells in a medium containing a 15N-labeled precursor, such as [15N]glutamine, for a specified duration to allow for incorporation into downstream metabolites.[6]
-
Metabolite Extraction:
-
Quench metabolism rapidly, often using cold methanol (B129727) or a similar solvent to halt enzymatic activity.
-
Lyse the cells and extract the metabolites using a solvent mixture, such as acetonitrile:methanol:water.
-
Centrifuge the mixture to pellet cell debris and proteins.[7]
-
Collect the supernatant containing the metabolites.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled metabolite) to the sample for accurate quantification.[7]
-
Sample Cleanup (Optional): Depending on the complexity of the sample, solid-phase extraction (SPE) may be used to remove interfering substances.
2. LC-MS Analysis:
-
Chromatographic Separation: Inject the extracted metabolites onto a liquid chromatography system. A variety of column chemistries (e.g., reversed-phase, HILIC) can be used to separate metabolites based on their physicochemical properties.[7]
-
Mass Spectrometry Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in a mode that allows for the detection of both the unlabeled and 15N-labeled forms of the target metabolites. This can be done using selected ion monitoring (SIM) or by acquiring full scan data.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.
-
3. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks corresponding to the unlabeled and 15N-labeled metabolites.
-
Isotopic Enrichment Calculation: Determine the extent of 15N incorporation by calculating the ratio of the labeled to unlabeled peak areas.
-
Quantification: Quantify the absolute or relative abundance of the metabolites using the internal standard.
NMR Spectroscopy Protocol for 15N-Labeled Metabolite Analysis
NMR spectroscopy is a powerful tool for tracing metabolic pathways and obtaining detailed structural information about metabolites.
1. Sample Preparation:
-
Cell Culture and Labeling: Similar to the MS protocol, cells are cultured in the presence of a 15N-labeled substrate.
-
Metabolite Extraction: The extraction procedure is similar to that for MS, often using a perchloric acid or methanol/chloroform/water extraction method.
-
Sample Reconstitution:
-
The dried metabolite extract is reconstituted in a deuterated solvent (e.g., D2O) to minimize the solvent signal in the NMR spectrum.[8]
-
A known concentration of a reference compound (e.g., DSS or TSP) is added for chemical shift referencing and quantification.
-
-
pH Adjustment: The pH of the sample is adjusted to a specific value to ensure consistent chemical shifts.[3]
-
Transfer to NMR Tube: The final sample is transferred to a high-quality NMR tube.[9]
2. NMR Data Acquisition:
-
Spectrometer Setup: The NMR spectrometer is tuned and shimmed to ensure optimal magnetic field homogeneity.
-
1D and 2D NMR Experiments:
-
A one-dimensional (1D) 1H NMR spectrum is typically acquired to get an overview of the sample composition.
-
To specifically detect the 15N-labeled metabolites, two-dimensional (2D) heteronuclear correlation experiments, such as 1H-15N HSQC (Heteronuclear Single Quantum Coherence), are employed. This experiment correlates the proton signals with the directly attached 15N nuclei, providing high resolution and specificity.[10]
-
3. Data Analysis:
-
Spectral Processing: The raw NMR data is processed using Fourier transformation, phasing, and baseline correction.
-
Peak Assignment: The signals in the NMR spectra are assigned to specific metabolites using spectral databases and by comparing with standard compounds.
-
Quantification: The concentration of the 15N-labeled metabolites is determined by integrating the corresponding peaks and comparing them to the reference standard.[3]
Visualizing the Process: Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams, generated using the DOT language, illustrate the typical workflows for MS and NMR analysis and a key nitrogen metabolism pathway.
A common application of 15N-labeling is to trace the metabolism of glutamine, a key nitrogen donor in many cellular processes. The following diagram illustrates the central role of glutamine in nitrogen metabolism.
Conclusion: Making the Right Choice
Both mass spectrometry and NMR spectroscopy are indispensable tools for the analysis of 15N-labeled metabolites. The decision of which technique to employ ultimately depends on the specific research question and the available resources.
-
Choose Mass Spectrometry when:
-
High sensitivity is required to detect low-abundance metabolites.
-
High sample throughput is necessary for large-scale studies.
-
The primary goal is to quantify the level of isotopic enrichment.
-
-
Choose NMR Spectroscopy when:
-
Detailed structural information and the position of the 15N label within the molecule are critical.
-
Absolute quantification with high precision and reproducibility is the main objective.
-
A non-destructive method is required to preserve the sample for further analysis.
-
In many cases, a combination of both MS and NMR can provide the most comprehensive understanding of metabolic pathways. By leveraging the high sensitivity of MS and the detailed structural and quantitative capabilities of NMR, researchers can gain unprecedented insights into the dynamic world of cellular metabolism.
References
- 1. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Glucosamine-15N Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of Glucosamine-15N hydrochloride, a non-radioactive, isotopically labeled compound. Adherence to these protocols is vital for operational safety and regulatory compliance.
This compound is labeled with a stable isotope of nitrogen (¹⁵N), which is not radioactive. Consequently, its disposal does not necessitate special precautions for radioactivity. The disposal procedures are dictated by the chemical properties of glucosamine (B1671600) hydrochloride. According to safety data sheets (SDS), D-glucosamine hydrochloride is not classified as a hazardous substance under the Globally Harmonized System (GHS).
Immediate Safety and Disposal Protocol
When handling this compound, it is imperative to follow standard laboratory safety practices. In the event of a spill or when disposing of excess material, the following steps should be taken:
-
Wear Appropriate Personal Protective Equipment (PPE): This includes safety glasses, gloves, and a lab coat.
-
Contain the Spill: If a spill occurs, prevent the powder from becoming airborne.
-
Clean-up: Carefully sweep up the solid material.[1][2] Avoid generating dust.
-
Containerize Waste: Place the swept-up material into a suitable, clearly labeled container for disposal.[1][3][]
-
Consult Local Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[] While some sources suggest that smaller quantities may be disposed of with household waste, it is crucial to verify this with your institution's environmental health and safety (EHS) department and local authorities.[5]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes the essential data regarding the disposal and handling of D-Glucosamine hydrochloride.
| Parameter | Information | Source |
| Physical State | Solid, Powder | [1] |
| Appearance | White | [1] |
| Hazard Classification | Not classified as hazardous | [5] |
| Spill Clean-up | Sweep up and place in a suitable container for disposal. Avoid dust formation. | [1][2] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Disposal Method | Dispose of in accordance with local regulations. Smaller quantities may be disposable with household waste. | [][5] |
It is the responsibility of the researcher to be fully aware of the institutional and local regulations governing chemical waste disposal. Always consult your organization's Environmental Health and Safety (EHS) department for specific guidance.
References
Safeguarding Your Research: A Guide to Handling Glucosamine-15N Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Glucosamine-15N hydrochloride, a non-radioactive, isotopically labeled compound. Adherence to these procedures is crucial for personal safety and maintaining a contamination-free experimental environment.
While this compound is not classified as a hazardous substance, proper handling is necessary to minimize exposure and prevent contamination of experiments.[1][2][3] The following personal protective equipment (PPE) and procedures are recommended.
Personal Protective Equipment (PPE) Recommendations
The level of PPE required depends on the specific handling procedure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | General Laboratory Ventilation | Safety Glasses | Single Pair of Nitrile Gloves | Laboratory Coat | Not generally required |
| Weighing of Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Nitrile Gloves | Laboratory Coat | N95 Respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Laboratory Coat | Not generally required if handled in a fume hood |
| Experimental Use | Biological Safety Cabinet or Chemical Fume Hood | Safety Glasses | Nitrile Gloves | Laboratory Coat | Not generally required |
Operational and Disposal Plans
Handling Powder:
-
Always handle the powdered form of this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the generation of dust.[1][4]
-
Use dedicated spatulas and weigh boats to avoid cross-contamination.
-
After weighing, carefully clean the balance and surrounding surfaces.
Preparing Solutions:
-
Prepare solutions in a chemical fume hood to minimize inhalation of any aerosols.
-
When dissolving, add the solvent to the solid to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
For small powder spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5][6]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][6] Although not classified as hazardous, it is good practice to dispose of it as chemical waste.
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
